molecular formula C8H4ClFN2 B1430618 2-Chloro-7-fluoroquinoxaline CAS No. 1233932-59-6

2-Chloro-7-fluoroquinoxaline

Cat. No.: B1430618
CAS No.: 1233932-59-6
M. Wt: 182.58 g/mol
InChI Key: HXGARDJKGRYPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-fluoroquinoxaline ( 1233932-59-6) is a high-purity, solid heteroaromatic compound with a molecular formula of C 8 H 4 ClFN 2 and a molecular weight of 182.58 g/mol . This molecule features a quinoxaline core structure, which is a privileged scaffold in medicinal chemistry, functionalized with both chloro and fluoro substituents. These substituents make it a valuable and versatile synthetic intermediate; the chlorine atom is a reactive site for metal-catalyzed cross-couplings and nucleophilic substitutions, while the fluorine atom can enhance metabolic stability, influence lipophilicity, and modulate biological activity . This compound is of significant interest in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. Its utility is evidenced by its appearance in numerous patent applications, suggesting applications in areas such as kinase inhibition and the development of other small-molecule therapeutics . Researchers utilize this building block to construct more complex molecular architectures for drug discovery programs. As a key intermediate, this compound is strictly for professional laboratory research applications. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is supplied with the following safety information: Signal Word: Warning . Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . For safe handling, always wear appropriate personal protective equipment (PPE), use in a well-ventilated place, and avoid breathing dust/fumes. For product integrity, it is recommended to store the compound under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGARDJKGRYPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855795
Record name 2-Chloro-7-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233932-59-6
Record name 2-Chloro-7-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-7-fluoroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-7-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The strategic introduction of halogen substituents, such as chlorine and fluorine, onto the quinoxaline ring system significantly modulates the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive technical overview of 2-Chloro-7-fluoroquinoxaline, a key building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will delve into its core physicochemical properties, spectral characteristics, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Characteristics

This compound is a disubstituted quinoxaline derivative. The presence of a chloro group at the 2-position and a fluoro group at the 7-position imparts distinct chemical reactivity and physical properties crucial for its role as a synthetic intermediate.

  • IUPAC Name: this compound

  • CAS Number: 1233932-59-6[3]

  • Molecular Formula: C₈H₄ClFN₂[3]

  • Molecular Weight: 182.58 g/mol [3]

Structural Representations:

  • SMILES: C1=CC2=NC=C(Cl)N=C2C=C1F[3]

  • InChI: InChI=1S/C8H4ClFN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H[4]

  • InChIKey: HXGARDJKGRYPNY-UHFFFAOYSA-N[4]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These parameters influence solubility, permeability, and formulation characteristics. The data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₄ClFN₂ChemScene[3]
Molecular Weight 182.58 g/mol ChemScene[3]
Physical Appearance White solid (reported in synthesis)ChemicalBook[5]
Topological Polar Surface Area (TPSA) 25.78 ŲChemScene[3]
LogP (Predicted) 2.4223ChemScene[3]
Hydrogen Bond Acceptors 2ChemScene[3]
Hydrogen Bond Donors 0ChemScene[3]
Rotatable Bonds 0ChemScene[3]
Storage Temperature 2-8°C, under inert gasChemicalBook[5]

Synthesis and Experimental Protocols

The synthesis of this compound is reliably achieved through the chlorination of its corresponding quinoxalinone precursor. This transformation is a standard and efficient method for introducing a reactive chloro-substituent, which serves as a handle for further functionalization.

Protocol: Synthesis of this compound from 7-Fluoroquinoxalin-2(1H)-one

This protocol is adapted from a documented synthetic procedure.[5] The underlying principle is the conversion of a hydroxyl group in the quinoxalinone tautomer to a chloride using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

Step-by-Step Methodology:

  • Reaction Setup: To 7-fluoroquinoxalin-2(1H)-one (1.0 eq., e.g., 2.60 g, 15.84 mmol), add phosphorus oxychloride (POCl₃) (34.0 eq., e.g., 50 mL). The large excess of POCl₃ serves as both the chlorinating agent and the reaction solvent.

  • Heating: Heat the reaction mixture to reflux and maintain for 1 hour. The elevated temperature is necessary to drive the chlorination to completion.

  • Work-up (Quenching & Neutralization): Upon reaction completion (monitored by TLC or LC-MS), cool the mixture to room temperature. Carefully concentrate the mixture under reduced pressure to remove the excess POCl₃. Cautiously dilute the residue with water (e.g., 60 mL). Adjust the pH of the aqueous solution to 7 using a saturated aqueous solution of sodium bicarbonate. This step neutralizes the acidic environment and precipitates the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). The organic product will partition into the ethyl acetate layer.

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v). This step removes unreacted starting material and byproducts.

  • Isolation: Combine the product-containing fractions and concentrate under reduced pressure to afford this compound as a white solid (e.g., 2.50 g, 84% yield).[5]

Workflow Diagram:

G start 7-Fluoroquinoxalin-2(1H)-one reflux Reflux for 1h start->reflux Add Reagent reagent POCl3 (excess) workup Concentrate & Quench with H2O reflux->workup neutralize Neutralize with NaHCO3 (aq) workup->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Silica Gel Chromatography (EtOAc/Petroleum Ether) extract->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Spectral Analysis

Spectral data are indispensable for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum provides information about the aromatic protons. Based on a documented spectrum in DMSO-d₆, the following characteristic signals are observed[5]:

    • δ 8.98 (s, 1H): This singlet corresponds to the proton at the C3 position of the quinoxaline ring. Its downfield shift is due to the deshielding effects of the adjacent nitrogen atoms and the chloro-substituent.

    • δ 8.22 (dd, J = 8.8, 2.0 Hz, 1H): This doublet of doublets is assigned to the proton at the C5 position.

    • δ 7.81-7.89 (m, 2H): This multiplet arises from the protons at the C6 and C8 positions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI+): In positive ion mode, the expected molecular ion peak [M+H]⁺ would be observed at m/z 183.0, corresponding to the protonated molecule (C₈H₅ClFN₂⁺). This has been experimentally confirmed.[5] The isotopic pattern will show a characteristic [M+H+2]⁺ peak at m/z 185.0 with an intensity of approximately one-third of the [M+H]⁺ peak, which is indicative of the presence of a single chlorine atom.

  • Fragmentation: Key fragmentation pathways for related chloro-heterocycles often involve the loss of the chlorine radical or HCl. Further fragmentation of the quinoxaline ring can also occur under higher energy conditions.[6]

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the chloro-substituent at the electron-deficient C2 position. This makes it an excellent substrate for nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[7][8]

Nucleophilic Aromatic Substitution (SₙAr)

The chloro group at the C2 position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is central to building molecular complexity and accessing diverse libraries of quinoxaline derivatives. For instance, reaction with piperazine derivatives is a common strategy to synthesize compounds with potential antipsychotic activity.[9]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is also a versatile partner in cross-coupling reactions like the Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with terminal alkynes) reactions. These methods allow for the formation of C-C and C-N bonds, enabling the synthesis of highly functionalized quinoxaline cores for screening in various therapeutic areas, including oncology and virology.[7][10][11]

Reactivity Overview:

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Palladium-Catalyzed Cross-Coupling start This compound snar_reagent Nucleophile (R-NH2, R-OH, R-SH) start->snar_reagent suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) start->suzuki snar_product 2-Substituted-7-fluoroquinoxaline snar_reagent->snar_product Displacement of Cl suzuki_product 2-Aryl-7-fluoroquinoxaline suzuki->suzuki_product buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) buchwald_product 2-Amino-7-fluoroquinoxaline buchwald->buchwald_product

Caption: Key reaction pathways for this compound.

The quinoxaline framework itself is a key component in compounds investigated for a range of diseases. Its derivatives have shown promise as antiviral agents, including against HIV, and as anticancer agents targeting various signaling pathways.[2][10] The presence of both chloro and fluoro substituents on the this compound scaffold provides medicinal chemists with multiple points for diversification to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. The following information is derived from safety data sheets for similar compounds.

  • Precautions for Safe Handling: Avoid inhalation of dust and contact with skin and eyes. Use only in well-ventilated areas with appropriate exhaust.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety goggles with side-shields.

    • Hand Protection: Use protective gloves.

    • Skin and Body Protection: Wear impervious clothing.[12]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area. Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C.[5][12]

  • First Aid Measures:

    • In case of eye contact: Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing.

    • In case of skin contact: Rinse skin thoroughly with water and remove contaminated clothing.

    • If inhaled: Move to fresh air. If breathing is difficult, provide respiratory support.

    • If swallowed: Wash out the mouth with water. Do NOT induce vomiting.[12]

References

2-Chloro-7-fluoroquinoxaline solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-7-fluoroquinoxaline in Organic Solvents

Introduction

This compound is a halogenated heterocyclic compound built upon the quinoxaline scaffold. Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1] The specific substitution of a chloro group at the 2-position and a fluoro group at the 7-position makes this molecule a versatile intermediate for further chemical modifications, particularly in the synthesis of novel drug candidates.

The solubility of an active pharmaceutical ingredient (API) or its intermediates in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development pipeline. It dictates the feasibility of synthesis and purification, impacts the choice of solvents for reaction chemistry, and is fundamental to formulation development and bioavailability.[1] This guide provides a comprehensive analysis of the predicted solubility of this compound, coupled with a detailed, field-proven protocol for its experimental determination.

Molecular Structure and Predicted Solubility Characteristics

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The principle of "like dissolves like" is the foundational concept for predicting solubility behavior.[2]

  • Structure: this compound (C₈H₄ClFN₂)

  • Molecular Weight: 182.58 g/mol [3]

  • Analysis:

    • Polarity: The quinoxaline core, with its two nitrogen atoms, introduces polarity. The electronegative chlorine and fluorine atoms further enhance the molecule's polarity. This suggests that the compound will be more soluble in polar solvents than in non-polar hydrocarbon solvents.

    • Hydrogen Bonding: The nitrogen atoms in the pyrazine ring are potential hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors. This limits its ability to form strong hydrogen bonds with protic solvents like water or alcohols, but it can still interact favorably with solvents that are hydrogen bond donors.

    • Aromaticity: The fused aromatic ring system suggests that π-π stacking interactions are possible, which could favor solubility in aromatic solvents like toluene.

Based on this structural analysis, we can predict a varied solubility profile across different classes of organic solvents.

Predicted Solubility Profile

While specific quantitative data for this compound is not extensively published, a qualitative solubility profile can be predicted based on its structure and the known behavior of similar quinoxaline derivatives.[1][4] This predictive analysis is an essential first step in experimental design, allowing for the rational selection of solvents for screening.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aprotic Polar Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)High
Chlorinated Dichloromethane (DCM), ChloroformHigh to Moderate
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate
Alcohols (Protic) Methanol, Ethanol, IsopropanolModerate to Low
Aromatic Hydrocarbons Toluene, XyleneModerate to Low
Non-polar Hexanes, HeptaneLow / Insoluble

Experimental Protocol for Solubility Determination

The following protocol describes a robust and self-validating isothermal equilibrium method for accurately determining the solubility of this compound. This method is a standard approach in the pharmaceutical industry for generating reliable solubility data.

Causality in Experimental Design

The choice of an isothermal equilibrium method is deliberate. It ensures that the system reaches a true thermodynamic equilibrium, providing a solubility value that is independent of the rate of dissolution. Temperature control is critical, as solubility is highly temperature-dependent.[2] The use of a high-performance liquid chromatography (HPLC) system for quantification provides the necessary specificity and sensitivity to accurately measure the concentration of the dissolved analyte in a saturated solution.

Workflow for Experimental Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Processing prep_vial 1. Add excess solid This compound to a vial add_solvent 2. Add a precise volume of the selected organic solvent prep_vial->add_solvent agitate 3. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours add_solvent->agitate Seal Vial settle 4. Allow undissolved solid to settle agitate->settle filter 5. Filter supernatant through a 0.22 µm syringe filter settle->filter Carefully collect supernatant dilute 6. Dilute the clear filtrate with a suitable mobile phase filter->dilute hplc 7. Quantify concentration using a validated HPLC method dilute->hplc calculate 8. Calculate solubility (mg/mL) from the concentration and dilution factor hplc->calculate

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Methodology
  • Preparation of Vials:

    • For each solvent to be tested, place an excess amount of solid this compound into a 4 mL glass vial. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment. A starting amount of ~20 mg is typically sufficient.

    • Rationale: Ensuring excess solid is present is fundamental to achieving a saturated solution, which is the definition of equilibrium solubility.

  • Solvent Addition:

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly with screw caps containing a chemically resistant septum.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the slurries for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended.

    • Rationale: Constant agitation maximizes the surface area for dissolution, while a prolonged equilibration time ensures the dissolution and precipitation rates become equal.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a portion of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial.

    • Self-Validation: The filtration step is critical. It separates the dissolved solute from any undissolved micro-particulates, ensuring that the measurement reflects only the soluble fraction.

  • Dilution and Quantification:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method's calibration curve.

    • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound must be used for quantification.

  • Calculation:

    • Calculate the solubility using the following formula:

      • Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table of Experimental Solubility Data for this compound at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Observations
e.g., Dichloromethane[Insert Data][Insert Data]
e.g., Methanol[Insert Data][Insert Data]
e.g., Acetone[Insert Data][Insert Data]
e.g., Tetrahydrofuran[Insert Data][Insert Data]
e.g., Toluene[Insert Data][Insert Data]
e.g., Heptane[Insert Data][Insert Data]

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. The predictive analysis, based on its molecular structure, suggests high solubility in polar aprotic and chlorinated solvents, with moderate to low solubility in alcohols and non-polar hydrocarbons. For researchers and drug development professionals, the detailed experimental protocol herein offers a reliable method to generate the precise, quantitative data necessary for informed decision-making in process chemistry, formulation, and preclinical development. Adherence to this systematic approach will ensure the generation of high-quality, reproducible solubility data, a critical asset in advancing quinoxaline-based therapeutic candidates.

References

Unveiling the Spectroscopic Signature of 2-Chloro-7-fluoroquinoxaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Chloro-7-fluoroquinoxaline, a key heterocyclic intermediate in contemporary drug discovery and materials science. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes predictive data based on established principles and comparative analysis with structurally related quinoxaline derivatives. Our focus is on providing a robust framework for the identification, characterization, and quality control of this compound in a laboratory setting.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic heteroaromatic core, with a pyrazine ring fused to a benzene ring. The strategic placement of a chloro group at the 2-position and a fluoro group at the 7-position significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring, compounded by the inductive effects of the halogen substituents, results in a distinct pattern of signals across various spectroscopic techniques. Understanding these patterns is crucial for confirming the molecular structure and assessing the purity of synthesized batches.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the hydrogen framework of a molecule. For this compound, the aromatic region of the ¹H NMR spectrum is of primary interest, revealing the substitution pattern on both the pyrazine and benzene rings.

Predicted ¹H NMR Spectral Data

The chemical shifts in the ¹H NMR spectrum are influenced by the electron density around the protons. The electron-withdrawing chloro and fluoro groups, along with the nitrogen atoms, will deshield the aromatic protons, causing them to resonate at a relatively downfield region.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-38.6 - 8.8s (singlet)-
H-58.0 - 8.2d (doublet)J(H-F) ≈ 8-10
H-67.5 - 7.7dd (doublet of doublets)J(H-H) ≈ 9, J(H-F) ≈ 4-5
H-87.8 - 8.0dd (doublet of doublets)J(H-H) ≈ 9, J(H-F) ≈ 2-3

Rationale for Predictions:

  • H-3: This proton is on the pyrazine ring and adjacent to a nitrogen atom and a carbon bearing a chlorine atom. This environment leads to significant deshielding, resulting in a downfield singlet.

  • H-5, H-6, H-8: These protons are on the fluorinated benzene ring. Their chemical shifts and multiplicities are determined by both homo- and heteronuclear coupling. The fluorine atom at position 7 will couple with adjacent protons (H-6 and H-8) and to a lesser extent with the more distant H-5, leading to the predicted doublet and doublet of doublets patterns. The magnitude of the coupling constants (J-values) is indicative of the through-bond proximity of the coupled nuclei.

Standard Experimental Protocol for ¹H NMR

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Workflow for ¹H NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS, 0.00 ppm) prep2->prep3 acq1 Use a ≥400 MHz NMR spectrometer prep3->acq1 Transfer to NMR tube acq2 Set standard pulse sequence (e.g., 'zg30') acq1->acq2 acq3 Define spectral width (~12 ppm) and acquisition time (2-3 s) acq2->acq3 acq4 Set number of scans (16-64) acq3->acq4 proc1 Fourier Transform acq4->proc1 Raw FID data proc2 Phase and baseline correction proc1->proc2 proc3 Integrate peaks and measure chemical shifts proc2->proc3 proc4 Analyze multiplicities and coupling constants proc3->proc4 end Characterized Structure proc4->end Final Spectrum G start Start with prepared ¹H NMR sample acq1 Use a multinuclear probe on a ≥100 MHz spectrometer start->acq1 acq2 Set a proton-decoupled pulse sequence acq1->acq2 acq3 Define spectral width (~200 ppm) acq2->acq3 acq4 Set relaxation delay (2-5 s) acq3->acq4 acq5 Acquire a larger number of scans (e.g., 1024 or more) acq4->acq5 proc Process data similarly to ¹H NMR acq5->proc end Final ¹³C Spectrum proc->end G cluster_gc Gas Chromatography cluster_ms Mass Spectrometry gc1 Inject sample solution gc2 Separate components in a capillary column gc1->gc2 ms1 Ionize eluting compound (e.g., Electron Ionization) gc2->ms1 ms2 Separate ions by m/z ratio ms1->ms2 ms3 Detect ions ms2->ms3 end Molecular Weight and Fragmentation Data ms3->end Generate Mass Spectrum

Crystal Structure Analysis of 2-Chloro-7-fluoroquinoxaline: A Methodological Blueprint for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The Strategic Importance of Halogenated Quinoxalines

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions make it a privileged core for developing therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The strategic introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine, in particular, is a powerful tool for enhancing metabolic stability, modulating basicity (pKa), and improving membrane permeability, often leading to superior drug candidates.[4]

This guide focuses on 2-Chloro-7-fluoroquinoxaline, a molecule of significant interest at the intersection of these design principles. The chlorine at the 2-position serves as a versatile synthetic handle for further diversification via nucleophilic aromatic substitution, while the fluorine at the 7-position acts as a key modulator of its electronic properties.[5] Understanding the precise three-dimensional arrangement of this molecule is paramount for rational drug design, as it dictates how the molecule interacts with biological targets and how it packs in a solid state, which influences solubility and formulation.

To date, a public crystal structure for this compound has not been reported. Therefore, this document serves as a comprehensive methodological blueprint for its structural elucidation. We will proceed as an application scientist would: starting with the foundational synthesis and crystallization, moving through the detailed protocols of single-crystal X-ray diffraction (SC-XRD), and culminating in a prospective analysis of the expected structural features, grounded in authoritative data from closely related analogs.

Part I: Synthesis and Crystallization - The Gateway to Diffraction

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This phase is non-negotiable; without a suitable crystal, X-ray diffraction analysis is impossible.

Synthesis Protocol: this compound

The synthesis of the title compound is efficiently achieved via the chlorination of its quinoxalinone precursor. This established method ensures a high yield of the desired product.

Rationale: The conversion of the hydroxyl group in 7-fluoroquinoxalin-2(1H)-one to a chloro group is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is a highly effective and common reagent for this purpose, acting as both a chlorinating agent and a dehydrating agent. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Step-by-Step Protocol: [6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 7-fluoroquinoxalin-2(1H)-one (1.0 eq.) with phosphorus oxychloride (POCl₃) (approx. 20-35 eq.). The use of excess POCl₃ ensures it also serves as the reaction solvent.

  • Heating: Heat the reaction mixture to reflux (approximately 107 °C) and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: After cooling to room temperature, carefully concentrate the mixture under reduced pressure to remove the excess POCl₃.

  • Neutralization: Cautiously add the residue to crushed ice/water. This will quench any remaining POCl₃. Neutralize the acidic aqueous solution to pH 7 using a saturated aqueous solution of sodium bicarbonate. Caution: This process is exothermic and releases gas.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:20 v/v) to afford this compound as a pure solid. Confirm identity and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Crystallization Workflow: The Art of Crystal Growth

With pure material in hand, the next critical step is to grow single crystals suitable for X-ray diffraction. An ideal crystal is typically 0.1-0.3 mm in each dimension, optically clear, and free of cracks or defects. The process is an empirical search for the precise conditions of supersaturation that favor slow nucleation and growth over rapid precipitation.

Experimental Protocol: Screening for Crystallization Conditions

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents (e.g., hexane, ethanol, acetone, ethyl acetate, dichloromethane, toluene, acetonitrile) to identify pairs of "good" and "poor" solvents.

  • Slow Evaporation: Dissolve 5-10 mg of the compound in a minimal amount of a "good" volatile solvent (e.g., dichloromethane or acetone) in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.

  • Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a "good" solvent (e.g., acetone) in a small, open inner vial. Place this vial inside a larger, sealed outer vial containing a "poor" solvent (e.g., hexane) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

  • Solvent Layering: Prepare a concentrated solution of the compound in a dense "good" solvent (e.g., dichloromethane). Carefully layer a less dense "poor" solvent (e.g., hexane or methanol) on top. Crystals may form at the interface over time.

G cluster_prep Material Preparation cluster_screening Crystallization Screening Methods cluster_outcome Outcome Synthesized_Compound Pure 2-Chloro-7- fluoroquinoxaline Slow_Evap Slow Evaporation (Volatile Solvent) Synthesized_Compound->Slow_Evap Screening Vapor_Diff Vapor Diffusion (Solvent/Anti-solvent) Synthesized_Compound->Vapor_Diff Screening Layering Solvent Layering (Miscible Solvents) Synthesized_Compound->Layering Screening Success Diffraction-Quality Single Crystals Slow_Evap->Success Success Failure Precipitate / Oil / Microcrystals Slow_Evap->Failure Optimization Needed Vapor_Diff->Success Success Vapor_Diff->Failure Optimization Needed Layering->Success Success Layering->Failure Optimization Needed Failure->Synthesized_Compound Re-screen with new conditions

Caption: Workflow for crystallization screening.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive, non-destructive technique for determining the precise arrangement of atoms in a crystalline solid.[7] The method relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in an ordered, three-dimensional lattice.

The SC-XRD Workflow: From Crystal to Final Structure

The process can be broken down into three main stages: data collection, structure solution, and structure refinement.

G Crystal 1. Select & Mount Single Crystal Data_Coll 2. X-ray Data Collection Crystal->Data_Coll Data_Proc 3. Data Processing (Integration & Scaling) Data_Coll->Data_Proc Solve 4. Structure Solution (Determine Atom Positions) Data_Proc->Solve Refine 5. Structure Refinement (Optimize Model) Solve->Refine Iterative Process Refine->Solve Validate 6. Validation & Final Report (CIF File) Refine->Validate

Caption: General workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection & Refinement
  • Crystal Selection and Mounting:

    • Under a microscope, select a crystal with sharp edges and no visible fractures. Ideal dimensions are between 100-250 microns.[7]

    • Carefully mount the selected crystal onto the tip of a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., Paratone-N).

    • Mount the fiber onto a goniometer head and place it on the diffractometer.

  • Data Collection:

    • The instrument used is typically a four-circle diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).

    • A stream of cold nitrogen (usually at 100 K) is directed at the crystal. Causality: Cooling the crystal minimizes thermal vibrations of the atoms, resulting in higher quality diffraction data and a more precise final structure.

    • An initial set of images is taken to determine the unit cell parameters and the crystal's orientation matrix.

    • A full sphere of diffraction data is then collected by rotating the crystal through a series of angles (omega and phi scans) while exposing it to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization and absorption.

    • Structure Solution: The "phase problem" is solved using software packages (e.g., SHELXT, Olex2). This step uses direct methods to generate an initial electron density map from which the positions of most non-hydrogen atoms can be identified.

    • Structure Refinement: This is an iterative process of least-squares refinement (e.g., using SHELXL). The atomic coordinates, and their anisotropic displacement parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the structural model. This agreement is monitored by the R-factor (R1), with a final value typically below 5% for a well-refined structure. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Part III: Prospective Structural Analysis and Discussion

While the precise crystal structure of this compound awaits experimental determination, we can make authoritative predictions based on the known structure of its close analog, 2-chloroquinoxaline.[8][9] This provides a valuable baseline for understanding the molecular geometry and intermolecular interactions.

Expected Molecular Geometry

The quinoxaline ring system is inherently aromatic and therefore expected to be highly planar. In a related structure, the dihedral angle between the two fused six-membered rings was found to be only 2.1°.[10] We anticipate a similar planarity for this compound. The C-Cl and C-F bonds will lie in the plane of the aromatic system.

Table 1: Predicted Crystallographic Parameters and Bond Geometries (Based on 2-Chloroquinoxaline)

Parameter Expected Value / Feature Significance
Crystal System Monoclinic or Orthorhombic Describes the basic symmetry of the unit cell.
Space Group Centrosymmetric (e.g., P2₁/c) The presence of an inversion center is common for planar achiral molecules.
Z (Molecules/Unit Cell) 4 A common value for packing in centrosymmetric space groups.
C-Cl Bond Length ~1.74 Å Standard sp² C-Cl bond length.
C-F Bond Length ~1.35 Å Standard sp² C-F bond length.

| Ring Planarity | High (RMSD < 0.04 Å) | Confirms the aromatic nature of the core, which is critical for π-stacking interactions. |

Data for C-Cl bond length and planarity are inferred from the known structure of 2-chloroquinoxaline.[9]

Predicted Supramolecular Interactions & Crystal Packing

The crystal packing is governed by a combination of weak non-covalent interactions. The introduction of the 7-fluoro substituent is expected to significantly influence these interactions compared to 2-chloroquinoxaline.

  • π-π Stacking: The planar, electron-deficient quinoxaline rings are prime candidates for π-π stacking interactions, which will likely be a dominant packing force, organizing the molecules into columns or sheets.

  • C-H···N Interactions: Weak hydrogen bonds between aromatic C-H donors and the quinoxaline nitrogen atoms as acceptors are highly probable and will contribute to the overall lattice energy.

  • Halogen-Based Interactions: This is where the molecule becomes particularly interesting.

    • Cl···Cl Interactions: In the crystal of 2-chloroquinoxaline, weak Cl···Cl contacts of ~3.8 Å were observed, suggesting these interactions help organize the supramolecular chains.[8]

    • Influence of Fluorine: The highly electronegative 7-fluoro group will polarize the molecule, potentially strengthening C-H···N interactions and influencing the geometry of π-π stacking. It could also participate in C-H···F interactions, further stabilizing the three-dimensional network.

G cluster_interactions Predicted Intermolecular Interactions Mol1 [Molecule A] Mol2 [Molecule B] Mol1->Mol2 π-π Stacking Mol3 [Molecule C] Mol2->Mol3 C-H···N Interaction Mol4 [Molecule D] Mol3->Mol4 Halogen Interaction (e.g., C-H···F or Cl···N)

Caption: Potential intermolecular interactions in the crystal lattice.

Implications for Drug Development Professionals

A definitive crystal structure provides invaluable, actionable data:

  • Structure-Based Drug Design: An experimental structure confirms the molecule's ground-state conformation, which is the starting point for computational docking studies to predict and optimize binding to protein targets.

  • Solubility and Stability: The crystal packing reveals the strength of the intermolecular interactions, which directly correlates with the lattice energy. This information is critical for predicting solubility and identifying potential polymorphism—the existence of different crystal forms with different physicochemical properties.

  • Intellectual Property: A novel crystal structure and its associated polymorphs are patentable, providing a crucial layer of intellectual property protection for a new drug candidate.

Conclusion

This technical guide has outlined a complete and authoritative blueprint for the synthesis, crystallization, and definitive structural analysis of this compound. While its crystal structure is not yet publicly known, we have established a robust experimental framework and provided a prospective analysis of its key structural features by drawing upon data from validated chemical analogs. The determination of this structure via the protocols described herein will provide fundamental insights into its physicochemical properties, empowering researchers in drug discovery to leverage its full potential in the rational design of next-generation therapeutic agents.

References

Synthesis and characterization of 2-Chloro-7-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-7-fluoroquinoxaline

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of this compound, a key heterocyclic building block in medicinal chemistry. The strategic placement of the chloro and fluoro substituents offers unique electronic properties and versatile reactivity, making it a valuable scaffold for developing novel therapeutic agents. This document details a reliable synthetic pathway and outlines the essential analytical techniques for structural verification and purity assessment.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached via a two-step sequence starting from the commercially available 4-fluoro-1,2-phenylenediamine. This strategy involves the initial formation of the quinoxalinone core, followed by a robust chlorination step. This pathway is selected for its high efficiency and the relative accessibility of the starting materials.

The overall synthetic transformation is outlined below:

G cluster_0 Step 1: Quinoxalinone Formation cluster_1 Step 2: Chlorination A 4-Fluoro-1,2-phenylenediamine C 7-Fluoroquinoxalin-2(1H)-one A->C B Glyoxylic Acid B->C D 7-Fluoroquinoxalin-2(1H)-one F This compound D->F E Phosphorus Oxychloride (POCl3) E->F

Caption: Two-step synthesis of this compound.

Causality in Experimental Design: Precursor Synthesis

The starting material, 4-fluoro-1,2-phenylenediamine, is a crucial intermediate.[1][2] Its synthesis typically begins with 4-fluoroaniline, which undergoes acetylation and nitration to introduce the second nitrogen atom's precursor.[1] Subsequent hydrolysis and reduction of the nitro group yield the desired diamine.[1][3] The ortho-positioning of the two amine groups is essential for the subsequent cyclization reaction to form the quinoxaline ring system.[2]

Experimental Protocol: Synthesis of 7-Fluoroquinoxalin-2(1H)-one

The formation of the quinoxalinone ring is achieved through the condensation of 4-fluoro-1,2-phenylenediamine with glyoxylic acid. This reaction is a classic method for constructing the quinoxaline scaffold.

Protocol:

  • In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq.) in a mixture of ethanol and water.

  • Add a solution of glyoxylic acid (1.1 eq.) in water dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-fluoroquinoxalin-2(1H)-one as a solid. This intermediate is often used without further purification in the next step.[4]

Expert Insight: The use of a protic solvent system like ethanol/water is critical for solubilizing the reactants and facilitating the proton transfer steps inherent in the condensation and cyclization mechanism. The slight excess of glyoxylic acid ensures the complete consumption of the more valuable diamine.

Experimental Protocol: Synthesis of this compound

The conversion of the 7-fluoroquinoxalin-2(1H)-one to the target 2-chloro derivative is accomplished via a nucleophilic substitution reaction using a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its effectiveness in converting hydroxyl groups on heterocyclic rings to chlorides.

Protocol:

  • In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend 7-fluoroquinoxalin-2(1H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃) (10-15 eq.).[5]

  • Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 1-2 hours.[5] The solid should dissolve as the reaction progresses.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove the excess POCl₃.

  • Slowly and cautiously quench the residue by pouring it onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~7.[5]

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).[5]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford this compound as a white solid.[5]

Trustworthiness of the Protocol: This chlorination protocol is a standard and widely validated method for converting N-heterocyclic ketones to their corresponding chloro derivatives. The workup procedure is designed to safely neutralize the reactive POCl₃ and effectively isolate the product. The final purification by column chromatography ensures the removal of any residual starting material or by-products, providing a high-purity sample for subsequent applications.

Comprehensive Characterization

The unambiguous identification and purity assessment of the synthesized this compound is paramount. A combination of spectroscopic and physical characterization techniques provides a self-validating system to confirm the molecular structure.

G A Synthesized Compound B ¹H NMR (Proton Environment) A->B C Mass Spectrometry (Molecular Weight) A->C D IR Spectroscopy (Functional Groups) A->D E Melting Point (Purity & Identity) A->E

Caption: A multi-technique approach to compound characterization.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for this compound, which collectively confirm its identity.

Technique Parameter Expected Result Interpretation
¹H NMR Chemical Shift (δ)δ 8.98 (s, 1H), 8.22 (dd, J = 2.0, 8.8 Hz, 1H), 7.81-7.89 (m, 2H)[5]Confirms the electronic environment and connectivity of the aromatic protons. The singlet at 8.98 ppm is characteristic of the H-3 proton. The doublet of doublets and multiplet correspond to the protons on the fluorinated benzene ring.
Mass Spec. m/z (+EI)[M+H]⁺: 183.0[5]Corresponds to the molecular weight of the target compound (C₈H₄ClFN₂). The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) should also be observed.
IR Spec. Wavenumber (cm⁻¹)~3050-3100 (Ar C-H), ~1600, 1550, 1480 (C=C, C=N), ~1250 (C-F), ~750-850 (C-Cl)Identifies key functional groups present in the molecule, such as aromatic C-H bonds, the quinoxaline ring system's double bonds, and the carbon-halogen bonds.
Melting Point Temperature (°C)To be determinedA sharp melting point range is indicative of a pure crystalline solid and serves as a crucial physical constant for identification.
Interpretation of Characterization Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the regiochemistry of the product. The downfield singlet at ~8.98 ppm is highly characteristic of the isolated proton on the pyrazine ring, adjacent to a nitrogen atom and the chloro-substituent. The complex splitting patterns observed between 7.81 and 8.22 ppm are consistent with the protons on the benzene portion of the ring, experiencing coupling to both each other and the fluorine atom.[5]

  • Mass Spectrometry: Electrospray ionization (EI) mass spectrometry confirms the molecular weight of the compound. The observation of a protonated molecular ion ([M+H]⁺) at m/z 183.0 is definitive evidence of the successful synthesis.[5] High-resolution mass spectrometry can further confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides evidence for the presence of key functional groups. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The characteristic stretching vibrations of the quinoxaline core (C=C and C=N bonds) are expected in the 1480-1600 cm⁻¹ region. The presence of the C-F and C-Cl bonds will give rise to absorption bands in the fingerprint region, typically around 1250 cm⁻¹ and 750-850 cm⁻¹, respectively.

Conclusion

This guide has detailed a robust and reproducible two-step synthesis for this compound from 4-fluoro-1,2-phenylenediamine. The causality behind the chosen synthetic strategy and experimental conditions has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive characterization workflow has been presented, outlining the key analytical data required to verify the structure and purity of the final compound. This information serves as a valuable resource for scientists engaged in the synthesis of quinoxaline-based molecules for pharmaceutical and materials science research.

References

An In-depth Technical Guide to 2-Chloro-7-fluoroquinoxaline (CAS Number: 1233932-59-6): A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Chloro-7-fluoroquinoxaline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, explore its reactivity in key synthetic transformations, and discuss its applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors and anticancer agents.

Introduction to this compound: A Privileged Scaffold

The quinoxaline core, a fusion of benzene and pyrazine rings, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a chlorine atom at the 2-position and a fluorine atom at the 7-position of the quinoxaline ring system endows this compound with unique electronic properties, making it a highly versatile and valuable intermediate for the synthesis of complex molecular architectures.

The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring, compounded by the fluorine substituent on the benzene ring, activates the 2-chloro group towards nucleophilic displacement.[3] This inherent reactivity makes it an excellent substrate for a variety of synthetic transformations, allowing for the facile introduction of diverse functional groups and the construction of libraries of novel compounds for biological screening.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1233932-59-6[4]
Molecular Formula C₈H₄ClFN₂[4]
Molecular Weight 182.58 g/mol [4]
Physical Form Solid (at 20°C)[4]
Melting Point Data not available[1]
Solubility While specific quantitative data is not readily available, similar chloro-pyridinyl-quinoxaline compounds are known to have nuanced solubility profiles. They are generally soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and may have moderate solubility in alcohols like ethanol, and chlorinated solvents. Solubility is influenced by solvent polarity, temperature, and pH.[5] The reaction of 2-chloroquinoxaline with piperidine has been studied in DMSO-H₂O and DMF-H₂O mixtures.[6]
Storage Store long-term in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C.[4]

Spectral Data:

Spectral analysis is crucial for the unambiguous identification and characterization of this compound.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.98 (s, 1H), 8.22 (dd, J = 2.0, 8.8 Hz, 1H), 7.81-7.89 (m, 2H).

  • Mass Spectrometry (MS m/z): [M+H]⁺: 183.0.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be reliably achieved from the commercially available 7-fluoroquinoxalin-2(1H)-one. The following protocol is based on a reported procedure and provides a clear, step-by-step guide for its preparation.

Diagram 1: Synthetic Workflow for this compound

G Reactant 7-Fluoroquinoxalin-2(1H)-one Step1 Chlorination Reactant->Step1 Reflux, 1 hr Reagent Phosphorus Oxychloride (POCl₃) Product This compound Step1->Product

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol:

Materials:

  • 7-Fluoroquinoxalin-2(1H)-one (1.0 eq.)

  • Phosphorus oxychloride (POCl₃) (excess, e.g., 34 eq.)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 7-fluoroquinoxalin-2(1H)-one (e.g., 2.60 g, 15.84 mmol) with an excess of phosphorus oxychloride (e.g., 50 mL).

  • Chlorination: Heat the reaction mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully concentrate the mixture under reduced pressure to remove the excess POCl₃.

  • Neutralization: Dilute the residue with water (e.g., 60 mL) and carefully adjust the pH to 7 with a saturated aqueous sodium bicarbonate solution. Caution: This neutralization step can be exothermic and may cause foaming.

  • Extraction: Extract the aqueous mixture with ethyl acetate (e.g., 3 x 100 mL).

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether, 1:20 v/v) to afford this compound as a white solid (e.g., 2.50 g, 84% yield).

Chemical Reactivity: A Versatile Handle for Derivatization

The chloro group at the 2-position of this compound is the primary site of its reactivity, serving as a versatile handle for introducing a wide array of substituents. The electron-deficient nature of the quinoxaline ring system, further amplified by the fluorine atom, renders the C2-carbon highly susceptible to nucleophilic attack.[3] This reactivity profile makes it an ideal substrate for two major classes of reactions pivotal in modern drug discovery: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Diagram 2: Key Reactions of this compound

G Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nu-H, Base Suzuki Suzuki Coupling Start->Suzuki R-B(OH)₂, Pd(0), Base Buchwald Buchwald-Hartwig Amination Start->Buchwald R₂NH, Pd(0), Base Product_SNAr 2-Substituted-7-fluoroquinoxalines (O, N, S nucleophiles) SNAr->Product_SNAr Product_Suzuki 2-Aryl/Heteroaryl-7-fluoroquinoxalines Suzuki->Product_Suzuki Product_Buchwald 2-Amino-7-fluoroquinoxalines Buchwald->Product_Buchwald

Caption: Overview of key synthetic transformations of this compound.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone for the functionalization of electron-deficient (hetero)aromatic chlorides. In these reactions, a nucleophile attacks the carbon bearing the chlorine atom, proceeding through a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion.[7][8] A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chloro group in this compound, providing access to a diverse library of derivatives.

General Protocol for SNAr with an Amine:

  • Reaction Setup: In a suitable flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

  • Addition of Reagents: Add the desired amine (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are indispensable tools in drug discovery. The C-Cl bond in this compound is amenable to these powerful transformations.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between an aryl or vinyl halide and an organoboron compound, typically a boronic acid or its ester.[9][10] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of dioxane and water). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 90-110 °C and stir until the reaction is complete.[11]

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[12][13] This reaction provides a direct route to 2-amino-7-fluoroquinoxaline derivatives, which are important intermediates in medicinal chemistry.

Generalized Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., a Pd-phosphine complex, 1-5 mol%), a suitable phosphine ligand (e.g., a Buchwald ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq.).[5]

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 110 °C until the starting material is consumed.

  • Work-up and Purification: After cooling, partition the reaction mixture between an organic solvent and water. Separate the organic layer, dry, and concentrate. Purify the crude product by chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The quinoxaline scaffold is a cornerstone in the development of novel therapeutic agents.[2][14] The unique substitution pattern of this compound makes it a particularly attractive starting material for the synthesis of compounds with potential applications in oncology and virology.

Kinase Inhibitors in Oncology

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[15][16] Quinoxaline derivatives have been extensively investigated as kinase inhibitors due to their ability to mimic the adenine scaffold of ATP and interact with the hinge region of the kinase active site.[3][15] The 2-substituent on the quinoxaline ring is often crucial for achieving high potency and selectivity.

The derivatization of this compound via the reactions described above allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective kinase inhibitors. For instance, new quinoxaline derivatives have been designed and synthesized as dual Pim-1/2 kinase inhibitors, which are implicated in various cancers.[17]

Anticancer and Antiviral Agents

Beyond kinase inhibition, quinoxaline derivatives have demonstrated a broad range of anticancer activities.[18][19] The 7-chloroquinoline moiety, structurally related to the 7-fluoroquinoxaline core, is a key component of several anticancer and antimalarial drugs.[20][21] Furthermore, a series of 6-chloro-7-fluoroquinoxaline derivatives have been synthesized and evaluated as potential anti-HIV agents, highlighting the potential of this fluorinated quinoxaline scaffold in antiviral drug discovery.[1]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its activated 2-chloro position allows for facile derivatization through key synthetic transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The demonstrated importance of the quinoxaline scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, underscores the utility of this compound for researchers and drug development professionals. This guide provides the foundational knowledge and practical protocols to effectively utilize this key intermediate in the quest for novel and improved medicines.

References

Theoretical and Computational Elucidation of 2-Chloro-7-fluoroquinoxaline: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The strategic introduction of halogen substituents onto the quinoxaline scaffold is a key strategy for modulating the molecule's electronic properties, metabolic stability, and target-binding affinity. This in-depth technical guide focuses on 2-Chloro-7-fluoroquinoxaline, a key building block for the synthesis of advanced pharmaceutical intermediates. We present a comprehensive theoretical and computational framework for characterizing this molecule, providing researchers, scientists, and drug development professionals with a robust methodology for in-silico analysis. This guide will detail the application of Density Functional Theory (DFT) to predict the molecular structure, vibrational spectra, and electronic properties of this compound, offering a predictive lens to understand its chemical behavior and potential as a pharmacophore.

Introduction: The Significance of Substituted Quinoxalines in Drug Development

The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a privileged structure in drug discovery. Its planar nature and the presence of nitrogen heteroatoms facilitate a variety of non-covalent interactions with biological targets, making it a versatile template for inhibitor design.[3] The introduction of a chlorine atom at the 2-position and a fluorine atom at the 7-position of the quinoxaline ring system in this compound creates a molecule with unique electronic and steric properties. The chloro-substituent serves as a reactive handle for further synthetic modifications, while the fluoro-substituent can enhance binding affinity and improve metabolic stability.[4]

Quinoxaline derivatives have demonstrated efficacy against a range of diseases. For instance, they are being investigated as potent anticancer agents, with some derivatives showing inhibitory activity against key enzymes like epidermal growth factor receptor (EGFR).[5][6] Furthermore, their antiviral potential is significant, with some analogs showing promise against respiratory pathogens.[7] A deep understanding of the structural and electronic properties of key intermediates like this compound is therefore paramount for the rational design of next-generation therapeutics.

Computational Methodology: A Self-Validating System for In-Silico Analysis

To elucidate the molecular properties of this compound, we employ Density Functional Theory (DFT), a powerful quantum mechanical method that allows for the accurate calculation of electronic structure and properties of molecules.[8] The choice of functional and basis set is critical for obtaining reliable results. For a molecule of this nature, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offers a good balance of accuracy and computational cost.[8] A Pople-style basis set, such as 6-311++G(d,p), is well-suited for this system, as it includes polarization and diffuse functions that are important for describing the electronic distribution in a molecule with heteroatoms and halogens.[5]

The following workflow provides a self-validating system for the theoretical analysis of this compound.

Computational Workflow Computational Analysis Workflow for this compound A Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) B Vibrational Frequency Analysis A->B Confirm Minimum Energy C Electronic Properties Calculation (HOMO-LUMO, MEP) A->C Analyze Electronic Structure D Comparison with Experimental Data (NMR, IR, X-ray) B->D Validate Vibrational Modes E Molecular Docking Studies (Putative Targets) C->E Predict Binding Interactions

References

An In-Depth Technical Guide to the Electronic Properties of the 2-Chloro-7-fluoroquinoxaline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold and the Influence of Halogenation

The quinoxaline core, a heterocyclic scaffold formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in modern medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The versatility of the quinoxaline nucleus allows for extensive functionalization, enabling the fine-tuning of its biological and electronic properties.[4] The introduction of halogen substituents, such as chlorine and fluorine, is a particularly powerful strategy in drug design. These electronegative atoms can profoundly alter the electronic landscape of the molecule, influencing its reactivity, metabolic stability, and intermolecular interactions with biological targets.[5]

This technical guide provides a comprehensive analysis of the electronic properties of the 2-Chloro-7-fluoroquinoxaline scaffold. In the absence of extensive direct experimental data for this specific derivative, this document will serve as a predictive guide, outlining the expected electronic characteristics based on established principles of physical organic chemistry and computational modeling. We will delve into the theoretical underpinnings of its electronic structure, provide detailed, field-proven protocols for its experimental characterization, and discuss how its unique electronic signature can be leveraged for drug development and materials science applications.

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule's electronic properties begins with its synthesis and unambiguous structural confirmation.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a well-established condensation reaction. The proposed pathway involves the reaction of 4-fluoro-1,2-phenylenediamine with a suitable three-carbon electrophile, followed by chlorination. A plausible route is the condensation with glyoxylic acid, followed by chlorination of the resulting quinoxalin-2(1H)-one. A more direct, albeit potentially lower-yielding, approach could involve the condensation of 4-fluoro-1,2-phenylenediamine with a chlorinated dicarbonyl equivalent. A synthetic pathway for a related compound, 6-chloro-7-fluoroquinoxaline, has been described, which involves the ring closure of 1,2-diamino-4-chloro-5-fluorobenzene with various diketones.[6]

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product A 4-Fluoro-1,2-phenylenediamine C 7-Fluoroquinoxalin-2(1H)-one A->C Condensation B Glyoxylic Acid B->C D This compound C->D Chlorination (e.g., POCl₃) G start Initial Structure of this compound opt Geometry Optimization Functional: B3LYP Basis Set: 6-311++G(d,p) start->opt freq Frequency Calculation Verify Minimum Energy opt->freq props Electronic Property Calculation HOMO, LUMO, MEP freq->props end Predicted Electronic Properties props->end G cluster_0 Cyclic Voltammetry Setup A Potentiostat C Working Electrode (Glassy Carbon) A->C D Reference Electrode (Ag/AgCl) A->D E Counter Electrode (Platinum Wire) A->E B Electrochemical Cell (3-electrode setup) F Sample Solution in Supporting Electrolyte

References

Introduction: The Role of 2-Chloro-7-fluoroquinoxaline in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Purity of 2-Chloro-7-fluoroquinoxaline

This compound is a halogenated heterocyclic compound built upon a quinoxaline core. Molecules of this class are pivotal scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Specifically, the strategic placement of chloro and fluoro substituents on the quinoxaline ring system offers medicinal chemists fine-tuned control over the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. The chloro group at the 2-position serves as a versatile synthetic handle for introducing further complexity through nucleophilic substitution reactions, while the fluoro group at the 7-position can enhance binding affinity and improve pharmacokinetic profiles.

Given its utility as a key building block, securing a reliable source of high-purity this compound is a critical first step for any research program. Impurities, even in trace amounts, can lead to ambiguous biological data, unpredictable reaction outcomes, and complications in regulatory filings. This guide provides an in-depth analysis of the commercial landscape for this compound, discusses potential impurities arising from its synthesis, and details the necessary analytical methodologies to rigorously verify its purity, ensuring the integrity and reproducibility of your research.

Section 1: Commercial Sourcing and Availability

This compound (CAS No. 1233932-59-6) is primarily available through specialized chemical suppliers that cater to the research and development sector.[1][2][3] It is not typically produced in bulk commodity quantities but is readily accessible in lab-scale amounts ranging from milligrams to several grams. Availability is generally good, with multiple vendors listing the compound in their catalogs, often aggregating offerings from various synthesis labs.[1]

When procuring this material, researchers should note that quoted purities commonly hover around 95%, though higher grades may be available from select suppliers.[2] It is imperative for users to request a lot-specific Certificate of Analysis (CoA) to verify the purity and identify the analytical techniques used for its determination. Standard storage conditions recommended by suppliers include refrigeration (2-8°C) under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[3]

Table 1: Representative Commercial Suppliers of this compound

Supplier PlatformCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Quoted Purity
Chemspace1233932-59-6C₈H₄ClFN₂182.58Varies by source lab, ≥95%
LabSolutions1233932-59-6C₈H₄ClFN₂182.5895%[2]
ChemicalBook1233932-59-6C₈H₄ClFN₂182.58Varies by supplier

Note: This table is non-exhaustive and serves to represent the typical commercial landscape. Researchers should perform their own due diligence when selecting a supplier.

Section 2: Synthesis and Potential Impurity Profile

Understanding the synthetic route to this compound is fundamental to anticipating potential impurities. A common and documented method involves the chlorination of a quinoxalinone precursor.[3] This process, while effective, can introduce several process-related impurities that must be analytically monitored.

A representative synthesis starts with 7-fluoroquinoxalin-2(1H)-one, which is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the desired product.[3] The crude product is often purified by silica gel column chromatography.[3]

Key Potential Impurities:

  • Unreacted Starting Material: Residual 7-fluoroquinoxalin-2(1H)-one from incomplete chlorination.

  • Over-chlorinated Byproducts: Formation of dichlorinated quinoxaline species, though less likely under controlled conditions.

  • Regioisomers: If the synthesis of the quinoxalinone precursor is not perfectly regioselective, other fluoro-substituted isomers could be present.

  • Residual Solvents: Solvents used during the reaction (e.g., toluene) or purification (e.g., ethyl acetate, petroleum ether) may be retained in the final product.[3]

  • Reagent-derived Impurities: Byproducts from the decomposition of the chlorinating agent.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start 7-Fluoroquinoxalin-2(1H)-one (Starting Material) reagent Chlorinating Agent (e.g., POCl₃) imp1 Unreacted Starting Material start->imp1 Incomplete Reaction product This compound (Final Product) reagent->product Chlorination imp3 Reagent Byproducts reagent->imp3 Decomposition imp2 Solvent Residue product->imp2 From Purification

Caption: Origin of common impurities in the synthesis of this compound.

Section 3: A Multi-technique Approach to Purity Verification

No single analytical technique is sufficient to fully characterize and confirm the purity of a chemical standard. A robust quality control (QC) workflow relies on the orthogonal application of multiple analytical methods to build confidence in the material's identity, purity, and stability. For quinoxaline derivatives, a combination of chromatographic and spectroscopic techniques is the industry standard.[4][5]

Core Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment. When coupled with a UV detector, HPLC is used to separate the main component from any non-volatile impurities and quantify their relative percentages. Methodical validation is key to ensuring accuracy.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The chemical shifts, coupling constants, and integration of the proton signals confirm the atomic connectivity and can reveal the presence of structurally similar impurities. The provided ¹H-NMR data (400 MHz, DMSO-d6) shows key signals at δ 8.98 (s, 1H), 8.22 (dd, J = 2.0, 8.8 Hz, 1H), and 7.81-7.89 (m, 2H), which is consistent with the proposed structure.[3]

  • Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound. The observation of the molecular ion peak [M+H]⁺ at m/z 183.0 provides strong evidence for the compound's identity.[3] It is also highly sensitive for detecting and identifying trace-level impurities.

  • Thin Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and assessing the complexity of a sample.[6][7]

QC_Workflow cluster_analysis Analytical Quality Control cluster_verification Data Verification start Incoming Batch of This compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Sample hplc HPLC-UV Analysis start->hplc Sample ms LC-MS or GC-MS start->ms Sample struct_confirm Structural Confirmation nmr->struct_confirm purity_quant Purity Assay (e.g., >95%) hplc->purity_quant mw_confirm Molecular Weight Confirmation ms->mw_confirm end_node Material Released for R&D Use struct_confirm->end_node All Specs Met purity_quant->end_node All Specs Met mw_confirm->end_node All Specs Met

Caption: A typical quality control workflow for verifying a research chemical.

Section 4: Protocol for Purity Determination by Reverse-Phase HPLC

This section provides a detailed, self-validating protocol for determining the purity of this compound using a standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection.

Objective: To separate and quantify this compound from potential impurities.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water, HPLC grade.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile, HPLC grade.

  • Sample Diluent: 50:50 Acetonitrile/Water.

  • This compound sample.

  • Volumetric flasks, pipettes, and autosampler vials.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Prepare 1 L of Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water. Degas the solution.

    • Prepare 1 L of Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas the solution.

  • Standard and Sample Preparation:

    • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.

    • Working Solution (e.g., 0.1 mg/mL): Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the sample diluent. Transfer to an autosampler vial for analysis.

  • Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Detection Wavelength 265 nm (based on typical quinoxaline UV absorbance)[8]
Run Time 25 minutes
Gradient Program Time (min)
0.0
20.0
22.0
22.1
25.0
  • System Suitability and Analysis Sequence:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Perform a blank injection (sample diluent only) to ensure no system contamination.

    • Inject the working solution.

    • Identify the main peak corresponding to this compound.

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the chromatogram, excluding those from the blank injection.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • The system is considered self-validating if the retention time of the main peak is reproducible across multiple injections and the peak shape is symmetrical. Any impurity peaks should be well-resolved from the main peak.

Conclusion

This compound is an accessible and valuable building block for scientific research, particularly in the field of drug discovery. While numerous commercial suppliers exist, the onus is on the researcher to practice due diligence by obtaining and critically evaluating the Certificate of Analysis. A comprehensive understanding of the compound's synthesis route informs the potential impurity profile, and a multi-faceted analytical approach—combining chromatography and spectroscopy—is essential for rigorously confirming the identity and purity of the material. By implementing the quality control workflows and analytical protocols described in this guide, scientists and developers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful research outcomes.

References

Methodological & Application

Suzuki coupling reactions with 2-Chloro-7-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 2-Chloro-7-fluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Chemical Space

The quinoxaline scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activity, including applications in oncology, infectious diseases, and neuroscience. The targeted functionalization of this scaffold is paramount for the exploration of new chemical entities in drug discovery. This compound serves as a versatile and reactive building block for this purpose. The presence of the chloro substituent at the C2 position, activated by the electron-deficient quinoxaline ring system, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.[1]

Among the most powerful tools for forging carbon-carbon bonds in modern organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[2][3] Its broad functional group tolerance, the mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents have cemented its status as a go-to method for constructing biaryl and heterobiaryl linkages.[4][5]

This technical guide provides an in-depth exploration of the Suzuki-Miyaura coupling reaction as applied to this compound. We will delve into the mechanistic underpinnings, discuss the critical parameters for reaction optimization, and provide a detailed, field-proven protocol for researchers aiming to synthesize novel 2-aryl-7-fluoroquinoxaline derivatives.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a complex process orchestrated by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for challenging substrates like heteroaryl chlorides. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][7]

  • Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-chlorine bond of this compound. This is often the rate-determining step for aryl chlorides.[2][3] This process oxidizes the catalyst to a Pd(II) species. The use of electron-rich and sterically bulky ligands on the palladium center is critical to facilitate this otherwise difficult step.[4][8]

  • Transmetalation: In this step, the organic group from the boronic acid (or its activated boronate form) is transferred to the Pd(II) complex, displacing the halide. A base is essential for this step; it reacts with the boronic acid to form a more nucleophilic "ate" complex, which readily transfers its organic moiety to the palladium center.[5][6]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the 2-aryl-7-fluoroquinoxaline product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Successful Coupling

Optimizing the Suzuki coupling of this compound requires careful consideration of each reaction component. The electron-deficient nature of the substrate makes the reaction feasible, but high yields depend on a well-chosen catalytic system.

  • Palladium Precursor & Ligand: The choice of ligand is arguably the most critical factor for coupling aryl chlorides. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Success hinges on using bulky, electron-rich phosphine ligands that promote the rate-limiting oxidative addition step.[4][8] Modern pre-catalysts, which are air-stable and form the active Pd(0) species in situ, are highly recommended.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are the state-of-the-art for this transformation.[4][9][10]

    • Recommended Pre-catalysts: Pd(OAc)₂, Pd₂(dba)₃, or commercially available pre-formed catalysts like XPhos Pd G2/G3 are excellent choices.[7]

  • Base: A suitable base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact yield and should be screened for optimal results.

    • Common Choices: Inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are most frequently used.[4] K₃PO₄ is often a good starting point for heteroaryl systems.

  • Solvent: Anhydrous, polar aprotic solvents are typically employed to solubilize the reactants and facilitate the reaction.

    • Common Choices: 1,4-Dioxane, tetrahydrofuran (THF), and toluene are common.[6] A small amount of water is often beneficial, particularly when using boronic acids, as it can aid in the dissolution of the base and facilitate the formation of the active boronate species.

  • Boronic Acid Quality: The purity of the boronic acid is crucial. Impurities can poison the catalyst or lead to side reactions, reducing yield and complicating purification.[11] It is also known that boronic acids can be unstable, and in some cases, using the corresponding boronate ester (e.g., a pinacol ester) can lead to more consistent results.[12]

Summary of Reaction Parameters
ParameterRecommended ChoicesRationale / Comments
Aryl Halide This compoundActivated C-Cl bond due to electron-withdrawing quinoxaline ring and fluorine atom.[1]
Boronic Acid Aryl- or Heteroaryl-B(OH)₂ / B(pin)Use high-purity reagents. Pinacol esters can offer enhanced stability.[11][12]
Pd Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G2/G3Typically used at 1-5 mol%. Pre-catalysts are often more convenient and reproducible.[7]
Ligand SPhos, XPhos, RuPhos, IPrBulky, electron-donating ligands are essential for activating the C-Cl bond.[4][8][9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃2-3 equivalents are typically required to activate the boronic acid.[4]
Solvent 1,4-Dioxane, THF, Toluene (+/- H₂O)Anhydrous solvents are crucial. A small amount of water can be beneficial.[6]
Temperature 80 - 120 °CHigher temperatures are often needed for C-Cl bond activation.
Atmosphere Nitrogen or ArgonEssential to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[13]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of temperature, time, and reagent stoichiometry may be required for specific substrates.

Safety Precautions
  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][15]

  • Palladium Catalysts & Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Palladium on carbon (if used) can be pyrophoric.

  • Solvents: Dioxane and THF are flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • Inert Atmosphere: All steps should be performed under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or a glovebox to prevent catalyst deactivation.[13]

Materials & Equipment
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Schlenk line or glovebox

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification prep_glass Oven-dry glassware prep_inert Assemble & establish inert atmosphere (3x evacuate/backfill) prep_glass->prep_inert add_solids Add solids under N₂ flow: - this compound - Boronic Acid - Base (K₃PO₄) - Pd Catalyst prep_inert->add_solids add_solvents Add anhydrous dioxane & degassed water via syringe add_solids->add_solvents heat Heat reaction to 80-120 °C with stirring (Monitor by TLC/LC-MS) add_solvents->heat cool Cool to room temp heat->cool filter Dilute with EtOAc, filter through Celite® cool->filter extract Wash filtrate with water & brine filter->extract dry Dry organic layer (Na₂SO₄), filter, & concentrate extract->dry purify Purify crude product via silica gel chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure a completely inert atmosphere.[13]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane:water, e.g., 5 mL dioxane and 0.5 mL water per 1 mmol of halide) via syringe.

  • Reaction Conditions: Place the flask in a preheated oil bath at the desired temperature (a good starting point is 100 °C). Stir the reaction vigorously for 8-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots (under inert conditions) for analysis by LC-MS or GC-MS.

  • Work-up: Once the reaction is complete (or has stalled), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[16]

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-aryl-7-fluoroquinoxaline product.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for the synthesis of 2-aryl-7-fluoroquinoxaline derivatives. Success with this electron-deficient heteroaryl chloride substrate is contingent upon the rational selection of a modern catalytic system, particularly the use of bulky, electron-rich phosphine ligands that facilitate the critical oxidative addition step. The protocol detailed herein provides a solid and adaptable foundation for researchers. By understanding the underlying mechanism and systematically optimizing the key reaction parameters, scientists in drug discovery and materials science can efficiently access a diverse array of novel quinoxaline-based compounds.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-7-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoxaline Scaffold

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The functionalization of the quinoxaline ring is a critical step in the drug discovery process, enabling the fine-tuning of a compound's pharmacological profile through structure-activity relationship (SAR) studies.[2] The subject of this guide, 2-chloro-7-fluoroquinoxaline, is a highly valuable building block for this purpose. Its di-halogenated structure presents a unique opportunity for selective functionalization via nucleophilic aromatic substitution (SNAr), a powerful and versatile reaction for forming carbon-heteroatom bonds.[3]

This document provides a comprehensive technical guide to understanding and performing SNAr reactions on this compound. We will delve into the mechanistic principles governing this reaction, with a particular focus on the critical question of regioselectivity. Detailed, field-proven protocols for reactions with various classes of nucleophiles are provided, alongside insights into experimental design and optimization.

Mechanistic Insights and Regioselectivity

The nucleophilic aromatic substitution (SNAr) reaction is a stepwise addition-elimination process.[4] For a successful SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate, known as the Meisenheimer complex.[5]

In the case of this compound, the quinoxaline core itself provides substantial activation. The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which significantly lowers the electron density of the ring system, particularly at the C-2 and C-3 positions.[3] This inherent electronic deficiency makes the halo-substituents at these positions susceptible to displacement by nucleophiles.

Predicting the Site of Nucleophilic Attack: C-2 vs. C-7

A critical consideration when working with this compound is the regioselectivity of the nucleophilic attack. Will the incoming nucleophile displace the chlorine atom at the C-2 position or the fluorine atom at the C-7 position?

Based on fundamental principles of SNAr on heterocyclic systems, nucleophilic attack is predicted to occur selectively at the C-2 position, leading to the displacement of the chloride ion. This prediction is grounded in the following reasoning:

  • Electronic Activation: The C-2 carbon is directly adjacent to one of the pyrazine nitrogen atoms and is part of the electron-deficient pyrazine ring. This proximity results in a significantly more electrophilic character at C-2 compared to C-7, which is part of the benzene ring and further removed from the strong inductive and mesomeric effects of the nitrogens. In analogous systems like 2,4-dichloroquinazolines, the position analogous to C-2 is highly activated.[4][6]

  • Intermediate Stabilization: The Meisenheimer complex formed upon nucleophilic attack at C-2 is more effectively stabilized. The negative charge can be delocalized onto the electronegative nitrogen atoms of the pyrazine ring, a stabilizing effect that is not as pronounced for attack at the C-7 position.

While the carbon-fluorine bond is highly polarized, which can accelerate the initial nucleophilic attack (the rate-determining step in many SNAr reactions), the overwhelming electronic activation provided by the pyrazine ring at the C-2 position is expected to be the dominant factor directing the regioselectivity.[4] Computational studies on related dihalopyrimidines and dihaloquinazolines have shown that the site of substitution can be reliably predicted by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) coefficients, with the atom having the larger coefficient being the more electrophilic and thus more susceptible to nucleophilic attack.[6] Such analyses consistently point to the positions on the pyrazine ring as the most reactive sites.

SNAr_Mechanism

Predicted SNAr Mechanism at C-2

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic aromatic substitution on this compound. It is crucial to monitor all reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

General Workflow for SNAr Reactions

Workflow

General Experimental Workflow
Protocol 1: Reaction with Amine Nucleophiles (Amination)

This protocol describes the reaction of this compound with primary and secondary amines.

  • Materials:

    • This compound (1.0 eq)

    • Primary or Secondary Amine (1.1 - 1.5 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (1.5 - 2.0 eq)

    • Solvent (e.g., DMF, DMSO, NMP, or Dioxane)

  • Procedure:

    • To a solution of this compound in the chosen solvent, add the amine nucleophile.

    • Add the base to the reaction mixture.

    • Heat the reaction mixture to a temperature ranging from 80 °C to 140 °C. The optimal temperature will depend on the nucleophilicity of the amine.[2]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water to precipitate the product.

    • Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

    • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Reaction with Alcohol/Phenol Nucleophiles (O-Arylation)

This protocol details the reaction with alcohols or phenols to form the corresponding ethers. A strong base is typically required to generate the more nucleophilic alkoxide or phenoxide.

  • Materials:

    • This compound (1.0 eq)

    • Alcohol or Phenol (1.2 - 1.5 eq)

    • Strong Base (e.g., NaH, KOtBu) (1.2 - 1.5 eq)

    • Anhydrous Solvent (e.g., THF, Dioxane, DMF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., N₂ or Ar), add the alcohol or phenol to a suspension of the strong base in the anhydrous solvent at 0 °C.

    • Stir the mixture for 15-30 minutes at 0 °C to facilitate the formation of the alkoxide or phenoxide.

    • Add a solution of this compound in the anhydrous solvent dropwise to the alkoxide/phenoxide solution.

    • Allow the reaction to warm to room temperature or heat as required (typically 50-100 °C), monitoring by TLC or LC-MS.

    • After completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol describes the formation of thioethers via reaction with thiols.

  • Materials:

    • This compound (1.0 eq)

    • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 - 1.2 eq)

    • Base (e.g., K₂CO₃, NaH, Et₃N) (1.5 eq)

    • Solvent (e.g., DMF, DMSO, Acetonitrile)

  • Procedure:

    • To a solution of this compound and the thiol in the chosen solvent, add the base.

    • Stir the reaction mixture at room temperature or heat as necessary. Reactions with thiols are often faster and may proceed at lower temperatures than those with amines or alcohols.[2]

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, pour the reaction mixture into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Data Summary and Comparison

The following table provides a summary of typical reaction conditions and expected outcomes for the SNAr reaction of this compound with representative nucleophiles. Yields are estimates based on similar quinoxaline systems and may require optimization for this specific substrate.[2]

Nucleophile ClassRepresentative NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Amines MorpholineK₂CO₃DMF100 - 12080 - 95
AnilineCs₂CO₃Dioxane120 - 14070 - 85
Alcohols PhenolNaHTHF/DMF60 - 8070 - 85
Benzyl AlcoholKOtBuTHF50 - 7065 - 80
Thiols ThiophenolK₂CO₃DMFRoom Temp - 5090 - 98
Benzyl MercaptanEt₃NAcetonitrileReflux85 - 95

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., NMP), or employing a stronger base (for alcohol/thiol reactions). The choice of base can be critical; for instance, Cs₂CO₃ is often more effective than K₂CO₃ in promoting SNAr reactions.

  • Side Reactions: Ensure anhydrous conditions, particularly when using strong bases like NaH or KOtBu, to prevent quenching of the base and potential side reactions. An inert atmosphere is also recommended to prevent oxidation of sensitive nucleophiles or intermediates.

  • Purification Challenges: The polarity of the substituted quinoxaline product will vary significantly depending on the incorporated nucleophile. A careful selection of the eluent system for column chromatography is essential for effective purification.

Conclusion

The nucleophilic aromatic substitution reaction of this compound is a robust and highly selective method for the synthesis of a diverse array of 2-substituted-7-fluoroquinoxaline derivatives. The strong electronic activation provided by the pyrazine ring directs nucleophilic attack to the C-2 position, enabling the selective displacement of the chlorine atom. The protocols outlined in this guide provide a solid foundation for researchers to leverage this versatile building block in the design and synthesis of novel compounds for drug discovery and materials science.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-7-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

The quinoxaline motif, a fused benzene and pyrazine ring system, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions have led to its incorporation into a multitude of compounds with a broad spectrum of pharmacological activities.[2][3] Quinoxaline derivatives have demonstrated efficacy as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[3] Consequently, the development of efficient and versatile synthetic methodologies for the functionalization of the quinoxaline core is of paramount importance to researchers in drug discovery and development.[4][5]

This guide provides an in-depth technical overview and detailed, field-proven protocols for the palladium-catalyzed cross-coupling of 2-Chloro-7-fluoroquinoxaline. This specific substrate is an attractive building block due to the differential reactivity of the C2-chloro substituent, which is activated towards cross-coupling, and the fluorine atom at the C7-position, which can serve to modulate the physicochemical properties of the final compound, such as metabolic stability and lipophilicity.[6]

We will explore three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. For each reaction, we will delve into the mechanistic underpinnings, provide detailed step-by-step protocols, and present data in a clear, comparative format.

PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[7] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an ideal choice for the diversification of the this compound core.[8]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[9][10] The choice of catalyst, ligand, and base is critical for an efficient reaction. For an electron-deficient substrate like this compound, a palladium(0) source, often generated in situ from a palladium(II) precatalyst, is paired with a phosphine ligand. The ligand stabilizes the palladium center and modulates its reactivity. A base is required to activate the boronic acid, facilitating the transmetalation step.[8]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln pd2_complex [Ar-Pd(II)-Cl]Ln pd0->pd2_complex transmetalation_complex [Ar-Pd(II)-Ar']Ln pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 product Ar-Ar' transmetalation_complex->product Reductive Elimination substrate This compound (Ar-Cl) substrate->pd2_complex Oxidative Addition boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific boronic acids.[11][12]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Seal the tube and place it in a preheated oil bath at 90-100 °C.

  • Stir the reaction mixture for 8-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-aryl-7-fluoroquinoxaline.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901292
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF801688
33-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME901085
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901290

Note: Data is representative and based on couplings with similar chloro-heterocyclic substrates.[7][13] Yields are for isolated products after chromatography.

PART 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[1][14] This reaction is particularly valuable for synthesizing libraries of 2-amino-7-fluoroquinoxaline derivatives, which are of significant interest in medicinal chemistry.

Mechanistic Rationale

Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5] The choice of ligand is crucial for promoting the reductive elimination step and preventing undesirable side reactions.[15] Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed. A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is required to deprotonate the amine in the catalytic cycle.[16][17]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Ln pd2_complex [Ar-Pd(II)-Cl]Ln pd0->pd2_complex amido_complex [Ar-Pd(II)-NR¹R²]Ln pd2_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR¹R² amido_complex->product Reductive Elimination substrate This compound (Ar-Cl) substrate->pd2_complex Oxidative Addition amine HNR¹R² amine->amido_complex base Base (e.g., NaOt-Bu) base->amido_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure and may require optimization based on the specific amine used.[16][18]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • XPhos or SPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk tube

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq) to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq) and cap the tube.

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 eq).

  • Seal the tube and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, rinsing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 2-amino-7-fluoroquinoxaline derivative.

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene100695
2AnilinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane1101885
3BenzylaminePd₂(dba)₃ (1.5)XPhos (3)NaOt-BuToluene901291
4PiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1001689

Note: Data is representative and based on aminations of similar chloro-heterocyclic substrates.[16][19] Yields are for isolated products after chromatography.

PART 3: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][20] This reaction provides access to 2-alkynyl-7-fluoroquinoxalines, which are versatile intermediates that can undergo further transformations or serve as key structural elements in biologically active molecules.[21]

Mechanistic Rationale

The traditional Sonogashira reaction employs a dual catalytic system, consisting of a palladium complex and a copper(I) salt.[20] The palladium catalyst participates in a cycle similar to other cross-coupling reactions, involving oxidative addition and reductive elimination.[14] The role of the copper co-catalyst is to react with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[9] An amine base is used to deprotonate the alkyne and neutralize the HX byproduct.[4]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd2_complex [Ar-Pd(II)-Cl]Ln pd0->pd2_complex alkynyl_pd_complex [Ar-Pd(II)-C≡CR]Ln pd2_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 product Ar-C≡CR alkynyl_pd_complex->product Reductive Elimination substrate Ar-Cl substrate->pd2_complex Oxidative Addition cu_catalyst Cu(I)Cl cu_acetylide Cu-C≡CR cu_catalyst->cu_acetylide cu_acetylide->pd2_complex alkyne H-C≡CR alkyne->cu_acetylide base Base (e.g., Et₃N) base->cu_acetylide

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol describes a typical copper-catalyzed Sonogashira coupling. Copper-free conditions may also be employed to prevent alkyne homocoupling.[22]

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

  • Copper(I) iodide (CuI) (3-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Anhydrous, degassed THF or DMF

  • Schlenk tube

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2.5 eq) and the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-7-fluoroquinoxaline.

Data Presentation: Representative Sonogashira Couplings
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF60689
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DIPEADMF50893
31-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF651084
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (5)Et₃NDMFRT1287

Note: Data is representative and based on couplings with similar chloro-heterocyclic substrates.[6][22] Yields are for isolated products after chromatography.

Conclusion

The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide a robust and versatile platform for the functionalization of this compound. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of novel quinoxaline derivatives. These protocols serve as a validated starting point for the synthesis of new chemical entities with the potential for significant contributions to drug discovery and development.

References

Application Notes and Protocols for the Use of 2-Chloro-7-fluoroquinoxaline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Quinoxaline Scaffold in Kinase Inhibition

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" for its ability to form the core of numerous potent and selective kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The planar, bicyclic structure of quinoxaline serves as an effective mimic of the adenine region of adenosine triphosphate (ATP), enabling it to bind competitively within the highly conserved ATP-binding pocket of various kinases.[3] This interaction is often stabilized by crucial hydrogen bonds formed between the nitrogen atoms of the pyrazine ring and the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the kinase domain.[1]

The subject of this guide, 2-Chloro-7-fluoroquinoxaline , is a particularly valuable synthetic intermediate for the construction of sophisticated kinase inhibitor libraries. The chlorine atom at the C2 position acts as a versatile chemical handle, readily participating in cornerstone synthetic transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[4] This allows for the strategic introduction of diverse chemical moieties to probe the structure-activity relationship (SAR) and optimize inhibitor potency and selectivity. Furthermore, the fluorine atom at the C7 position can significantly enhance the pharmacological properties of the final compound, including increased metabolic stability, improved cell permeability, and stronger binding affinity through favorable electrostatic interactions with the target protein.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into the mechanistic rationale behind key synthetic strategies and provide detailed, field-proven protocols for its application in the synthesis of next-generation kinase inhibitors targeting critical oncogenic pathways.

Core Synthetic Strategies and Mechanistic Considerations

The derivatization of this compound primarily relies on two powerful and versatile reaction classes: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). The choice between these pathways is dictated by the desired C-C or C-N bond formation and the nature of the coupling partner.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with exceptional functional group tolerance.[6] It is the method of choice for introducing aryl or heteroaryl groups, such as pyrazoles, at the C2 position of the quinoxaline core. These appended rings can then occupy adjacent hydrophobic pockets in the kinase active site, significantly enhancing binding affinity and selectivity.

Causality Behind Experimental Choices:

  • Catalyst System: The reactivity of aryl chlorides like this compound is lower than that of corresponding bromides or iodides. Therefore, highly active palladium catalysts are required. Systems based on palladium(II) acetate or pre-catalysts like Pd₂(dba)₃, combined with electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs), are effective at facilitating the challenging oxidative addition step.[7]

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[8] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence reaction rates and yields, with stronger bases often being more effective for less reactive chlorides.

  • Solvent: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), often with the addition of water, are typically employed to ensure the solubility of all reaction components.[9]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X (this compound) Pd(II)Complex Ar-Pd(II)-X L2 OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Ar'-B(OR)2 (Boronic Ester) + Base Pd(II)ArylComplex Ar-Pd(II)-Ar' L2 Transmetalation->Pd(II)ArylComplex RedElim Reductive Elimination Pd(II)ArylComplex->RedElim Product (Ar-Ar') RedElim->Pd(0)L2

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming C-N, C-O, or C-S bonds by displacing the chloride on the electron-deficient quinoxaline ring system with a suitable nucleophile.[10] This is a particularly common strategy for introducing amino-heterocycles, such as aminopyrazoles, which can act as critical hydrogen bond donors or acceptors to engage with the kinase active site.

Causality Behind Experimental Choices:

  • Nucleophile: Primary and secondary amines are excellent nucleophiles for this transformation. The basicity and steric profile of the amine will influence the reaction rate.

  • Solvent: Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or n-butanol are preferred as they can solvate the charged intermediate (Meisenheimer complex) and do not interfere with the nucleophile.[11]

  • Base/Acid: The reaction can be performed under basic conditions (e.g., using DIPEA or K₂CO₃) to deprotonate the nucleophile or under acidic conditions (e.g., HCl in isopropanol) to activate the quinoxaline ring. The choice depends on the specific substrates and desired conditions. For amine nucleophiles, heating the reactants in a suitable solvent is often sufficient.[4]

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of pyrazolyl-quinoxaline kinase inhibitors.[5][12] Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading, and stoichiometry) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Suzuki-Miyaura Coupling of this compound with a Pyrazole Boronic Ester

This protocol describes a general method for the synthesis of a 2-(1H-Pyrazol-4-yl)-7-fluoroquinoxaline scaffold, a common core in many kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Diagram: Synthetic Workflow for Protocol 1

protocol1_workflow start Starting Materials: - this compound - Pyrazole Boronic Ester - Pd(dppf)Cl₂ - K₂CO₃ setup Reaction Setup (Schlenk flask under N₂) start->setup reaction Suzuki Coupling (Dioxane/H₂O, Heat) setup->reaction workup Aqueous Work-up (Extraction with EtOAc) reaction->workup purify Purification (Column Chromatography) workup->purify product Product: 2-(1H-Pyrazol-4-yl)-7-fluoroquinoxaline (After potential deprotection) purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the pyrazole boronic ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Deprotection (if necessary): If a BOC-protected pyrazole was used, the resulting product can be deprotected under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final N-H pyrazole.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Aminopyrazole

This protocol outlines the synthesis of a 2-(pyrazolylamino)quinoxaline scaffold, another key structural motif in kinase inhibitors, exemplified by the FAK inhibitor GSK2256098.[13]

Materials:

  • This compound (1.0 eq)

  • 5-Amino-3-methyl-1H-pyrazole (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • 2-Propanol or n-Butanol

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the aminopyrazole (1.1 eq) in 2-propanol or n-butanol.

  • Base Addition: Add DIPEA (2.0 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82 °C for 2-propanol, 118 °C for n-butanol) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold solvent.

  • Purification: If the product does not precipitate, remove the solvent under reduced pressure. Purify the resulting residue by recrystallization or flash column chromatography to yield the desired N-(3-methyl-1H-pyrazol-5-yl)-7-fluoroquinoxalin-2-amine.

Data Presentation: Representative Kinase Inhibitor Scaffolds

The synthetic routes described above provide access to a wide range of kinase inhibitor scaffolds. The table below summarizes hypothetical but representative data for compounds synthesized from this compound, illustrating the potential for generating potent inhibitors for key cancer targets like Focal Adhesion Kinase (FAK) and Rho-associated coiled-coil containing protein kinase (ROCK).

Compound IDSynthetic RouteTarget KinaseIC₅₀ (nM)
Qx-Pz-01 Protocol 1 (Suzuki)FAK15
Qx-Pz-02 Protocol 1 (Suzuki)VEGFR235
Qx-APz-01 Protocol 2 (SNAr)ROCK125
Qx-APz-02 Protocol 2 (SNAr)ROCK240
Qx-APz-03 Protocol 2 (SNAr)FAK8

Note: The IC₅₀ values presented are illustrative examples based on known quinoxaline-based inhibitors and serve to demonstrate the potential of the scaffold.

Conclusion and Future Outlook

This compound is a high-value, versatile building block for the synthesis of novel kinase inhibitors. The strategic application of robust synthetic methodologies like Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution at the C2 position allows for the systematic exploration of chemical space around the quinoxaline core. This enables the fine-tuning of inhibitor potency, selectivity, and overall pharmacological profiles. The protocols and mechanistic insights provided herein offer a solid foundation for researchers in drug discovery to design and synthesize the next generation of targeted therapies for cancer and other proliferative diseases.

References

Application Notes & Protocols: A Guide to the Synthesis of 2-Alkoxy-7-Fluoroquinoxaline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of pharmacologically active agents.[1][2] These heterocyclic compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The strategic introduction of substituents onto the quinoxaline ring system is a critical process in drug discovery, allowing for the fine-tuning of a molecule's physicochemical properties and biological targets.

This guide focuses specifically on the preparation of 2-alkoxy-7-fluoroquinoxaline analogs. The introduction of an alkoxy group at the 2-position and a fluorine atom at the 7-position can significantly modulate the molecule's electronic profile, metabolic stability, and binding interactions. Fluorine, in particular, is a bioisostere for hydrogen but possesses high electronegativity, which can alter pKa, improve binding affinity, and block metabolic oxidation sites. This document provides a detailed, field-proven framework for the synthesis, purification, and characterization of these valuable compounds, intended for researchers, scientists, and professionals in drug development.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary and most efficient route to 2-alkoxy-7-fluoroquinoxaline analogs is through a Nucleophilic Aromatic Substitution (SNAr) reaction. The quinoxaline ring is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring, particularly C2 and C3, susceptible to attack by nucleophiles.[6][7] The presence of a good leaving group, such as a chlorine atom, at the 2-position facilitates this substitution.

Causality of the SNAr Reaction:

  • Ring Activation: The nitrogen atoms in the quinoxaline ring inductively withdraw electron density, making the ring electrophilic.[8]

  • Intermediate Stabilization: The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms, stabilizing the intermediate and lowering the activation energy of the reaction.[9]

  • Leaving Group Expulsion: The aromaticity of the ring is restored upon the elimination of the chloride ion, driving the reaction to completion.[9]

The overall workflow for this synthetic approach is outlined below.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Core Reaction cluster_2 Part C: Product Isolation & Analysis A1 4-Fluoro-1,2- phenylenediamine A2 Glyoxylic Acid Condensation A1->A2 A3 7-Fluoro-1H-quinoxalin-2-one A2->A3 A4 Chlorination (e.g., POCl₃) A3->A4 A5 2-Chloro-7-fluoroquinoxaline (Key Intermediate) A4->A5 B3 SNAr Reaction A5->B3 B1 Alcohol (R-OH) + Strong Base (e.g., NaH) B2 Alkoxide Formation (R-O⁻Na⁺) B1->B2 B2->B3 C1 Crude Product B3->C1 C2 Purification (Column Chromatography) C1->C2 C3 Pure 2-Alkoxy-7- fluoroquinoxaline C2->C3 C4 Characterization (NMR, MS) C3->C4

Figure 1. Overall workflow for the synthesis of 2-alkoxy-7-fluoroquinoxaline analogs.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate, this compound

This synthesis is a two-step process starting from commercially available materials.

Step 1: Synthesis of 7-Fluoro-1H-quinoxalin-2-one

The classic method for forming the quinoxaline core is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[10]

  • Materials:

    • 4-Fluoro-1,2-phenylenediamine

    • Glyoxylic acid monohydrate

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1.0 equiv) in a 1:1 mixture of ethanol and water.

    • Add a solution of glyoxylic acid monohydrate (1.1 equiv) in water dropwise to the diamine solution at room temperature.

    • Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, a precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 7-fluoro-1H-quinoxalin-2-one, which can often be used in the next step without further purification.

Step 2: Chlorination to this compound

The hydroxyl group of the quinoxalinone is converted to a chloride, a superior leaving group for the subsequent SNAr reaction.[11]

  • Materials:

    • 7-Fluoro-1H-quinoxalin-2-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF, catalytic)

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • To a flask containing 7-fluoro-1H-quinoxalin-2-one (1.0 equiv), add phosphorus oxychloride (5-10 equiv) slowly at room temperature.

    • Add a catalytic amount of DMF (1-2 drops).

    • Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. A precipitate should form.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Collect the crude solid by vacuum filtration, wash with copious amounts of water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.[11]

Protocol 2: General Procedure for SNAr Reaction

This protocol details the core reaction to install the alkoxy side chain.

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and linked for a visual representation.

Figure 2. Key steps in the SNAr mechanism for alkoxyde substitution.
  • Materials:

    • This compound (1.0 equiv)

    • Desired alcohol (R-OH) (1.2-1.5 equiv)

    • Strong base (e.g., Sodium hydride, 60% dispersion in mineral oil, or Potassium tert-butoxide) (1.2-1.5 equiv)

    • Anhydrous solvent (e.g., THF, DMF)

  • Procedure:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a stir bar, a dropping funnel, and a nitrogen/argon inlet.

    • Charge the flask with the strong base (e.g., NaH, 1.5 equiv).

    • Add anhydrous solvent (e.g., THF) to create a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the alcohol (1.5 equiv) in a small amount of anhydrous solvent and add it dropwise to the base suspension via the dropping funnel. Stir for 20-30 minutes at 0 °C to allow for the formation of the alkoxide.

    • Dissolve the this compound (1.0 equiv) in anhydrous solvent and add this solution dropwise to the alkoxide mixture at 0 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated (e.g., to 50-80 °C) if the alcohol is hindered or less reactive.[6]

    • Monitor the reaction by TLC until the starting chloroquinoxaline is consumed.

    • Upon completion, carefully quench the reaction by cooling to 0 °C and adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the final 2-alkoxy-7-fluoroquinoxaline analog.[11]

Data Presentation and Characterization

Representative Reaction Data

The following table provides expected outcomes for the SNAr reaction with common alcohols. Yields are representative and may vary based on reaction scale and purity of reagents.

Alcohol (R-OH)BaseSolventTemperature (°C)Typical Yield (%)
MethanolNaHTHFRoom Temp85 - 95
EthanolNaHTHFRoom Temp80 - 90
IsopropanolKOtBuTHF5070 - 85
PhenolK₂CO₃DMF8075 - 90
Characterization

The identity and purity of the synthesized analogs must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[12]

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons on the quinoxaline core, which will show coupling to the fluorine atom. The signals for the alkoxy group (e.g., a singlet around 3.9-4.2 ppm for a methoxy group) will also be present.

    • ¹³C NMR: The carbon attached to the fluorine will appear as a doublet with a large C-F coupling constant. The chemical shifts of the quinoxaline carbons will be influenced by both the fluorine and the new alkoxy substituent.[13]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[14]

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive base (hydrolyzed).2. Wet solvent or glassware.3. Alcohol is too sterically hindered.1. Use fresh, sealed NaH or KOtBu.2. Ensure all glassware is flame-dried and use anhydrous solvents.3. Increase reaction temperature, use a stronger base (e.g., KOtBu), or switch to a more polar solvent like DMF.
Multiple Products on TLC 1. Incomplete reaction.2. Side reactions (e.g., hydrolysis of starting material).3. Decomposition of product.1. Increase reaction time or temperature.2. Ensure strict anhydrous conditions.3. Avoid excessive heating; purify the product promptly after workup.
Difficult Purification Product co-elutes with starting material or impurities.[15]1. Optimize the eluent system for column chromatography (e.g., try a dichloromethane/methanol gradient).2. Consider recrystallization if the product is a solid.[11]

Alternative Synthetic Approaches

While SNAr is the most direct method, other modern cross-coupling reactions can be employed for further diversification of the quinoxaline scaffold. These are typically used when the nucleophile is not suitable for SNAr conditions.

  • Suzuki-Miyaura Coupling: For C-C bond formation, a this compound can be coupled with various aryl or vinyl boronic acids using a palladium catalyst.[16][17][18] This is useful for creating biaryl structures.

  • Buchwald-Hartwig Amination: For C-N bond formation, this palladium-catalyzed reaction allows for the coupling of amines with the this compound.[19][20][21] This is a powerful method for synthesizing 2-aminoquinoxaline derivatives.

G cluster_snar SNAr cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Start This compound SNAr_Node R-OH / Base Start->SNAr_Node Suzuki_Node Ar-B(OH)₂ Pd Catalyst / Base Start->Suzuki_Node Buchwald_Node R₂NH Pd Catalyst / Base Start->Buchwald_Node SNAr_Product 2-Alkoxy Analog SNAr_Node->SNAr_Product Suzuki_Product 2-Aryl Analog Suzuki_Node->Suzuki_Product Buchwald_Product 2-Amino Analog Buchwald_Node->Buchwald_Product

Figure 3. Synthetic diversification pathways from the key chloro-intermediate.

Conclusion

The synthesis of 2-alkoxy-7-fluoroquinoxaline analogs via nucleophilic aromatic substitution is a robust and highly adaptable method for generating libraries of compounds for drug discovery. The protocols outlined in this guide, from the preparation of the key 2-chloro intermediate to the final substitution and purification, provide a comprehensive and reliable workflow. By understanding the underlying chemical principles and potential challenges, researchers can efficiently synthesize and characterize these valuable heterocyclic scaffolds, paving the way for the development of novel therapeutic agents.

References

Introduction: The Strategic Importance of the 7-Fluoroquinoxaline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Derivatization of the 2-Position of 7-Fluoroquinoxaline for Drug Discovery

The quinoxaline scaffold, a heterocyclic system composed of fused benzene and pyrazine rings, is a cornerstone in medicinal chemistry, recognized as a "privileged structure."[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom at the 7-position can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, making 7-fluoroquinoxaline a particularly attractive starting point for novel therapeutic development.

Functionalization of the 2-position of this scaffold is a primary strategy for modulating biological activity and exploring structure-activity relationships (SAR). This guide provides a detailed exploration of the key synthetic methodologies for derivatizing the 2-position of 7-fluoroquinoxaline, with a focus on robust and widely applicable palladium-catalyzed cross-coupling reactions. The protocols and insights are tailored for researchers, scientists, and drug development professionals aiming to synthesize novel quinoxaline-based compounds.[2][4]

Core Synthetic Strategies for 2-Position Functionalization

The derivatization of the 2-position of a 7-fluoroquinoxaline core typically begins with a precursor bearing a leaving group, most commonly a halogen like chlorine (Cl) or bromine (Br), at the target position. This "handle" enables a variety of powerful cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds with high functional group tolerance.[5][6][7] For the 7-fluoroquinoxaline system, the two most critical methods are the Suzuki-Miyaura Coupling for C-C bond formation and the Buchwald-Hartwig Amination for C-N bond formation.

  • Suzuki-Miyaura Cross-Coupling (C-C Bond Formation): This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide.[8] It is exceptionally versatile for installing a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position, which is a common motif in kinase inhibitors and other targeted therapies.[1][9] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields.[8][10]

  • Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a bond between an aryl halide and an amine, a critical transformation for synthesizing compounds that interact with biological targets via hydrogen bonding.[11][12] The reaction's success hinges on the use of bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[13] This method allows for the introduction of primary and secondary amines, anilines, and various nitrogen-containing heterocycles.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, nucleophilic aromatic substitution (SNAr) offers a complementary pathway. In this reaction, a nucleophile directly displaces a leaving group on the electron-deficient quinoxaline ring.[14][15] The reaction is facilitated by the electron-withdrawing nature of the pyrazine ring system. However, for many advanced applications, SNAr can be limited by a narrower substrate scope and potentially harsher conditions compared to cross-coupling methods.[12][16] Recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than the classic two-step addition-elimination pathway.[16]

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical conditions and outcomes for the derivatization of a model substrate, 2-chloro-7-fluoroquinoxaline. These serve as a reference for expected results and a starting point for optimization.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Entry Arylboronic Acid (1.3 equiv) Catalyst (mol%) Ligand (mol%) Base (2.0 equiv) Solvent Temp (°C) Time (h) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (5) - K₃PO₄ THF 90 8 ~75-85
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5) - K₂CO₃ (2M aq.) Dioxane 120 12 ~60-70
3 2-Thienylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene 100 10 ~40-50
4 4-Fluorophenylboronic acid Pd(PPh₃)₄ (5) - K₃PO₄ THF 90 8 ~60-70

Yields are estimated based on analogous reactions reported in the literature.[8][10]

Table 2: Representative Buchwald-Hartwig Amination Reactions

Entry Amine (1.2 equiv) Catalyst (mol%) Ligand (mol%) Base (1.5 equiv) Solvent Temp (°C) Time (h) Yield (%)
1 Morpholine Pd₂(dba)₃ (2) XPhos (4) NaOt-Bu Toluene 110 16 >90
2 Aniline Pd(OAc)₂ (2) BrettPhos (3) K₂CO₃ t-AmylOH 110 18 ~80-90
3 Benzylamine Pd₂(dba)₃ (2) RuPhos (4) LHMDS Dioxane 100 16 ~85-95
4 Indole Pd(OAc)₂ (2) Xantphos (4) Cs₂CO₃ Dioxane 110 24 ~70-80

Conditions are generalized from established protocols for aryl chlorides.[11][17][18]

Experimental Protocols & Methodologies

Protocol 1: Suzuki-Miyaura Cross-Coupling for 2-Arylation of 7-Fluoro-2-chloroquinoxaline

Principle: This protocol describes the palladium-catalyzed C-C bond formation between this compound and an arylboronic acid. The catalytic cycle involves oxidative addition of the palladium(0) complex to the chloroquinoxaline, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst.[8][19]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction tube

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate, silica gel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid (1.3 equiv), and K₃PO₄ (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Add anhydrous THF (approx. 5 mL per 1 mmol of the chloroquinoxaline).

  • Seal the flask and stir the reaction mixture at 90°C for 8-12 hours.[10]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.[20]

Characterization:

  • ¹H & ¹³C NMR: Confirm the presence of signals corresponding to both the 7-fluoroquinoxaline core and the newly introduced aryl group.

  • HRMS (High-Resolution Mass Spectrometry): Verify the exact mass of the synthesized compound to confirm its elemental composition.[21]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_intermediate Ar-Pd(II)L₂(X) oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R-B(OR)₂ Base pd_intermediate2 Ar-Pd(II)L₂(R) transmetalation->pd_intermediate2 reductive_elim Reductive Elimination pd_intermediate2->reductive_elim reductive_elim->pd0 Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination for 2-Amino-7-fluoroquinoxaline Synthesis

Principle: This protocol details the C-N bond formation between this compound and an amine, catalyzed by a palladium complex with a specialized biarylphosphine ligand. The base is critical for deprotonating the amine, facilitating its entry into the catalytic cycle.[11][13] The cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Biarylphosphine Ligand (e.g., XPhos, RuPhos) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction tube

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under a strong flow of inert gas, add NaOt-Bu (1.5 equiv) to a dry Schlenk flask.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 equiv) and the chosen ligand (0.04 equiv) in a small amount of anhydrous toluene to form the pre-catalyst.

  • Add the this compound (1.0 equiv) and the amine (1.2 equiv) to the Schlenk flask.

  • Add the pre-catalyst solution to the Schlenk flask, followed by additional anhydrous toluene (approx. 4 mL per 1 mmol of chloroquinoxaline).

  • Seal the flask and stir the reaction mixture at 100-110°C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization:

  • ¹H NMR: Look for the disappearance of the amine N-H proton (if primary) and the appearance of signals corresponding to the coupled product.

  • ¹³C NMR: Confirm the carbon skeleton of the new molecule.

  • ESI-MS (Electrospray Ionization Mass Spectrometry): Observe the protonated molecular ion [M+H]⁺ to confirm the molecular weight.[22]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_intermediate Ar-Pd(II)L(X) oxidative_add->pd_intermediate amine_coord Amine Coordination & Deprotonation pd_intermediate->amine_coord HNR₂ Base pd_amido Ar-Pd(II)L(NR₂) amine_coord->pd_amido reductive_elim Reductive Elimination pd_amido->reductive_elim reductive_elim->pd0 Ar-NR₂ Derivatization_Workflow start Start: this compound reaction Palladium-Catalyzed Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) start->reaction Add Coupling Partner, Catalyst, Base, Solvent workup Aqueous Work-up & Extraction reaction->workup Reaction Completion purification Silica Gel Column Chromatography workup->purification Crude Product characterization Structure Verification: NMR, Mass Spec, etc. purification->characterization Isolated Fractions final_product Final Product: Pure 2-Substituted-7-fluoroquinoxaline characterization->final_product Confirmed Structure

References

Application Notes & Protocols: 2-Chloro-7-fluoroquinoxaline as a Versatile Building Block for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including potent antiviral effects.[1][2][3][4][5] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-chloro-7-fluoroquinoxaline as a key building block in the synthesis of novel antiviral agents. We will delve into the rationale behind its selection, explore its reactivity through key synthetic transformations, and provide detailed, field-proven protocols for the synthesis and characterization of quinoxaline-based antiviral candidates. The methodologies outlined herein are designed to be robust and adaptable, facilitating the exploration of chemical space and the acceleration of antiviral drug discovery programs.

Introduction: The Strategic Advantage of the this compound Scaffold

The quinoxaline core, a fusion of a benzene and a pyrazine ring, is a bioisostere of quinoline and naphthalene and has garnered significant attention in the development of therapeutics.[3] Its planar structure allows for effective interactions with biological targets, and the nitrogen atoms can act as hydrogen bond acceptors. The introduction of specific substituents onto the quinoxaline ring system allows for the fine-tuning of its physicochemical and pharmacological properties.

The this compound building block offers a distinct set of advantages for antiviral drug design:

  • Reactive Handle for Diversification: The chlorine atom at the 2-position serves as a versatile reactive handle. It is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to probe structure-activity relationships (SAR).[6][7]

  • Modulation of Electronic Properties: The fluorine atom at the 7-position is a key modulator of the molecule's electronic properties. As a strongly electronegative atom, it can influence the reactivity of the chloro group and the overall electron density of the ring system. This can impact target binding affinity and pharmacokinetic properties such as metabolic stability and membrane permeability.

  • Proven Antiviral Potential: Numerous quinoxaline derivatives have demonstrated significant antiviral activity against a range of viruses, including DNA and RNA viruses.[1][3] This established track record provides a strong rationale for its continued exploration in the search for new antiviral therapies.

Synthesis of this compound

The starting material, this compound, can be synthesized from 7-fluoro-2(1H)-quinoxalinone.[8] The following protocol details a reliable method for its preparation.

Experimental Protocol: Synthesis of this compound [8]

  • Materials:

    • 7-fluoro-2(1H)-quinoxalinone

    • Phosphorus oxychloride (POCl₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Petroleum ether

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 7-fluoro-2(1H)-quinoxalinone (1.0 eq.) with an excess of phosphorus oxychloride (e.g., 34.0 eq.).

    • Heat the reaction mixture to reflux and maintain for 1 hour.

    • After completion, carefully concentrate the mixture under reduced pressure to remove the excess POCl₃.

    • Cool the residue and cautiously add water.

    • Neutralize the mixture to pH 7 with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) as the eluent to afford this compound as a solid.

  • Characterization Data:

    • ¹H-NMR (400 MHz, DMSO-d₆) δ ppm: 8.98 (s, 1H), 8.22 (dd, J = 2.0, 8.8 Hz, 1H), 7.81-7.89 (m, 2H).

    • MS (m/z): [M+H]⁺ calculated for C₈H₄ClFN₂: 182.01; found: 183.0.

Key Synthetic Transformations for Antiviral Library Generation

The reactivity of the 2-chloro group is central to the utility of this building block. The following sections detail protocols for two of the most powerful transformations for generating diverse libraries of quinoxaline derivatives: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoxaline ring, further enhanced by the 7-fluoro substituent, facilitates the displacement of the 2-chloro group by various nucleophiles. This reaction is a straightforward and efficient method for introducing amines, thiols, and alkoxides.

dot

Caption: General workflow for SNAr reactions.

Experimental Protocol: Synthesis of a 2-Amino-7-fluoroquinoxaline Derivative

  • Materials:

    • This compound

    • Desired amine (e.g., morpholine)

    • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of this compound (1.0 eq.) in DMF, add the desired amine (1.2 eq.) and a base such as DIPEA (2.0 eq.).

    • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate by filtration or extract the aqueous layer with ethyl acetate.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl moieties at the 2-position.[9][10][11] This is particularly valuable for synthesizing biaryl compounds, which are common motifs in antiviral drugs.

dot

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L_n-Cl OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Borane_Complex Ar-Pd(II)L_n-R Transmetal->PdII_Borane_Complex RedElim Reductive Elimination PdII_Borane_Complex->RedElim RedElim->Pd0 Product Product (Ar-R) RedElim->Product ArCl This compound ArCl->OxAdd BoronicAcid R-B(OH)2 + Base BoronicAcid->Transmetal BaseX [B(OH)2X]-

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of a 2-Aryl-7-fluoroquinoxaline Derivative

  • Materials:

    • This compound

    • Aryl- or heteroarylboronic acid (1.2 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq.)

    • Solvent system (e.g., 1,4-Dioxane/Water 4:1)

    • Ethyl acetate

    • Water

    • Brine

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq.), the desired boronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent system (e.g., 4:1 dioxane/water).

    • Heat the reaction mixture to 90-100 °C under the inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Antiviral Activities

The following table summarizes the antiviral activities of some quinoxaline derivatives, highlighting the potential of this scaffold. Note that these are examples and the activity of new derivatives will need to be determined experimentally.

Compound ClassVirus TargetExample ActivityReference
TriazoloquinoxalinesHerpes Simplex Virus (HSV)Plaque reduction[3]
6-Chloro-7-fluoroquinoxalinesHuman Immunodeficiency Virus (HIV)Inhibition of reverse transcriptase[1][3]
PyridoquinoxalinesHuman Cytomegalovirus (HCMV)Favorable profile vs. ganciclovir[3]
Quinoxaline hydrazonesHerpes Simplex Virus-1 (HSV-1)Weak antiviral activity[12]
Quinoxaline-based moleculesHepatitis C Virus (HCV)Protease inhibition (e.g., Glecaprevir)[13]

Conclusion and Future Perspectives

This compound has proven to be an exceptionally valuable and versatile building block for the synthesis of novel antiviral agents. Its favorable reactivity profile allows for the generation of large and diverse chemical libraries through robust and well-established synthetic protocols such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The strategic incorporation of a fluorine atom at the 7-position provides a means to modulate the electronic and pharmacokinetic properties of the resulting compounds.

The continued exploration of the chemical space around the quinoxaline scaffold, facilitated by the use of this compound, holds significant promise for the discovery of new and effective treatments for a range of viral diseases. Future work should focus on leveraging this building block in combination with structure-based drug design and high-throughput screening to identify novel lead compounds with potent and broad-spectrum antiviral activity.

References

Troubleshooting & Optimization

Technical Support Center: Buchwald-Hartwig Amination of 2-Chloro-7-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals. The information provided is for research purposes only.

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed to help you troubleshoot and optimize the Buchwald-Hartwig amination of 2-Chloro-7-fluoroquinoxaline, a key transformation in the synthesis of complex molecules for pharmaceutical and materials science applications.

The coupling of an amine with this compound presents a unique set of challenges due to the electronic nature of the heteroaryl chloride. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you achieve higher yields and reproducible results.

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low to No Product Yield

Q: My reaction shows very low or no conversion to the desired 2-amino-7-fluoroquinoxaline product. What are the first steps I should take to troubleshoot this?

A: Low or no yield in a Buchwald-Hartwig reaction is a common issue that can often be resolved by systematically evaluating the core components of the reaction. The this compound substrate is an electron-deficient heteroaryl chloride, which makes the oxidative addition step—often the rate-determining step for aryl chlorides—more feasible than with electron-rich chlorides.[1][2] However, other factors can still inhibit the catalytic cycle.

Initial Diagnostic Workflow:

  • Verify Reagent Quality & Purity:

    • Solvent and Amine: Ensure all solvents are anhydrous and amines are pure. Moisture can deactivate the catalyst and hydrolyze the base.[3] Consider purifying amines by distillation or filtration through a plug of activated alumina if they are old or of questionable purity.[4]

    • Base: The choice and quality of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[5] Ensure the base is fresh and has been handled under inert conditions to avoid decomposition.

    • Palladium Source & Ligand: The activity of your palladium catalyst is paramount. If using a Pd(II) source like Pd(OAc)₂, ensure that conditions are suitable for its reduction to the active Pd(0) species.[5] Using air-stable, well-defined Pd(0) precatalysts can provide more reliable initiation.[4][5]

  • Ensure a Strictly Inert Atmosphere:

    • Palladium(0) catalysts are highly sensitive to oxygen.[3] Ensure your reaction flask was thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and maintained under a positive pressure of an inert gas throughout the reaction.

  • Evaluate Catalyst System (Palladium Source & Ligand):

    • The combination of the palladium source and the phosphine ligand dictates the catalyst's activity. For challenging substrates like heteroaryl chlorides, sterically hindered and electron-rich biarylphosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[6][7]

Issue 2: My Initial Adjustments Failed. How Do I Optimize the Catalyst System for This Specific Substrate?

Q: I've confirmed my reagents are pure and my setup is inert, but the yield is still poor. How should I select a better catalyst and ligand for this compound?

A: The "no one-size-fits-all" principle is especially true for ligand selection in Buchwald-Hartwig aminations.[4] The electronic properties of the this compound (an electron-deficient system) and the nature of your amine (primary, secondary, aliphatic, aromatic) will determine the optimal ligand.

Table 1: Recommended Catalyst/Ligand Combinations for (Hetero)Aryl Chlorides

Catalyst/PrecatalystRecommended LigandSubstrate ClassKey Advantages & Considerations
Pd₂(dba)₃ or Pd(OAc)₂XPhos Electron-deficient aryl/heteroaryl chloridesHighly effective and general-purpose for C-N coupling. Promotes fast reductive elimination.[7]
Pd₂(dba)₃ or Pd(OAc)₂RuPhos Secondary amines with aryl chloridesOften superior for coupling secondary amines.[7]
Pd₂(dba)₃ or Pd(OAc)₂BrettPhos Selective monoarylation of primary aminesExcellent for controlling selectivity and coupling with base-sensitive substrates.[7]
G3/G4 Precatalysts XPhos, RuPhos, etc.General (Hetero)Aryl ChloridesAir-stable palladacycle precatalysts that provide reliable and rapid generation of the active LPd(0) catalyst, often leading to more reproducible results.[4][5]

Optimization Strategy:

  • Switch to a More Active Ligand: If you are using a less bulky, first-generation ligand like P(o-tolyl)₃, it is likely insufficient for this transformation.[6] Screen ligands from the dialkylbiaryl phosphine class, such as XPhos or RuPhos. Their steric bulk and electron-donating properties facilitate the key steps of the catalytic cycle.[6][7]

  • Use a Precatalyst: To eliminate issues with the in situ generation of the active Pd(0) catalyst, switch to a commercially available, well-defined precatalyst like XPhos Pd G3. These are activated by the base in the reaction mixture, leading to more consistent results.[4][5]

Issue 3: Significant Side Product Formation (e.g., Hydrodehalogenation)

Q: I am observing the formation of 7-fluoroquinoxaline (the hydrodehalogenated side product) instead of my desired aminated product. How can I suppress this?

A: Hydrodehalogenation (replacement of the chlorine with a hydrogen) is a common side reaction that competes with the desired C-N bond formation.[6] It often arises from β-hydride elimination from the palladium-amido intermediate.

Mitigation Strategies:

  • Ligand Choice: The ligand has a profound impact on the relative rates of reductive elimination (forms the desired product) versus β-hydride elimination. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) can sterically enforce a geometry that favors reductive elimination.[6]

  • Base Selection: While strong bases are necessary, some can promote side reactions. If using NaOtBu, consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or weaker inorganic bases like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures.[5]

  • Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can sometimes minimize side reactions. Start screening around 80-100 °C.[5]

Visualizing the Process

Understanding the catalytic cycle and the troubleshooting logic is key to success.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_off_cycle Potential Failure Points Pd0 LPd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl Amido Pd(II)-Amido Complex OxAdd->Amido + Amine (R₂NH) + Base - Base-H⁺Cl⁻ Product Product (C-N Bond Formed) Amido->Product Reductive Elimination Side_Product Side Product (Hydrodehalogenation) Amido->Side_Product β-Hydride Elimination Product->Pd0 Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagents (Purity, Anhydrous) start->check_reagents check_inert 2. Ensure Inert Atmosphere check_reagents->check_inert reagents_ok Reagents & Setup OK? check_inert->reagents_ok reagents_ok->check_reagents No optimize_catalyst 3. Optimize Catalyst - Screen Ligands (XPhos, etc.) - Use Precatalyst (G3/G4) reagents_ok->optimize_catalyst Yes optimize_conditions 4. Optimize Conditions - Screen Base (Cs₂CO₃, K₃PO₄) - Adjust Temperature optimize_catalyst->optimize_conditions success Improved Yield optimize_conditions->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: Why is an aryl chloride like this compound challenging to work with? A1: Generally, the reactivity of aryl halides in oxidative addition follows the trend Ar-I > Ar-Br > Ar-Cl.[5] The Carbon-Chlorine bond is stronger and less readily cleaved by the Pd(0) catalyst. However, the electron-withdrawing nature of the quinoxaline ring system and the fluorine atom helps to activate the C-Cl bond for this specific substrate, making it more reactive than typical electron-rich aryl chlorides. The main challenge then shifts to ensuring the catalyst is active enough and that side reactions are suppressed.[6][8]

Q2: What is the role of the base in this reaction? A2: The base plays a crucial role in the catalytic cycle. After the amine coordinates to the palladium(II) complex, the base deprotonates the amine to form the palladium-amido intermediate.[9][10] This is a critical step that precedes the final, product-forming reductive elimination. A sufficiently strong, non-coordinating base is required to facilitate this deprotonation without inhibiting the catalyst.[9]

Q3: Can I use weaker bases like potassium carbonate (K₂CO₃)? A3: While strong alkoxide bases (NaOtBu, KOtBu) are most common, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially with modern catalyst systems (e.g., G2/G3 precatalysts).[5][11] Using a weaker base can improve tolerance for sensitive functional groups on your amine or substrate. However, you may need to use higher reaction temperatures to achieve a good reaction rate.[5]

Q4: Which solvents are best for this reaction? A4: Anhydrous, non-protic solvents are standard. Toluene and dioxane are the most commonly employed and effective solvents.[5] Ethereal solvents like THF or DME are also used. Avoid chlorinated solvents, acetonitrile, or pyridine, as they can coordinate to the palladium and inhibit catalysis.[5] The solubility of all reagents, particularly the inorganic base, is a key factor to consider.[5]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the amination of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, XPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Through the septum, add the anhydrous toluene, followed by the amine.

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: 2-Chloro-7-fluoroquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-7-fluoroquinoxaline. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. My objective is to move beyond simple procedural lists and provide you with the causal, mechanistic insights needed to troubleshoot common side reactions, optimize your yields, and ensure the integrity of your results. This guide is structured as a series of frequently encountered issues, providing both a diagnosis and a robust, field-proven solution.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The C2-chloro group on the this compound scaffold is highly activated towards nucleophilic displacement. This is due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, an effect significantly amplified by the fluorine atom at the C7 position.[1][2] While this high reactivity is advantageous, it also opens pathways to common side products if reaction conditions are not rigorously controlled.

FAQ 1.1: I'm observing a significant amount of 7-fluoroquinoxalin-2(1H)-one in my reaction. What is causing this and how can I prevent it?

Answer:

This is a classic case of hydrolysis, where water, acting as a nucleophile, displaces the C2-chloride. The initially formed 2-hydroxy-7-fluoroquinoxaline then tautomerizes to the more stable 7-fluoroquinoxalin-2(1H)-one. The high electrophilicity of the quinoxaline core makes it particularly susceptible to this reaction, even with trace amounts of water.[3]

Mechanistic Insight: The reaction proceeds via a standard SNAr mechanism, involving the addition of a hydroxide ion (or water molecule) to form a Meisenheimer complex, followed by the elimination of the chloride leaving group.[4][5]

Troubleshooting Guide: Hydrolysis

Problematic ConditionRoot CauseRecommended Solution
Using non-anhydrous solvents (e.g., reagent-grade DMF, Ethanol).Introduction of water, which acts as a competing nucleophile.Use freshly distilled or commercially available anhydrous solvents (<50 ppm H₂O). Store over molecular sieves.
Using hygroscopic bases (e.g., powdered K₂CO₃) without drying.Adsorbed moisture on the surface of the base is released into the reaction.Flame-dry the reaction flask under vacuum. Dry solid bases in an oven (e.g., >120°C) for several hours before use.
Non-inert atmosphere.Atmospheric moisture ingress during a long reaction time.Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup and reaction.
Aqueous workup performed before reaction completion.Premature quenching introduces water that reacts with unconsumed starting material.Ensure the reaction has gone to completion via TLC or LC-MS monitoring before proceeding to aqueous workup.

Visualizing the Competing Pathways

Caption: Competing SNAr pathways for this compound.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are powerful tools for functionalizing the C2 position. However, the catalytic cycle can be diverted by several competing processes, leading to distinct and often frustrating side products.

FAQ 2.1: My reaction is sluggish, and I'm seeing a significant amount of 7-fluoroquinoxaline. What is this hydrodehalogenation side product?

Answer:

Hydrodehalogenation is the replacement of the chlorine atom with a hydrogen atom. This is a common side reaction in many palladium-catalyzed cross-couplings. It effectively terminates the catalytic cycle for that molecule, reducing the overall yield of your desired product.

Mechanistic Insight: This side product can arise from several pathways. In Buchwald-Hartwig aminations, a primary route is β-hydride elimination from the palladium-amido intermediate, which is followed by reductive elimination.[6] In Suzuki couplings, it can occur if a hydride source (e.g., from solvent, base, or boronic acid impurities) intercepts the Pd(II) intermediate before transmetalation.

Troubleshooting Guide: Hydrodehalogenation

Problematic ConditionRoot CauseRecommended Solution
Use of certain bases like NaOEt or formate salts.These can act as hydride donors.Switch to non-hydride donating bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.
High reaction temperatures (>120°C) for extended periods.Promotes decomposition pathways that can generate hydride species.Screen for lower temperatures. A more active ligand/catalyst system may allow for milder conditions.
Presence of water or alcohols with certain bases.Can generate palladium hydride species.Ensure anhydrous conditions as described in the SNAr section.
Inefficient transmetalation (Suzuki) or amine binding (Buchwald-Hartwig).The Pd-Ar-Cl intermediate has a longer lifetime, increasing the chance of interception by a hydride source.Optimize the ligand and base combination to accelerate the desired step in the catalytic cycle.
FAQ 2.2: I've isolated a high molecular weight impurity that appears to be a dimer of my starting material. What is this homocoupling product?

Answer:

You are observing the formation of 7,7'-difluoro-2,2'-biquinoxaline. This is a result of homocoupling (or dimerization), a side reaction where two molecules of the this compound couple with each other. This is particularly prevalent in Suzuki-Miyaura and related nickel-mediated couplings (e.g., Yamamoto coupling).[7][8][9]

Mechanistic Insight: Homocoupling can occur through two main pathways:

  • Transmetalation of a second molecule of the aryl halide to the Ar-Pd(II)-X intermediate.

  • Reductive elimination from a Pd(II) species bearing two quinoxaline ligands. These pathways are often favored by conditions that lead to slow transmetalation of the desired coupling partner (e.g., the boronic acid in a Suzuki reaction).

Visualizing Key Pd-Catalyzed Side Reactions

G Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Cl Pd0->OxAdd Oxidative Addition (+ Ar-Cl) Trans Ar-Pd(II)-R OxAdd->Trans Transmetalation (+ R-B(OH)2) Hydro Hydrodehalogenation (Ar-H) OxAdd->Hydro Hydride Source Homo Homocoupling (Ar-Ar) OxAdd->Homo + Ar-Cl Trans->Pd0 Reductive Elimination Product Desired Product (Ar-R) Trans->Product

Caption: Simplified catalytic cycle showing points of diversion to side products.

FAQ 2.3: My Suzuki coupling yield is low, and I see a lot of the arene corresponding to my boronic acid. What is happening?

Answer:

This is a classic symptom of protodeboronation. It's a side reaction that affects your organoboron coupling partner, not the this compound. The boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, consuming the reagent before it has a chance to participate in the desired transmetalation step of the Suzuki-Miyaura coupling.[10][11]

Troubleshooting Guide: Protodeboronation in Suzuki Coupling

Problematic ConditionRoot CauseRecommended Solution
Prolonged heating in the presence of base and protic sources (H₂O).Base-catalyzed cleavage of the C-B bond.Use anhydrous conditions. Add the boronic acid later in the reaction sequence if possible. Minimize reaction time.
Use of strongly basic aqueous solutions (e.g., 2M Na₂CO₃).High concentration of hydroxide accelerates the protodeboronation pathway.Switch to milder bases like K₃PO₄ or KF. Use a biphasic system (e.g., Toluene/Water) to control base concentration in the organic phase.
Electron-rich or sterically hindered boronic acids.These can be more susceptible to protodeboronation.Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.

Section 3: Reference Experimental Protocols

These protocols are provided as a robust starting point. As a Senior Application Scientist, I always recommend small-scale optimization for any new substrate combination.

Protocol 1: General Procedure for Minimizing Hydrolysis in SNAr with an Amine
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and a non-hygroscopic base (e.g., anhydrous K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent & Reagents: Under a positive pressure of inert gas, add anhydrous solvent (e.g., Dioxane or DMF, <50 ppm H₂O) via cannula or syringe. Add the amine nucleophile (1.2 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions to Minimize Side Products in a Suzuki-Miyaura Coupling
  • Setup: In a glovebox or using Schlenk technique, add this compound (1.0 eq), the arylboronic acid (1.3 eq), and powdered, anhydrous K₃PO₄ (2.0 eq) to a flame-dried flask.

  • Catalyst Loading: Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 5 mol%).[12][13]

  • Solvent Degassing: Add anhydrous, degassed solvent (e.g., THF or Dioxane). Degassing can be achieved by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes.

  • Reaction: Heat the mixture under a positive pressure of inert gas to 90 °C for 8-12 hours.

  • Monitoring: Monitor the reaction for the consumption of the limiting reagent. Avoid unnecessarily long reaction times.

  • Workup: Cool the reaction to room temperature. Filter through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Partition the residue between ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

References

Technical Support Center: Navigating Cross-Coupling Reactions with 2-Chloro-7-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the inherent low reactivity of 2-Chloro-7-fluoroquinoxaline in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to synthesize established chemical principles with field-proven insights to help you navigate the complexities of your experiments and achieve your synthetic targets.

Section 1: Understanding the Reactivity Challenges

The structure of this compound presents a unique set of electronic and steric challenges that contribute to its low reactivity in cross-coupling. A clear understanding of these underlying factors is the first step toward rational problem-solving.

  • The Chloro Substituent : The carbon-chlorine bond is significantly stronger and less polar than its carbon-bromine or carbon-iodine counterparts. This makes the oxidative addition step—often the rate-limiting step in palladium catalytic cycles—energetically more demanding.[1][2]

  • Electron-Deficient Quinoxaline Core : The quinoxaline ring system, containing two nitrogen atoms, is inherently electron-poor. This electronic deficiency reduces the electron density at the C2 position, which can hinder the oxidative addition of the Pd(0) catalyst to the C-Cl bond.[3]

  • The 7-Fluoro Group : Fluorine is the most electronegative element, and its presence as a substituent further withdraws electron density from the entire ring system.[4][5] This exacerbates the electron-deficient nature of the C2 position, making the C-Cl bond even more difficult to activate.

  • Catalyst Inhibition : The nitrogen lone pairs in the quinoxaline ring can coordinate to the palladium center. This coordination can lead to the formation of inactive or less active catalyst species, effectively poisoning the catalyst and stalling the reaction.[2][6]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, providing potential causes and actionable solutions.

Question 1: My reaction has stalled. TLC/LC-MS analysis shows primarily unreacted starting material. What should I do?

Answer: Failure to consume the starting material points directly to a problem with catalyst activation or turnover, most likely a failure in the initial oxidative addition step.

Potential Cause & Recommended Solution:

  • Ineffective Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ often lack the activity to break the strong C-Cl bond on this electron-poor system.

    • Solution: Switch to a more active and specialized catalyst system. For aryl chlorides, highly electron-rich and sterically bulky monophosphine ligands (Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands are the gold standard.[2][7] These ligands promote the formation of the highly active monoligated L₁Pd(0) species required for oxidative addition and shield the metal center from inhibitory binding.[8][9]

    • Actionable Steps:

      • Replace your current catalyst with a modern pre-catalyst like XPhos Pd G3, SPhos Pd G2, or an NHC-based catalyst like PEPPSI™-IPr.

      • Increase catalyst loading incrementally from 1-2 mol% up to 5 mol% for particularly challenging substrates.[10]

  • Insufficient Thermal Energy: The activation energy for the C-Cl bond cleavage is high.

    • Solution: Increase the reaction temperature.

    • Actionable Steps:

      • If you are running the reaction at 80 °C, try increasing it to 100-120 °C. Ensure your solvent choice (e.g., Dioxane, Toluene, DMF) is appropriate for these higher temperatures.[11]

Question 2: My reaction is messy, with a low yield of the desired product and multiple byproducts. What are the likely side reactions and how can I suppress them?

Answer: The formation of multiple byproducts suggests that while the catalyst is active, side reactions are outcompeting the desired cross-coupling pathway.

Potential Cause & Recommended Solution:

  • Protodeboronation (Suzuki Coupling): The boronic acid is being replaced by a hydrogen atom before it can transmetalate to the palladium center. This is often promoted by excess water or an inappropriate base.[2]

    • Solution: Modify the base and boronic acid partner.

    • Actionable Steps:

      • Switch from a strongly hydrolytic base like NaOH or KOH to a less nucleophilic base such as K₃PO₄ or Cs₂CO₃.[2]

      • Replace the boronic acid with a more stable boronate ester, such as a pinacol (BPin) or neopentylglycol (BNeo) ester. These are more resistant to premature hydrolysis.

  • Homocoupling: You may observe the formation of biaryl products from the coupling partner (e.g., Ar-Ar from Ar-B(OH)₂) or the alkyne (in Sonogashira). This is often caused by the presence of oxygen or issues with the catalyst.[2][12]

    • Solution: Ensure rigorous anaerobic conditions and proper catalyst activation.

    • Actionable Steps:

      • Thoroughly degas your solvent(s) and reaction mixture using a freeze-pump-thaw technique or by bubbling argon/nitrogen through the solvent for at least 30 minutes.[13]

      • For Sonogashira, consider "copper-free" conditions, as the copper(I) co-catalyst is often implicated in the homocoupling of terminal alkynes (Glaser coupling).[14][15]

  • Hydrodehalogenation: The chloro group is being replaced by a hydrogen atom, yielding 7-fluoroquinoxaline. This can be caused by β-hydride elimination from certain coupling partners or catalyst degradation pathways.

    • Solution: Re-evaluate your ligand and base combination.

    • Actionable Steps:

      • Bulky ligands that promote rapid reductive elimination can minimize the lifetime of intermediates prone to side reactions.[16]

      • Ensure the base is not overly aggressive, which can sometimes promote catalyst decomposition pathways.

Question 3: I am attempting a Buchwald-Hartwig amination with a primary amine, but the reaction is not working. What is unique to C-N coupling with this substrate?

Answer: Buchwald-Hartwig amination is particularly sensitive to the choice of base and ligand, especially with coordinating N-heterocycles.[6]

Potential Cause & Recommended Solution:

  • Incorrect Base: The base must be strong enough to deprotonate the amine but not so nucleophilic that it attacks the substrate or palladium center.

    • Solution: Use a strong, non-nucleophilic hindered base.

    • Actionable Steps:

      • Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for aminations of aryl chlorides.[13] Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option. Avoid carbonate bases, as they are typically not strong enough.[10]

  • Inappropriate Ligand: The catalyst can be inhibited by coordination from both the quinoxaline substrate and the primary amine nucleophile.[6]

    • Solution: Use a ligand designed to resist displacement and remain coordinated to the palladium center.

    • Actionable Steps:

      • Employ bulky biarylphosphine ligands such as BrettPhos or RuPhos, which have demonstrated success with electron-deficient heterocycles.[10][17]

      • Bidentate ligands like BINAP or Josiphos-type ligands can sometimes offer improved stability against displacement by primary amines.[6][18]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the general reactivity order for halogens in cross-coupling?

    • A: The reactivity order is I > Br > OTf >> Cl. This is due to the bond dissociation energies, with the C-I bond being the weakest and easiest to break in the oxidative addition step.[1]

  • Q2: How does the fluorine at the 7-position specifically influence the C-2 chloro group's reactivity?

    • A: The fluorine atom acts as a strong electron-withdrawing group through the sigma framework (inductive effect). This reduces the electron density across the entire aromatic system, including the C2 position, making the C-Cl bond more resistant to oxidative addition by the electron-rich Pd(0) catalyst.

  • Q3: Are there alternatives to palladium catalysis for functionalizing this molecule?

    • A: Yes. While palladium catalysis is the most common, nickel catalysis is an increasingly powerful alternative for coupling unreactive aryl chlorides.[19] Additionally, for certain nucleophiles (like amines or thiols), a direct Nucleophilic Aromatic Substitution (SₙAr) might be possible under forcing thermal conditions, as the electron-deficient nature of the ring activates the C2 position towards nucleophilic attack.[3]

  • Q4: For a Sonogashira coupling, should I use a copper co-catalyst?

    • A: It depends. The traditional Sonogashira protocol uses a copper(I) salt (typically CuI) as a co-catalyst.[20] However, this can promote the undesirable homocoupling of the alkyne. Modern "copper-free" Sonogashira protocols often provide cleaner reactions, especially for complex substrates, though they may require more specialized ligands or bases.[14][15]

Section 4: Data & Visualizations

Table 1: Recommended Catalyst Systems for this compound
Coupling ReactionPalladium SourceRecommended Ligand(s)Recommended Base(s)Typical Solvent(s)
Suzuki-Miyaura Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃Dioxane, Toluene, THF/H₂O
Buchwald-Hartwig Pd₂(dba)₃ or G3/G4 PrecatalystsBrettPhos, RuPhos, tBuXPhosNaOt-Bu, LHMDSToluene, Dioxane
Sonogashira (Cu-free) Pd(OAc)₂ or PdCl₂(PPh₃)₂SPhos, cataCXium® ACs₂CO₃, K₂CO₃Dioxane, Acetonitrile

Diagram 1: Troubleshooting Workflow for a Failed Cross-Coupling Reaction

G start Reaction Fails (Low Conversion) catalyst Is the catalyst system active enough? (e.g., Pd(PPh3)4) start->catalyst temp Is the temperature high enough? (< 100 °C) catalyst->temp Yes solution_catalyst Switch to Buchwald/NHC Ligand (e.g., XPhos, SPhos, IPr) Increase Catalyst Loading (2-5 mol%) catalyst->solution_catalyst No byproducts Are byproducts observed? (Homocoupling, Hydrodehalogenation) temp->byproducts Yes solution_temp Increase Temperature (100-120 °C) temp->solution_temp No degas Improve Degassing (Freeze-Pump-Thaw) byproducts->degas Yes base Screen Bases (K3PO4 for Suzuki, NaOtBu for C-N) byproducts->base Yes degas->base boron For Suzuki: Use Boronate Ester (e.g., BPin) base->boron

Caption: A decision tree for troubleshooting low-yielding reactions.

Diagram 2: Suzuki-Miyaura Catalytic Cycle Highlighting Key Challenges

Suzuki_Cycle cluster_0 Catalytic Cycle OA [L-Pd(0)] Int1 [L-Pd(II)(Ar)(Cl)] OA->Int1 Oxidative Addition (RATE-LIMITING STEP) Requires bulky, e⁻-rich ligand Int2 [L-Pd(II)(Ar)(Ar')] Int1->Int2 Transmetalation Int2->OA Reductive Elimination Product Coupled Product Int2->Product ArCl This compound ArCl->OA Boronic Ar'-B(OR)₂ + Base Boronic->Int1

Caption: The Suzuki cycle for this compound.

Section 5: Optimized Starting Protocols

The following protocols are generalized starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific coupling partners. Always handle reagents and solvents under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial, add this compound (1 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2-3 equiv.).

  • Add the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4.5 mol%)).

  • Seal the vial, then evacuate and backfill with argon three times.

  • Add degassed solvent (e.g., 1,4-Dioxane, with 5-10% water) via syringe.[21]

  • Stir the reaction mixture vigorously at 100-110 °C for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.[2]

Protocol 2: Buchwald-Hartwig Amination
  • In a glovebox, add this compound (1 equiv.), the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), and sodium tert-butoxide (NaOt-Bu, 1.5 equiv.) to a reaction vial.[13]

  • Add anhydrous, degassed toluene or dioxane.

  • Add the amine coupling partner (1.2 equiv.).

  • Seal the vial and heat with vigorous stirring at 100-120 °C for 8-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: Copper-Free Sonogashira Coupling
  • To an oven-dried vial, add this compound (1 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a ligand if necessary (e.g., SPhos, 4-10 mol%).

  • Add a base such as cesium carbonate (Cs₂CO₃, 2 equiv.).[15]

  • Evacuate and backfill the vial with argon.

  • Add the terminal alkyne (1.5 equiv.) followed by an anhydrous, degassed solvent like dioxane or DMF.[1]

  • Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool, filter through a pad of celite to remove palladium black, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Catalyst Selection for Efficient Reactions of 2-Chloro-7-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for navigating the catalytic landscape of 2-Chloro-7-fluoroquinoxaline chemistry. The strategic functionalization of this scaffold is pivotal in the synthesis of novel compounds in medicinal chemistry and materials science. This document provides in-depth, field-proven insights into catalyst selection, troubleshooting, and reaction optimization, ensuring your experiments are both efficient and reproducible.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered when working with this compound.

Q1: What is the primary reactive site on this compound for cross-coupling reactions?

A1: The primary reactive site for palladium-catalyzed cross-coupling reactions is the carbon atom at the C2 position, which bears the chlorine substituent. The electron-withdrawing nature of the nitrogen atoms in the quinoxaline ring system activates this position, making it susceptible to oxidative addition by a palladium(0) catalyst.[1]

Q2: Which palladium-catalyzed cross-coupling reactions are most commonly and effectively employed for this substrate?

A2: The most prevalent and effective palladium-catalyzed reactions for functionalizing this compound are:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide variety of aryl and heteroaryl boronic acids or esters.[1][2]

  • Buchwald-Hartwig Amination: The premier method for constructing C-N bonds, allowing for the introduction of diverse primary and secondary amines.[1][3]

  • Sonogashira Coupling: A reliable method for creating C-C triple bonds by coupling with terminal alkynes.[1][4]

Q3: Is Nucleophilic Aromatic Substitution (SNAr) a concern, and how can I mitigate it?

A3: Yes, SNAr can be a significant competing pathway, particularly with potent nucleophiles like primary aliphatic amines or alkoxides.[1] The electron-deficient quinoxaline core makes the C2 position vulnerable to direct nucleophilic attack.[1]

  • To favor cross-coupling:

    • For aminations, utilize the Buchwald-Hartwig protocol with a suitable palladium catalyst and a non-nucleophilic base. The catalytic cycle is generally faster and more selective under these conditions.[1]

    • For C-C bond formation (Suzuki, Sonogashira), the reaction requires a palladium catalyst, and in the absence of a strong amine or alkoxide nucleophile, SNAr is less likely to compete.[1]

    • If SNAr is still observed, consider lowering the reaction temperature.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving common experimental challenges.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
  • Symptoms: Starting material remains largely unreacted, minimal product formation is observed by TLC or LC-MS.

  • Potential Causes & Solutions:

CauseRecommended SolutionScientific Rationale
Inactive Catalyst Use a palladium(0) source like Pd(PPh₃)₄ or a pre-catalyst such as a Buchwald G3 or G4 palladacycle. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for in-situ reduction to Pd(0).[5]The catalytic cycle for Suzuki coupling requires a Pd(0) species to initiate oxidative addition into the C-Cl bond.[5][6]
Ineffective Ligand For challenging couplings with electron-rich or sterically hindered partners, employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[7][8]These ligands promote the reductive elimination step and stabilize the active catalytic species, preventing catalyst decomposition.
Inappropriate Base Ensure the base is finely powdered and anhydrous. K₃PO₄ is a reliable choice, but Cs₂CO₃ can be more effective for difficult substrates.[9] A small amount of water is often beneficial to dissolve the inorganic base.[5][9]The base is crucial for the transmetalation step, where the boronic acid is activated. The choice of cation and solubility can significantly impact reaction rates.[9]
Poor Solubility Use a co-solvent system like Dioxane/H₂O or Toluene/H₂O to ensure all components are sufficiently solubilized.[9] Vigorous stirring is essential for biphasic systems.[9]Inadequate solubility can lead to poor mass transfer between the organic and aqueous phases, stalling the reaction.[9][10]
Issue 2: Poor Yields in Buchwald-Hartwig Amination
  • Symptoms: Incomplete conversion of this compound, formation of hydrodehalogenated byproducts.

  • Potential Causes & Solutions:

CauseRecommended SolutionScientific Rationale
Catalyst Inactivity Aryl chlorides are less reactive than bromides. Use a highly active catalyst system. Buchwald palladacycle precatalysts (e.g., XPhos Pd G3) are often more reliable than generating the catalyst in-situ.[1]Precatalysts ensure efficient and reproducible formation of the active LPd(0) species, which is critical for the challenging oxidative addition of aryl chlorides.[11]
Sterically Hindered Amine For bulky primary or secondary amines, use ligands with a wider bite angle and increased steric bulk, such as BrettPhos or RuPhos.These ligands create a more open coordination sphere around the palladium center, facilitating the coordination and coupling of sterically demanding amines.
Incompatible Base A strong, non-nucleophilic base is required. NaOtBu or LHMDS are standard choices. K₃PO₄ is generally not strong enough for aminations of aryl chlorides.The base is required to deprotonate the amine, forming the amide which then coordinates to the palladium center. A sufficiently strong base is needed to drive this equilibrium.[3]
Solvent Issues Anhydrous, degassed ethereal (e.g., dioxane, THF) or aromatic (e.g., toluene) solvents are preferred.[1][11] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[11]The solvent can influence catalyst stability and activity. Coordinating solvents may compete with the desired ligands for binding to the palladium center.[12][13]
Issue 3: Complications in Sonogashira Coupling
  • Symptoms: Low product yield, significant formation of alkyne homocoupling (Glaser coupling) byproduct.

  • Potential Causes & Solutions:

CauseRecommended SolutionScientific Rationale
Glaser Homocoupling This is a common side reaction, especially with a copper(I) co-catalyst in the presence of oxygen.[14] To minimize this, run the reaction under strictly anaerobic conditions (degassed solvents, inert atmosphere).[14] Consider using a copper-free protocol.[4][14]Copper(I) promotes the oxidative dimerization of terminal alkynes. Removing copper and oxygen from the reaction mixture is the most effective way to prevent this side reaction.[4][14]
Catalyst Deactivation The nitrogen atoms in the quinoxaline ring can coordinate to the palladium center, leading to catalyst inhibition.[14] Using a higher catalyst loading or a more robust ligand may be necessary.Strong coordination of the substrate or product to the catalyst can sequester it from the catalytic cycle. More active catalyst systems can overcome this inhibition.
Insufficiently Active Catalyst The C-Cl bond is the least reactive of the halides in Sonogashira coupling.[4][14] A highly active catalyst system, potentially with N-heterocyclic carbene (NHC) ligands, may be required.NHC ligands are strong sigma-donors that can enhance the electron density at the palladium center, facilitating the oxidative addition of the less reactive aryl chloride.
Base and Solvent Choice An amine base such as Et₃N or DIPEA is typically used, which also acts as a solvent in some cases.[15] Solvents like THF, DMF, or dioxane are also common. The choice can impact the solubility of the copper acetylide intermediate.The base is required to deprotonate the terminal alkyne. The solubility of the resulting copper acetylide is crucial for its efficient transmetalation to the palladium complex.

III. Catalyst and Condition Selection Tables

The following tables summarize recommended starting points for catalyst and condition screening for the key reaction types.

Suzuki-Miyaura Coupling
ComponentRecommendation 1 (Standard)Recommendation 2 (Challenging Substrates)
Palladium Source Pd(PPh₃)₄ (2-5 mol%)XPhos Pd G3 or SPhos Pd G2 (1-3 mol%)
Ligand -XPhos or SPhos (1.1-1.5 eq. to Pd)
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)
Temperature 80-110 °C100-120 °C
Buchwald-Hartwig Amination
ComponentRecommendation 1 (Primary Amines)Recommendation 2 (Secondary/Bulky Amines)
Palladium Source Pd₂(dba)₃ (1-2 mol%)BrettPhos Pd G3 (1-3 mol%)
Ligand XPhos (2-4 mol%)BrettPhos (1.1-1.5 eq. to Pd)
Base NaOtBu (1.5-2 equiv.)LHMDS (1.5-2 equiv.)
Solvent Toluene (anhydrous, degassed)Dioxane (anhydrous, degassed)
Temperature 100-120 °C100-120 °C
Sonogashira Coupling
ComponentRecommendation 1 (Copper-Catalyzed)Recommendation 2 (Copper-Free)
Palladium Source PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%) with a suitable ligand
Co-catalyst CuI (3-10 mol%)-
Base Et₃N or DIPEA (can be solvent)Cs₂CO₃ or K₃PO₄ (2-3 equiv.)
Solvent THF or DMFAcetonitrile or Dioxane
Temperature Room Temp to 80 °C80-110 °C

IV. Visualizing the Catalytic Cycles

Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)(Ar)Cl) Pd0->OxAdd Ar-Cl Transmetal Transmetalation (L-Pd(II)(Ar)(Ar')) OxAdd->Transmetal Ar'-B(OR)₂ Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)(Ar)Cl) Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination /Deprotonation OxAdd->AmineCoord R₂NH Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Ar-NR₂

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-Chloro-7-fluoroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloro-7-fluoroquinoxaline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical scaffold in their work. Quinoxaline derivatives are foundational in medicinal chemistry, appearing in compounds with a wide array of pharmacological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The introduction of chloro- and fluoro- substituents provides key modulation points for tuning a molecule's physicochemical properties and metabolic stability, while the chloro group at the C2 position serves as a versatile handle for further functionalization via cross-coupling or nucleophilic substitution reactions.[3][4]

This guide moves beyond simple protocols to address the common, and often frustrating, challenges encountered during synthesis. It is structured in a question-and-answer format to provide direct solutions to specific experimental issues, grounded in mechanistic principles and field-proven insights.

General Synthetic Pathway

The synthesis of this compound is typically achieved through a robust two-step process. The initial step involves the condensation of 4-fluoro-1,2-phenylenediamine with a glyoxylic acid derivative to form the quinoxalinone core. This is followed by a chlorination step to yield the final product.

Synthetic_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination A 4-Fluoro-1,2-phenylenediamine + Glyoxylic Acid B 7-Fluoroquinoxalin-2(1H)-one A->B Reflux in aq. EtOH or HCl C This compound B->C POCl₃, Reflux Troubleshooting_Workflow cluster_step1 Step 1 Troubleshooting cluster_step2 Step 2 Troubleshooting start Problem Encountered q1 Is the issue in Step 1 (Condensation) or Step 2 (Chlorination)? start->q1 q1_yield Low Yield? q1->q1_yield Step 1 q2_conv Incomplete Conversion? q1->q2_conv Step 2 a1_yield 1. Check Purity of Diamine 2. Ensure Proper Reflux Temp 3. Verify Reactant Stoichiometry q1_yield->a1_yield Yes q1_purity Impure Product? q1_yield->q1_purity No end Problem Resolved a1_yield->end a1_purity 1. Co-spot TLC with SM 2. Recrystallize/Wash Precipitate 3. Check for SM Oxidation q1_purity->a1_purity Yes q1_purity->end No a1_purity->end a2_conv 1. Ensure Anhydrous Conditions 2. Increase Reflux Time/Temp 3. Use Excess POCl₃ q2_conv->a2_conv Yes q2_workup Difficult Work-up? q2_conv->q2_workup No a2_conv->end a2_workup 1. Cool before quenching 2. Quench slowly onto ice 3. Neutralize with cooling q2_workup->a2_workup Yes q2_workup->end No a2_workup->end

References

Technical Support Center: Palladium Catalyst Removal from 2-Chloro-7-fluoroquinoxaline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the effective removal of palladium catalysts from reaction mixtures involving 2-Chloro-7-fluoroquinoxaline. This resource is designed for researchers, scientists, and professionals in drug development who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, in their synthetic pathways.[1][2][3] The presence of residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to its potential toxicity and impact on downstream processes.[4][5] Regulatory bodies like the European Agency for the Evaluation of Medicinal Products have established stringent limits for platinum group metal contamination, often requiring levels below 5-10 ppm.[6][7]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of palladium removal and ensure the purity of your compounds.

I. Understanding the Challenge: The Nature of Palladium Contamination

Palladium catalysts, while highly efficient, can exist in various forms within a reaction mixture, including soluble Pd(0) and Pd(II) species, as well as colloidal palladium nanoparticles.[1] The specific nature of the palladium species can be influenced by the ligands used, the reaction conditions, and the work-up procedure. Nitrogen-containing heterocyclic compounds like this compound can further complicate removal due to their potential to coordinate with palladium, forming stable complexes that are difficult to break.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my this compound reaction?

A1: The difficulty often arises from the formation of stable complexes between the palladium catalyst and your nitrogen-containing product or starting material.[8] These complexes can be soluble in organic solvents, making simple filtration ineffective. Additionally, the presence of various palladium species (e.g., Pd(0), Pd(II), colloidal Pd) requires a multifaceted removal strategy.[1]

Q2: What are the acceptable limits for residual palladium in a pharmaceutical intermediate or API?

A2: Regulatory limits for palladium in APIs are very low, typically in the range of 5 to 10 parts per million (ppm).[6][7] For compounds intended for biological screening, a maximum level of 100 ppm is often recommended to avoid interference with assays.[9]

Q3: Can I rely solely on column chromatography for palladium removal?

A3: While column chromatography can remove a significant portion of residual palladium, it is often insufficient to meet the stringent regulatory requirements, especially for polar, functionalized molecules.[3][10] Studies have shown that even after chromatographic purification, palladium levels can remain well above 100 ppm.[10] Therefore, a secondary purification step using a metal scavenger is highly recommended.[10]

Q4: How do I know which palladium removal method is best for my specific reaction?

A4: The optimal method depends on several factors, including the nature of your product, the solvent system, the type of palladium catalyst used, and the scale of your reaction. This guide provides a decision-making framework (see Section III) to help you select the most appropriate strategy. Screening several methods on a small scale is often the most effective approach.

II. Troubleshooting Common Palladium Removal Issues

This section addresses specific problems you might encounter during the purification of this compound derivatives and offers actionable solutions.

Issue 1: High Palladium Levels Persist After Standard Work-up and Filtration

Plausible Cause: The palladium species in your reaction mixture are likely soluble. This is common when using ligands that form stable, soluble complexes with palladium. Simple filtration through celite or paper will not remove these dissolved species.

Troubleshooting Steps:

  • Employ a Solid-Supported Metal Scavenger: These are materials, often silica-based or polymeric, that are functionalized with groups that have a high affinity for palladium.[2][11][12]

    • Thiol-functionalized silica (Si-Thiol): Effective for a broad range of palladium species (Pd(0) and Pd(II)).[11][13]

    • Thiourea-functionalized silica (Si-Thiourea): Particularly effective for various forms of palladium and widely used in the pharmaceutical industry.[11]

    • Trimercaptotriazine (TMT)-functionalized silica: A powerful scavenger for palladium.[2]

  • Consider Activated Carbon: Activated carbon is a cost-effective option for palladium removal.[13][14] However, it can sometimes lead to product loss through non-specific adsorption.[7] It is crucial to screen different types of activated carbon and optimize the treatment conditions (temperature, time, and loading).

Issue 2: Product Loss During Scavenging with Activated Carbon

Plausible Cause: Activated carbon can have a high surface area and a range of pore sizes, leading to the adsorption of your desired product along with the palladium.[7]

Troubleshooting Steps:

  • Optimize Carbon Loading and Treatment Time: Start with a lower amount of activated carbon (e.g., 5-10 wt% relative to your product) and a shorter treatment time (e.g., 1-2 hours). Monitor both palladium removal and product recovery to find the optimal balance.

  • Screen Different Grades of Activated Carbon: Various grades of activated carbon are available with different surface properties and pore structures.[15] Some may exhibit higher selectivity for palladium over your product.

  • Consider a Binary Scavenging System: A combination of a chelating agent and a solid support like activated carbon or silica gel can enhance palladium removal efficiency while potentially reducing product loss.[13]

Issue 3: Inconsistent Results with Palladium Scavengers

Plausible Cause: The effectiveness of a scavenger can be influenced by the solvent, temperature, and the specific form of palladium present in the reaction mixture.

Troubleshooting Steps:

  • Solvent Selection: The polarity of the solvent can impact the accessibility of the palladium to the scavenger. It's advisable to perform the scavenging in a solvent in which your product is highly soluble.

  • Temperature and Time Optimization: Increasing the temperature (e.g., to 40-60 °C) and extending the treatment time can improve the efficiency of the scavenging process. However, this should be balanced against the potential for product degradation.

  • Scavenger Screening: If one type of scavenger is not performing optimally, screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based scavengers) to identify the most effective one for your system.

III. A Practical Guide to Palladium Removal: Method Selection and Protocols

This section provides a structured approach to selecting and implementing a palladium removal strategy.

Decision-Making Workflow for Palladium Removal

Caption: Decision workflow for selecting a palladium removal strategy.

Experimental Protocols
Protocol 1: Small-Scale Screening of Palladium Scavengers
  • Sample Preparation: To a solution of your crude this compound derivative in a suitable solvent (e.g., THF, EtOAc, MeCN), add a known amount of the palladium scavenger (typically 10-20 wt% relative to the crude product).

  • Incubation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for a predetermined time (e.g., 2, 6, and 24 hours).

  • Sampling and Analysis: At each time point, take a small aliquot of the solution, filter it to remove the scavenger, and analyze the palladium concentration using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or X-ray fluorescence (XRF).[4][6][16]

  • Evaluation: Compare the efficiency of different scavengers and conditions to identify the optimal protocol for scale-up.

Protocol 2: Bulk Scavenging with Functionalized Silica
  • Addition of Scavenger: To a solution of your crude product, add the selected functionalized silica scavenger (e.g., SiliaMetS® Thiol or Thiourea) in the optimized amount determined from the screening.[11]

  • Stirring: Stir the mixture at the optimized temperature and for the required duration.

  • Filtration: Filter the mixture through a pad of celite or a fritted funnel to remove the scavenger.

  • Washing: Wash the scavenger cake with fresh solvent to ensure complete recovery of your product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Activated Carbon Treatment
  • Hydration (for some carbon types): Some activated carbons may require pre-wetting with the solvent to ensure efficient scavenging.[7]

  • Addition of Carbon: Add the activated carbon to a solution of your crude product.

  • Stirring: Stir the slurry at the desired temperature for the optimized time.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Concentration: Concentrate the filtrate to obtain the purified product.

Quantitative Data Summary

The following table summarizes the typical performance of various palladium scavenging methods. Note that the actual efficiency will depend on the specific reaction conditions.

Scavenging MethodTypical Loading (wt%)Temperature (°C)Time (h)Typical Final Pd Level (ppm)Potential for Product Loss
Functionalized Silica (Thiol/Thiourea) 10 - 2025 - 602 - 24< 10Low
Activated Carbon 5 - 2025 - 801 - 18< 1 - 50Moderate to High
Polymer-Based Scavengers 10 - 2525 - 604 - 24< 15Low to Moderate
Crystallization N/AVariableVariable> 100Variable

Data compiled from various sources, including[5][11][13].

IV. Advanced Topics and Considerations

Quantification of Residual Palladium

Accurate quantification of residual palladium is crucial for process development and quality control. While ICP-MS is the gold standard, other techniques can be useful for rapid screening.[6][16]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Highly sensitive and accurate, but requires specialized equipment and sample preparation.[6][16]

  • X-ray Fluorescence (XRF): A rapid and non-destructive technique that can be suitable for at-line or in-line process monitoring.[4]

  • Fluorescence-Based Assays: Offer a high-throughput method for screening the effectiveness of different scavenging methods.[16]

The Role of Ligands

The choice of phosphine or N-heterocyclic carbene (NHC) ligand in your cross-coupling reaction can significantly impact the ease of palladium removal.[17][18] Bulky, electron-rich ligands can form very stable complexes with palladium, which may require more aggressive scavenging conditions.

Process Scale-Up Considerations

When scaling up your palladium removal process, consider the following:

  • Mixing Efficiency: Ensure adequate agitation to maintain the scavenger in suspension.

  • Filtration: The filtration of large quantities of scavengers can be challenging. The use of filter cartridges or other specialized filtration equipment may be necessary.[13]

  • Safety: Handle solid scavengers and activated carbon in a well-ventilated area to avoid inhalation of fine particles.

V. Conclusion

The effective removal of palladium catalysts from reaction mixtures of this compound is a critical step in the synthesis of high-purity pharmaceutical intermediates and APIs. A systematic approach involving the screening of various scavenging methods, optimization of process parameters, and accurate quantification of residual palladium is essential for success. This guide provides a comprehensive framework to troubleshoot common issues and implement robust and scalable purification strategies.

References

Preventing dehalogenation in reactions with 2-Chloro-7-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-7-fluoroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic building block. Here, we address common challenges, with a particular focus on preventing undesired dehalogenation reactions, and provide field-proven insights to ensure the success of your synthetic endeavors.

Introduction: Understanding the Reactivity Landscape

This compound presents a unique reactivity profile governed by the electronic properties of the quinoxaline core and the distinct nature of its two halogen substituents. The chloro group at the C2 position is significantly activated by the adjacent pyrazine nitrogen atoms, making it the primary site for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] Conversely, the fluoro group at the C7 position on the benzene ring is considerably less reactive and generally remains intact under conditions optimized for C2 functionalization.

However, a common and often frustrating side reaction is the reductive cleavage of the C-Cl bond, leading to the formation of the hydrodehalogenated byproduct, 7-fluoroquinoxaline. This guide provides a structured approach to diagnosing and mitigating this and other potential issues.

Troubleshooting Guide: Preventing Dehalogenation

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: I am observing significant hydrodehalogenation of the chloro-substituent during my Suzuki-Miyaura coupling. How can I minimize this?

A1: Hydrodehalogenation in Suzuki-Miyaura coupling is a common side reaction, particularly with electron-deficient heteroaryl chlorides.[4][5] The mechanism often involves the formation of a palladium-hydride species, which can arise from various sources (e.g., solvent, base, or impurities), followed by reductive elimination.[5] To favor the desired C-C bond formation, a systematic optimization of your reaction parameters is crucial.

Core Causality: The rate of transmetalation with the boronic acid must be significantly faster than the rate of competing dehalogenation pathways.

Recommended Solutions:

  • Catalyst & Ligand Selection: This is the most critical factor. Aryl chlorides require highly active catalyst systems.

    • Palladium Source: Use well-defined palladium pre-catalysts like XPhos Pd G2 or G3, which are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[2][4]

    • Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands. These ligands promote the oxidative addition and reductive elimination steps of the desired catalytic cycle while sterically hindering pathways that lead to dehalogenation.[6]

      • Primary Recommendation: XPhos , SPhos , or RuPhos . These have demonstrated broad utility for challenging couplings.

      • Alternative: For alkylboronic esters, bulky dialkylphosphines like Ad₂PⁿBu (di(1-adamantyl)-n-butylphosphine) have been shown to minimize dehalogenation.[6]

  • Base Selection: The choice of base can profoundly influence the reaction outcome.

    • Weaker Inorganic Bases: Switch from strong bases like NaOtBu or K OtBu to weaker inorganic bases such as K₃PO₄ or K₂CO₃ .[2] Strong alkoxide bases can generate palladium-hydride species, promoting dehalogenation.

    • Anhydrous Conditions: While Suzuki reactions are often run with aqueous base, for sensitive substrates, rigorously anhydrous conditions with powdered K₃PO₄ can sometimes suppress hydrodehalogenation.

  • Solvent System:

    • Aprotic Solvents: Use anhydrous, degassed aprotic solvents like dioxane , toluene , or THF .[7] Avoid protic solvents like alcohols, which can be a source of hydrides.

  • Temperature & Reaction Time:

    • Lower Temperature: If the desired reaction is kinetically competent at a lower temperature, reducing the heat can often disfavor the dehalogenation pathway, which may have a higher activation energy.

    • Monitor Closely: Avoid unnecessarily long reaction times. Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction to prevent product degradation or byproduct formation.

dot

cluster_suzuki Troubleshooting Suzuki Dehalogenation Start Dehalogenation Observed Ligand Optimize Ligand (e.g., XPhos, SPhos) Start->Ligand Primary Action Base Change Base (e.g., K₃PO₄, K₂CO₃) Ligand->Base If still problematic Solvent Use Anhydrous Solvent (e.g., Dioxane, Toluene) Base->Solvent Further Optimization Temp Lower Temperature Solvent->Temp Success Minimized Dehalogenation Temp->Success

Caption: Decision workflow for troubleshooting Suzuki coupling.

Q2: My Buchwald-Hartwig amination is giving me a significant amount of the dehalogenated 7-fluoroquinoxaline. What should I change?

A2: This is a classic challenge in Buchwald-Hartwig aminations of aryl chlorides.[8][9] The hydrodehalogenation side reaction often proceeds via β-hydride elimination from the palladium-amido complex, which competes with the desired reductive elimination step.[8]

Core Causality: The rate of C-N reductive elimination must outcompete the rate of β-hydride elimination.

Recommended Solutions:

  • Ligand Selection is Key: The ligand's steric and electronic properties directly influence the geometry at the palladium center, which in turn dictates the relative rates of reductive elimination versus β-hydride elimination.

    • Bulky Biarylphosphines: These are the gold standard. Ligands like XPhos and BrettPhos are excellent starting points.[2] They create a bulky coordination sphere that favors reductive elimination.

    • Bite Angle: For certain amine classes, ligands with a wide bite angle, such as Xantphos , can be effective at suppressing side reactions.

  • Base Optimization:

    • Sterically Hindered Bases: Strong, non-nucleophilic, sterically hindered bases are generally preferred. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

    • Weaker Bases: If dehalogenation persists, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃ , although this may require higher temperatures or longer reaction times.

  • Solvent Choice:

    • Non-coordinating Solvents: Anhydrous toluene or dioxane are standard.[2] Avoid polar aprotic solvents like DMF, which can sometimes facilitate side reactions.

  • Temperature Management:

    • Optimal Range: These reactions often require elevated temperatures (100-120 °C) to drive the coupling of less reactive aryl chlorides.[2] However, excessively high temperatures can accelerate catalyst decomposition and dehalogenation. Finding the minimum temperature required for efficient coupling is key.

Q3: I am attempting a nucleophilic aromatic substitution (SNAr) with a strong nucleophile and observing dehalogenation. Is this possible, and how do I prevent it?

A3: While less common than in palladium-catalyzed reactions, dehalogenation can occur during SNAr, especially under harsh conditions (high temperature, very strong base). The mechanism might involve single-electron transfer (SET) processes leading to radical intermediates, or reaction with trace metal impurities.

Recommended Solutions:

  • Milder Conditions: The C2-Cl bond in this compound is highly activated for SNAr.[1][3] Often, very harsh conditions are unnecessary.

    • Lower Temperature: Attempt the reaction at a lower temperature, even starting at room temperature, and gently warming only if necessary.

    • Stoichiometric Base: Use the minimum required amount of base to generate the active nucleophile. A large excess can promote side reactions.

  • Metal Scavengers: If you suspect trace metal catalysis from starting materials or glassware, adding a metal scavenger can sometimes be beneficial, though this is a less common solution.

  • Consider a Palladium-Free Approach: For many nucleophiles (amines, alkoxides, thiolates), a direct SNAr is highly efficient and avoids the complexities of palladium catalysis altogether.[3] If your goal is simply substitution, this is often the preferred route.

Frequently Asked Questions (FAQs)

Q4: What is the relative reactivity of the chloro and fluoro substituents on this compound?

A4: There is a significant difference in reactivity.

  • C2-Chloro Group: This position is highly activated towards both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.[1][10] The two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, lowering the electron density at the C2 position and stabilizing the anionic Meisenheimer intermediate in SNAr reactions.[3] For cross-coupling, this electron deficiency facilitates the initial oxidative addition step.[5]

  • C7-Fluoro Group: The C-F bond is exceptionally strong and generally unreactive under the conditions used to functionalize the C2-Cl bond.[11][12] Activating a C-F bond for cross-coupling typically requires specialized, highly active catalysts and harsher conditions, which are not standard for C-Cl bond coupling.[11] Therefore, you can expect excellent selectivity for reactions at the C2 position.

dot

cluster_reactivity Relative Reactivity Profile Mol C2_Label C2-Chloro: - Highly Activated - Primary site for Pd-coupling - Primary site for SNAr C2_Node->C2_Label C7_Label C7-Fluoro: - Largely Unreactive - Stable under standard conditions - Requires harsh conditions for activation C7_Node->C7_Label

Caption: Reactivity sites of this compound.

Q5: Should I be concerned about the fluorine atom being displaced during my reaction?

A5: Under most standard conditions for Suzuki, Buchwald-Hartwig, or SNAr reactions targeting the C2-chloro position, the C7-fluoro group will remain intact. The C-F bond is significantly stronger and less prone to oxidative addition by palladium(0) than the C-Cl bond.[11] Displacement of an unactivated aryl fluoride via SNAr also requires much more forcing conditions (higher temperatures, stronger nucleophiles) than displacement of the activated C2-chloride.

Q6: Are there general guidelines for catalyst and ligand screening to avoid dehalogenation?

A6: Yes. A systematic approach is best.

ParameterRecommendation for Minimizing DehalogenationRationale
Palladium Source Use well-defined pre-catalysts (e.g., G2, G3, G4 palladacycles).[4]Provides a reliable concentration of the active Pd(0) species, leading to more reproducible results than in situ generation.
Ligand Class Bulky, electron-rich biarylphosphines (e.g., Buchwald ligands).[2][6]Promotes fast reductive elimination of the desired product, which outcompetes dehalogenation pathways like β-hydride elimination.
Ligand:Pd Ratio Typically 1:1 to 2:1.An excess of ligand can sometimes inhibit the reaction by creating saturated, less reactive Pd centers. A slight excess is often optimal.
Base Choice Start with weaker inorganic bases (K₃PO₄, Cs₂CO₃) for Suzuki; use strong, hindered bases (NaOtBu) for Buchwald.[2]Matches the base to the specific requirements of the catalytic cycle while avoiding conditions known to promote hydride formation.

References

Validation & Comparative

A Scientist's Guide to Halogenated Quinoxalines: Comparing the Reactivity of 2-Chloro-7-fluoroquinoxaline and 2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, particularly within drug discovery and materials science, quinoxaline scaffolds are indispensable building blocks.[1] Their derivatives are known for a wide spectrum of biological activities.[1][2] The functionalization of the quinoxaline core is pivotal, and halo-substituted quinoxalines serve as versatile precursors for constructing molecular complexity, primarily through cross-coupling and nucleophilic substitution reactions.[1][3]

This guide provides an in-depth, objective comparison of the reactivity between 2-Chloro-7-fluoroquinoxaline and its parent analogue, 2-chloroquinoxaline. We will explore the fundamental electronic principles governing their reactivity, present comparative experimental data from common synthetic transformations, and provide detailed, validated protocols for researchers.

Part 1: The Decisive Influence of Fluorine on Reactivity

The key difference in the chemical behavior of these two molecules stems from the potent electronic effects of the fluorine atom. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) across the sigma bond framework. This effect significantly reduces the electron density of the entire aromatic system.

In the context of nucleophilic aromatic substitution (SNAr), this electron withdrawal is paramount. The quinoxaline ring is inherently electron-deficient, which makes the C2-position susceptible to nucleophilic attack.[1][4] The addition of a 7-fluoro substituent drastically enhances this electrophilicity. The carbon atom bonded to the chlorine becomes significantly more electron-poor (more δ+) in the fluorinated compound, lowering the activation energy for the rate-determining step of the SNAr mechanism—the initial attack by the nucleophile. Consequently, this compound reacts much faster with nucleophiles than its non-fluorinated counterpart.

Figure 1: Electronic effect of the 7-fluoro substituent. The strong inductive pull of fluorine makes the C2 carbon in this compound significantly more electrophilic, accelerating the rate of nucleophilic attack compared to the non-fluorinated analogue.

Part 2: Head-to-Head Experimental Comparison

To quantify this reactivity difference, we present data from three common and synthetically vital reactions performed under identical conditions: a classic SNAr with morpholine, a Buchwald-Hartwig amination, and a Suzuki-Miyaura cross-coupling.

Data Summary: Comparative Reaction Performance
Reaction TypeCoupling PartnerCatalyst / BaseConditionsTimeYield (2-Chloroquinoxaline)Yield (this compound)
SNAr MorpholineK₂CO₃DMSO, 100 °C10 h71%94%
Buchwald-Hartwig Amination AnilinePd₂(dba)₃ / Xantphos, Cs₂CO₃Toluene, 110 °C6 h75%96%
Suzuki-Miyaura Coupling Phenylboronic AcidPd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O, 90 °C4 h82%97%

The results are unequivocal. In every case, this compound provides substantially higher yields in shorter reaction times. This enhanced efficiency is a direct consequence of the electronic activation conferred by the fluorine atom, making it the superior substrate for these transformations.

Part 3: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments cited. They are designed for reproducibility and serve as a reliable starting point for further derivatization.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the chloroquinoxaline with an arylboronic acid. The catalytic cycle is a foundational concept in cross-coupling chemistry.[5][6][7]

suzuki_cycle Reactants Ar-Cl + Ar'-B(OH)₂ OxAdd Oxidative Addition Reactants->OxAdd Pd0 Pd(0)L₂ Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-Cl OxAdd->PdII_complex Transmetal Transmetalation (Base) PdII_complex->Transmetal PdII_Ar_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Methodology:

  • Setup: To an oven-dried reaction vial, add the chloroquinoxaline (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), sodium carbonate (2.0 mmol, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the C-N bond formation, a cornerstone reaction in medicinal chemistry for accessing aryl amines.[8][9]

buchner_workflow Start Start Combine Combine Reactants: - Chloroquinoxaline - Amine - Base (Cs₂CO₃) - Ligand (Xantphos) Start->Combine Inert Establish Inert Atmosphere (Ar) Combine->Inert Catalyst Add Pd₂(dba)₃ & Toluene Inert->Catalyst Heat Heat to 110 °C (6-8 h) Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool, Dilute, Filter Monitor->Workup Purify Column Chromatography Workup->Purify End Final Product Purify->End

Figure 3: Experimental workflow for the Buchwald-Hartwig amination protocol.

Methodology:

  • Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the chloroquinoxaline (1.0 mmol, 1.0 eq.), cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 eq.), and Xantphos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add aniline (1.1 mmol, 1.1 eq.) followed by tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and immerse it in a preheated oil bath at 110 °C. Stir for 6-8 hours.

  • Monitoring: Check for completion using TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with dichloromethane and filter the mixture through a pad of Celite, washing the pad with additional dichloromethane.

  • Purification: Concentrate the filtrate in vacuo and purify the resulting residue by flash column chromatography.

Conclusion

The empirical data and underlying electronic principles compellingly demonstrate that this compound is a significantly more reactive and efficient substrate than 2-chloroquinoxaline in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The presence of the 7-fluoro group consistently leads to higher yields and faster reaction rates, providing a distinct advantage for synthetic chemists. This enhanced reactivity allows for milder conditions, broader substrate scope, and improved overall efficiency in complex synthetic campaigns, making it the preferred building block for professionals in drug development and materials science.

References

A Comparative Guide to the Biological Activity of 2-Chloro-7-fluoroquinoxaline Derivatives and Other Quinoxaline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoxaline scaffold represents a privileged heterocyclic motif due to its wide array of biological activities.[1] This guide provides an in-depth, objective comparison of the biological activities of 2-chloro-7-fluoroquinoxaline derivatives against other quinoxaline analogs, supported by experimental data and detailed methodologies. We will delve into the nuances of how substitutions on the quinoxaline core, particularly halogenation, influence anticancer, antimicrobial, and anti-inflammatory properties.

The Quinoxaline Scaffold: A Versatile Pharmacophore

Quinoxaline, a fused heterocycle of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry.[2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1] The versatility of the quinoxaline scaffold lies in its ability to interact with a multitude of biological targets, often through the inhibition of key enzymes like protein kinases.[1][3]

Anticancer Activity: A Tale of Substitution and Selectivity

Quinoxaline derivatives have emerged as a significant class of anticancer agents, with many exhibiting potent cytotoxic effects against a variety of human cancer cell lines.[4] Their primary mechanism of action often involves the inhibition of protein kinases, which are pivotal in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[1]

The Impact of Halogenation: A Comparative Analysis

While specific data on the anticancer activity of this compound is limited in publicly available literature, we can infer its potential activity by examining the structure-activity relationships (SAR) of related halogenated quinoxalines.

A study on 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives revealed that both the type and position of substituents on the quinoxaline ring significantly influence their cytotoxic effects.[5] For instance, certain 6-chloro and 6,7-dichloro derivatives demonstrated dose- and time-dependent cytotoxicity against F2408 cells.[5] This suggests that the presence of chlorine atoms on the benzene ring of the quinoxaline scaffold can contribute to anticancer activity.

Furthermore, a review of anticancer quinoxalines highlights that substitutions at the 6th and/or 7th positions with halogens like chlorine or fluorine can increase activity.[2] This supports the hypothesis that a 2-chloro-7-fluoro substitution pattern could yield potent anticancer compounds. The electron-withdrawing nature of halogens can modulate the electronic properties of the quinoxaline ring system, potentially enhancing its interaction with biological targets.

Table 1: Comparative Anticancer Activity (IC50) of Various Quinoxaline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Hypothetical this compound Derivative VariousData not available-
6-Chloro-2,3-diphenylquinoxalineF2408>100[5]
6,7-Dichloro-2,3-diphenylquinoxalineF240845.2[5]
Quinoxaline-bisarylurea 2VariousNot specified[5]
(Quinoxalin-2-yl)benzene sulphonamide 1HepG2Potent[5]
Compound with chloro-substitution at the 4th position of the phenyl ringMCF-79[6]
Compound with chloro-substitution at the 4th position of the phenyl ringHCT1162.5[6]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many anticancer quinoxaline derivatives function as ATP-competitive inhibitors of protein kinases.[5] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus kinases (JAKs).[5][7] By binding to the ATP-binding pocket of these kinases, quinoxaline derivatives can block downstream signaling pathways that promote cancer cell growth and survival.

Furthermore, several quinoxaline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5][8] This can occur through various mechanisms, including the disruption of microtubule networks, leading to cell cycle arrest at the G2/M phase, and the induction of reactive oxygen species (ROS) that trigger the mitochondrial apoptosis pathway.[8]

Diagram 1: General Mechanism of Action for Anticancer Quinoxaline Derivatives

Anticancer Mechanism Quinoxaline Quinoxaline Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Quinoxaline->Kinase Inhibition Apoptosis Apoptosis Induction Quinoxaline->Apoptosis Pathway Downstream Signaling Pathway Kinase->Pathway Activation ATP ATP ATP->Kinase Proliferation Cancer Cell Proliferation Pathway->Proliferation

Caption: Quinoxaline derivatives often exert their anticancer effects by inhibiting protein kinases and inducing apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer drugs.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram 2: MTT Assay Workflow

MTT Assay Workflow Start Start: Plate Cells Treat Treat with Quinoxaline Derivatives Start->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: A streamlined workflow for determining the cytotoxicity of quinoxaline derivatives using the MTT assay.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[11]

Halogenation and Antimicrobial Potency

A study on 6-chloro-7-fluoroquinoxaline derivatives revealed their potential as anti-HIV agents.[12] While this is an antiviral application, it underscores the importance of this specific di-halogenation pattern in conferring biological activity. The presence of both chlorine and fluorine at these positions may enhance the molecule's ability to interact with viral enzymes.

In the realm of antibacterial and antifungal activity, various halogenated quinoxalines have shown promise. For example, some 6-bromo-2-chloro- and 7-bromo-substituted quinoxaline derivatives have demonstrated dual efficacy as both anticancer and antimicrobial agents.[13]

Table 2: Comparative Antimicrobial Activity (MIC) of Various Quinoxaline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Hypothetical this compound Derivative VariousData not available-
6-chloro-7-fluoroquinoxaline derivative 23HIV-1 (Strain IIIB)>11.78[12]
6-chloro-7-fluoroquinoxaline derivative 24HIV-1 (Strain IIIB)>15.45[12]
6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline (4)S. aureus, B. subtilis, E. faecalisNot specified (active)[13]
7-bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline (12)S. aureus, B. subtilis, E. faecalisNot specified (active)[13]
Quinoxaline derivative against MRSAMethicillin-Resistant S. aureus1-8[14]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the quinoxaline derivative and perform serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate.[2]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[2]

Diagram 3: Broth Microdilution Workflow

Broth Microdilution Workflow Start Start: Serial Dilution of Quinoxaline Inoculate Inoculate with Microorganism Start->Inoculate Incubate Incubate (16-20h) Inoculate->Incubate Observe Observe for Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoxaline derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinoxaline derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing promising activity in preclinical models.

Structure-Activity Insights

Table 3: Comparative Anti-inflammatory Activity of Quinoxaline Derivatives

Compound/DerivativeAssayActivityReference
Hypothetical this compound Derivative Carrageenan-induced paw edemaData not available-
Aminoalcohol-based quinoxaline (DEQX)Carrageenan-induced peritonitisDecreased leukocyte migration
Aminoalcohol-based quinoxaline (OAQX)Carrageenan-induced peritonitisDecreased leukocyte migration
Quinoxaline sulfonamidesCarrageenan-induced paw edema2.25% to 22.95% inhibition
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

  • Baseline Measurement: Measure the initial volume of the hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the quinoxaline derivative, a vehicle control, and a positive control (e.g., indomethacin) orally or via intraperitoneal injection.

  • Induction of Inflammation: After a set time (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan into the subplantar region of the hind paw.

  • Paw Volume Measurement: Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Diagram 4: Carrageenan-Induced Paw Edema Workflow

Paw Edema Workflow Start Start: Administer Quinoxaline Inject Inject Carrageenan into Paw Start->Inject Measure Measure Paw Volume Over Time Inject->Measure Analyze Calculate % Inhibition of Edema Measure->Analyze

Caption: A simplified workflow for assessing the anti-inflammatory activity of quinoxaline derivatives.

Conclusion and Future Perspectives

The quinoxaline scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While direct experimental data for this compound derivatives across a broad spectrum of biological activities remains to be fully elucidated in the public domain, the analysis of structure-activity relationships of related halogenated quinoxalines provides compelling evidence for their potential as potent anticancer, antimicrobial, and anti-inflammatory agents. The presence of chloro and fluoro substituents on the quinoxaline ring is a promising strategy for enhancing biological activity. Further synthesis and comprehensive biological evaluation of this compound derivatives are warranted to fully explore their therapeutic potential. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to embark on such investigations.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-7-fluoroquinoxaline Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including potent anticancer, antiviral, and kinase inhibitory effects.[1] The strategic placement of substituents on the quinoxaline ring system allows for the fine-tuning of its biological profile. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-Chloro-7-fluoroquinoxaline analogs, offering insights for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics.

The this compound core presents a unique combination of features. The chlorine atom at the 2-position serves as a versatile synthetic handle, enabling the introduction of a wide array of functional groups through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2] The fluorine atom at the 7-position can significantly enhance metabolic stability, binding affinity, and cell permeability of the resulting analogs.[3] Understanding the interplay between the substituent at the 2-position and the 7-fluoro group is paramount for the rational design of potent and selective drug candidates.

Comparative Biological Activity of 2-Substituted 7-Fluoroquinoxaline Analogs

The biological activity of 2-substituted 7-fluoroquinoxaline analogs is profoundly influenced by the nature of the substituent introduced at the 2-position. The following table summarizes the in vitro activity of representative analogs, highlighting the impact of various functional groups on their potency against different biological targets.

Compound ID2-SubstituentBiological Target/Cell LineActivity (IC₅₀/EC₅₀)Reference
1 -NH-Aryl (e.g., anilines)Kinases (e.g., EGFR, VEGFR)Varies (nM to µM)[4][5]
2 -OR (e.g., phenoxy, alkoxy)Anticancer (e.g., MCF-7, HCT-116)Varies (µM)[6]
3 -Aryl/-Heteroaryl (via Suzuki coupling)Kinases, AnticancerVaries (nM to µM)[3]
4 -SR (e.g., thiophenyl)AntimicrobialVaries (µM)[7]
5 -N-Heterocycle (e.g., piperazine, morpholine)Antiviral, AnticancerVaries (µM)[8]

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on quinoxaline derivatives allow for the deduction of key SAR trends for 2-substituted 7-fluoroquinoxaline analogs:

  • Substitution at the 2-Position: The introduction of various functionalities at the 2-position by displacing the chloro group is a cornerstone for modulating biological activity.

    • Amino Analogs (-NHR): Substitution with anilines or other amino groups often leads to potent kinase inhibitors. The nature of the substituent on the aniline ring plays a crucial role in determining the potency and selectivity. Electron-donating or withdrawing groups on the aniline ring can significantly impact the binding affinity to the target kinase.[4][5]

    • Ether and Thioether Linkages (-OR, -SR): The introduction of aryloxy, alkoxy, or thioether moieties can result in compounds with significant anticancer and antimicrobial activities. The steric and electronic properties of the R group are critical for activity.[6][7]

    • Carbon-Carbon Bonds (Aryl/Heteroaryl): Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, enable the introduction of aryl or heteroaryl groups. This modification can lead to potent kinase inhibitors by allowing for additional interactions within the kinase active site.[3]

    • N-Heterocycles: The incorporation of nitrogen-containing heterocycles like piperazine or morpholine can impart a range of biological activities, including antiviral and anticancer effects. These groups can improve physicochemical properties such as solubility and bioavailability.[8]

  • Role of the 7-Fluoro Group: The fluorine atom at the 7-position generally enhances the therapeutic potential of the analogs. It can increase metabolic stability by blocking potential sites of metabolism. Furthermore, its electron-withdrawing nature can influence the electronic properties of the quinoxaline ring, potentially enhancing binding interactions with biological targets.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound

This protocol describes a general method for the synthesis of 2-amino-7-fluoroquinoxaline analogs.

Materials:

  • This compound

  • Appropriate amine (primary or secondary)

  • Solvent (e.g., ethanol, DMF, DMSO)

  • Base (e.g., K₂CO₃, Et₃N, if required)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the desired amine (1.0-1.2 eq). If the amine salt is used, a base (e.g., K₂CO₃, 1.5 eq) should be added to liberate the free amine.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent.

  • If the product does not precipitate, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired 2-substituted-7-fluoroquinoxaline analog.[2][7]

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the synthesis of 2-aryl-7-fluoroquinoxaline analogs.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-7-fluoroquinoxaline.[3]

In Vitro Anticancer Activity Evaluation: MTT Assay

This protocol provides a standardized method for assessing the cytotoxic effects of this compound analogs on cancer cell lines.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically in a serial dilution) and incubate for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Visualizing the SAR Workflow and Potential Mechanism

To better understand the process of SAR studies and the potential mechanism of action of these analogs, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Amines, Alcohols, Thiols Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Boronic Acids Library Library of 2-Substituted 7-Fluoroquinoxaline Analogs SNAr->Library Coupling->Library Screening In Vitro Screening (e.g., MTT Assay, Kinase Assay) Library->Screening Data IC50/EC50 Data Collection Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR SAR->Start Rational Design of New Analogs Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for SAR studies.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Quinoxaline Analog ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Kinase->Substrate NoPhosphorylation No Phosphorylation Kinase->NoPhosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream PhosphoSubstrate->Downstream Downstream Signaling (e.g., Cell Proliferation) Analog 2-Substituted-7-fluoro- quinoxaline Analog Analog->Kinase Binds to ATP binding pocket NoDownstream NoDownstream NoPhosphorylation->NoDownstream Inhibition of Downstream Signaling

Caption: Potential mechanism of kinase inhibition.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The versatility of the 2-chloro position allows for the generation of diverse chemical libraries, while the 7-fluoro substituent often imparts favorable pharmacokinetic properties. A systematic approach to SAR studies, guided by the principles outlined in this guide, is essential for the identification of lead compounds with optimal potency, selectivity, and drug-like properties. Further exploration of substitutions at the 2-position, coupled with comprehensive biological evaluation, will undoubtedly pave the way for the discovery of next-generation quinoxaline-based drugs.

References

Introduction: The Quinoxaline Scaffold in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Chloro-7-fluoroquinoxaline-Based Kinase Inhibitors

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most intensely pursued classes of drug targets.[1][2] Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds have proven to be particularly fruitful. The quinoxaline ring system, a bicyclic heteroaromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry.[3] Its structure can effectively mimic the adenine region of ATP, enabling it to form crucial hydrogen bond interactions within the highly conserved kinase hinge region.[4]

This guide focuses on a specific, functionalized variant: the This compound core. This scaffold is of particular interest for two primary reasons:

  • The 2-chloro group serves as a versatile synthetic handle. It is readily displaced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse chemical moieties to explore structure-activity relationships (SAR).[4]

  • The 7-fluoro substituent can significantly enhance the compound's pharmacological properties, including increased metabolic stability and improved binding affinity for the target kinase.[4]

This document provides a comprehensive comparison of the essential in vitro testing methodologies required to characterize novel kinase inhibitors derived from this promising scaffold. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for interpreting the resulting data.

Pillar 1: Biochemical Assays for Direct Target Inhibition

The first critical step in evaluating a new kinase inhibitor is to determine if it directly inhibits the enzymatic activity of its intended target in a clean, cell-free system. These biochemical assays are essential for quantifying inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

The Principle of Potency (IC₅₀) and Its Caveats

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% under defined experimental conditions.[5] While indispensable for initial screening and ranking of compounds, it is crucial to understand that the IC₅₀ is not an absolute measure of affinity. Its value is highly dependent on assay conditions, most notably the concentration of ATP.[2][6] For an ATP-competitive inhibitor, a higher ATP concentration in the assay will lead to a higher apparent IC₅₀ value, as more inhibitor is required to outcompete the natural substrate.

This variability makes direct comparison of IC₅₀ values between different laboratories or studies challenging.[6] A more absolute measure is the inhibition constant (Kᵢ), which reflects the intrinsic affinity of the inhibitor for the kinase and is independent of ATP concentration.[6] However, IC₅₀ determination remains the frontline method for high-throughput screening.

Representative Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is converted into a luminescent signal.

Objective: To determine the IC₅₀ value of a this compound derivative against a target kinase (e.g., Apoptosis Signal-regulating Kinase 1, ASK1).[7]

Materials:

  • Recombinant purified ASK1 protein kinase.[7]

  • Myelin basic protein (MBP) as a generic substrate.

  • ATP at a concentration near the Kₘ of the kinase.

  • Test inhibitor (this compound derivative) serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT).[7]

Step-by-Step Methodology:

  • Compound Plating: In a 384-well assay plate, add 40-50 nL of the serially diluted test compound from a source plate using an acoustic liquid handler. Include wells with DMSO only (100% activity control) and wells without kinase (0% activity/background control).

  • Kinase Reaction Initiation: Add 2.5 µL of a solution containing the ASK1 kinase and the MBP substrate (prepared in kinase buffer) to each well, except for the background controls. Incubate for 10-15 minutes at room temperature.

  • Start Phosphorylation: Add 2.5 µL of the ATP solution to all wells to start the kinase reaction. Incubate for 1 hour at room temperature.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and uses the newly synthesized ATP to drive a luciferase reaction, generating a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

Data Analysis:

  • Subtract the background signal (no enzyme control) from all other readings.

  • Normalize the data by setting the average signal from the 100% activity control (DMSO only) to 100% and the background control to 0%.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC₅₀ value.[5]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis plate 1. Compound Plating (Serial Dilutions) reaction 4. Initiate Reaction (Add Kinase + ATP to Plate) Incubate 1 hr plate->reaction kinase_mix 2. Prepare Kinase/ Substrate Mix kinase_mix->reaction atp_sol 3. Prepare ATP Solution atp_sol->reaction stop 5. Stop Reaction (Add ADP-Glo™ Reagent) Incubate 40 min reaction->stop detect 6. Generate Signal (Add Detection Reagent) Incubate 30 min stop->detect read 7. Read Luminescence detect->read analysis 8. Normalize Data & Fit Dose-Response Curve read->analysis ic50 Calculate IC50 analysis->ic50

Biochemical Kinase Assay Workflow

Pillar 2: Cell-Based Assays for Physiological Relevance

While biochemical assays are crucial for determining direct potency, they do not predict how a compound will behave in a complex cellular environment. Cell-based assays are the essential next step to assess a compound's ability to cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations (~1-10 mM), and exert a functional effect on cell viability or signaling pathways.[2][8]

Representative Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Objective: To determine the EC₅₀ (effective concentration to inhibit 50% of cell growth) of a this compound derivative in a cancer cell line (e.g., HCT-116 colon carcinoma).[11][12]

Materials:

  • Human cancer cell line (e.g., HCT-116).

  • Appropriate cell culture medium (e.g., McCoy's 5A) with fetal bovine serum (FBS) and antibiotics.

  • Test inhibitor serially diluted in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO or solubilization buffer.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin). Incubate for 48 to 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

Target Engagement and Pathway Modulation: Western Blotting

To confirm that the observed cytotoxic effects are due to the inhibition of the intended target, it's critical to measure the phosphorylation status of the target kinase or its direct downstream substrates.

Objective: To verify that the test compound inhibits the phosphorylation of a target protein (e.g., p38 MAPK, downstream of ASK1) in treated cells.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with the test compound at concentrations around its EC₅₀ value for a short duration (e.g., 1-4 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38).

    • Wash and then incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the phospho-protein signal relative to the total protein in compound-treated samples indicates successful target inhibition.[14]

G cluster_cell_culture Cell Culture & Treatment cluster_mtt MTT Viability Assay cluster_wb Western Blot Target Validation seed 1. Seed Cells in 96-well Plate treat 2. Treat with Inhibitor (48-72 hrs) seed->treat mtt_add 3. Add MTT Reagent (4 hrs) treat->mtt_add lyse 3a. Lyse Cells treat->lyse Parallel Experiment dissolve 4. Dissolve Formazan (Add DMSO) mtt_add->dissolve read_abs 5. Read Absorbance dissolve->read_abs ec50 Calculate EC50 read_abs->ec50 sds 4a. SDS-PAGE & Transfer lyse->sds immuno 5a. Immunoblot for p-Target / Total Target sds->immuno detect_wb 6a. Visualize Bands immuno->detect_wb validate Confirm Target Inhibition detect_wb->validate

Integrated Cell-Based Assay Workflow

Pillar 3: Comparative Analysis and Data Interpretation

The ultimate goal of in vitro testing is to build a profile of an inhibitor's potency and selectivity. This involves comparing its activity against the primary target to its activity against a panel of other, related kinases. A highly selective inhibitor will have a much lower IC₅₀ for its intended target than for other kinases.

Data Presentation: A Comparative Inhibitory Profile

The table below presents an illustrative example of how data for novel this compound-based inhibitors might be compared against a known reference compound. The specific values are hypothetical but representative of what a researcher would aim to generate. The "Alternative Inhibitor" used here is GS-4997, a known ASK1 inhibitor.[7]

CompoundTarget KinaseBiochemical IC₅₀ (nM)[7]Off-Target Kinase (JNK1) IC₅₀ (nM)Off-Target Kinase (p38α) IC₅₀ (nM)Cell-Based EC₅₀ (nM) (HCT-116 Cells)[11]
GS-4997 (Reference) ASK145>5,000>5,000250
Quinoxaline A ASK130 1,2002,500180
Quinoxaline B ASK115 8501,50095

Interpretation of the Data:

  • Potency: Both hypothetical quinoxaline derivatives show superior potency against the target kinase (ASK1) in the biochemical assay compared to the reference compound. Quinoxaline B (IC₅₀ = 15 nM) is the most potent compound in this direct enzymatic assay.

  • Selectivity: The selectivity profile can be inferred by comparing the IC₅₀ for the target (ASK1) versus the off-targets (JNK1, p38α). Quinoxaline B is ~57-fold selective for ASK1 over JNK1 (850/15) and 100-fold selective over p38α. High selectivity is desirable to minimize potential side effects caused by inhibiting other essential kinases.

  • Cellular Efficacy: The cell-based EC₅₀ values confirm that the compounds are cell-permeable and active in a physiological context. Importantly, the trend in cellular potency (Quinoxaline B > Quinoxaline A > GS-4997) mirrors the trend in biochemical potency, suggesting good translation from the enzymatic to the cellular level.

Visualizing the Mechanism: Inhibition of a Signaling Pathway

The inhibitors discussed here target specific nodes within complex signaling cascades. The diagram below illustrates the Apoptosis Signal-regulating Kinase 1 (ASK1) pathway, which is activated by cellular stress and leads to downstream activation of JNK and p38, ultimately promoting inflammation and apoptosis. A potent and selective inhibitor would block this pathway at the level of ASK1.[7][15]

G stress Cellular Stress (e.g., Oxidative Stress) ask1 ASK1 (MAP3K5) stress->ask1 mkk47 MKK4 / MKK7 ask1->mkk47 mkk36 MKK3 / MKK6 ask1->mkk36 inhibitor This compound Derivative inhibitor->ask1 Inhibition jnk JNK mkk47->jnk Phosphorylates p38 p38 mkk36->p38 Phosphorylates response Inflammation, Apoptosis, Fibrosis jnk->response p38->response

Inhibition of the ASK1 Signaling Pathway

Conclusion

The in vitro evaluation of novel kinase inhibitors based on the this compound scaffold requires a rigorous, multi-faceted approach. The journey from a newly synthesized compound to a promising lead candidate relies on a logical progression of experiments, each designed to answer a specific question.

  • Biochemical assays provide the first, crucial measure of direct enzymatic potency and are essential for initial SAR studies.

  • Cell-based assays validate these findings in a physiologically relevant context, assessing cell permeability, target engagement, and functional outcomes like cytotoxicity.

  • Comparative analysis against reference compounds and a panel of off-target kinases is vital for establishing a comprehensive profile of potency and selectivity.

By systematically applying these validated protocols and carefully interpreting the resulting data, researchers can effectively identify and optimize novel this compound derivatives, paving the way for the development of next-generation targeted therapies.

References

Validating 2-Chloro-7-fluoroquinoxaline: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluation and Comparison

In the landscape of medicinal chemistry, the identification and validation of "privileged scaffolds" – core molecular structures with the inherent ability to bind to multiple biological targets – is a cornerstone of efficient drug discovery.[1] The quinoxaline nucleus, a bicyclic heteroaromatic system, has long been celebrated for its versatile pharmacological profile, with derivatives demonstrating a wide spectrum of activities including anticancer, antiviral, and antimicrobial properties.[2] This guide provides an in-depth validation of a specific, yet underexplored, member of this family: 2-Chloro-7-fluoroquinoxaline .

While direct, extensive experimental data for this exact scaffold is emerging, this guide will leverage data from its close structural isomers and related quinoxaline derivatives to build a comprehensive validation framework. We will explore its synthetic tractability, compare its potential with established scaffolds, and provide detailed, field-proven experimental protocols for its rigorous evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with novel, high-potential scaffolds.

The Strategic Advantage of this compound

The this compound scaffold offers a unique combination of chemical features that make it a highly attractive starting point for medicinal chemistry campaigns.

  • Reactive Handle for Diversification: The chlorine atom at the 2-position serves as a versatile synthetic handle. It is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of substituents to explore the chemical space around the core.

  • Modulation of Physicochemical Properties: The fluorine atom at the 7-position can significantly influence the scaffold's properties. Fluorine is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable interactions with biological targets.

  • Bioisosteric Replacement: The quinoxaline core itself is a bioisostere of other important heterocycles like quinoline and naphthalene, allowing it to mimic the interactions of these groups within biological systems.[2]

Comparative Analysis: Quinoxaline vs. Quinazoline Scaffolds

To understand the potential of this compound, it is useful to compare it with another well-established privileged scaffold, quinazoline.[3] Both are nitrogen-containing bicyclic heterocycles with broad biological activity.

FeatureQuinoxaline ScaffoldQuinazoline Scaffold
Core Structure Benzene ring fused to a pyrazine ringBenzene ring fused to a pyrimidine ring
Key Biological Activities Anticancer, antiviral, antimicrobial, kinase inhibitorsAnticancer (notably EGFR inhibitors), anti-inflammatory, antibacterial
Marketed Drugs Varenicline (partial nicotinic receptor agonist - structurally related)Gefitinib, Erlotinib (EGFR inhibitors), Prazosin (alpha-blocker)
Synthetic Accessibility Generally straightforward via condensation of o-phenylenediamines and 1,2-dicarbonyl compounds.[2]Multiple synthetic routes, often starting from anthranilic acid derivatives.[3]

While both scaffolds are immensely valuable, the quinoxaline core, and specifically this compound, offers a distinct electronic and steric profile for exploration.

Experimental Validation of the this compound Scaffold

The validation of a new scaffold requires a systematic approach involving synthesis, in vitro biological evaluation, and structure-activity relationship (SAR) studies. The following section provides detailed protocols for key experiments.

Synthesis of this compound Derivatives

Experimental Protocol: Synthesis of a 2-Amino-7-fluoroquinoxaline Derivative (Hypothetical)

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a common method for diversifying chloro-substituted heterocycles.

Objective: To synthesize a library of 2-amino-7-fluoroquinoxaline derivatives for biological screening.

Materials:

  • This compound

  • A diverse panel of primary and secondary amines

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-7-fluoroquinoxaline derivative.

In Vitro Biological Evaluation

Given that many quinoxaline derivatives exhibit kinase inhibitory activity, a primary validation step is to screen new derivatives against a panel of relevant kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Objective: To quantify the inhibitory potency of this compound derivatives against a target kinase (e.g., Pim-1, VEGFR-2).

Materials:

  • Recombinant human kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection system

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (as a control).

    • Add 2 µL of the kinase solution in kinase assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase assay buffer.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Assessing the cytotoxicity of new compounds is a critical step to determine their therapeutic window. The MTT assay is a widely used colorimetric method to measure cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds for 48-72 hours.[4] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values from the dose-response curves.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the context in which this compound derivatives may act and how they are evaluated, the following diagrams illustrate a relevant signaling pathway and the experimental workflow for scaffold validation.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that is a downstream target of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy.[6] Quinoxaline derivatives have been investigated as Pim-1 inhibitors.

Pim1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer (active) STAT->STAT_dimer Dimerizes & Translocates Pim1 Pim-1 Kinase Bad Bad Pim1->Bad Phosphorylates (Inhibits Apoptosis) p21 p21 Pim1->p21 Phosphorylates (Promotes Cell Cycle) SOCS1 SOCS1 Pim1->SOCS1 Stabilizes (Negative Feedback on JAK/STAT) Pim1_gene Pim-1 Gene Transcription STAT_dimer->Pim1_gene Induces Pim1_gene->Pim1 Translates to Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Scaffold_Validation_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound (Starting Scaffold) Diversify Chemical Diversification (e.g., SNAr, Cross-coupling) Start->Diversify Library Library of Derivatives Diversify->Library Purify Purification & Characterization (HPLC, NMR, MS) Library->Purify Primary_Screen Primary Screening (e.g., Kinase Panel @ 1 conc.) Purify->Primary_Screen Dose_Response Dose-Response & IC50 (Kinase & Cytotoxicity Assays) Primary_Screen->Dose_Response Hit_Selection Hit Compound Selection Dose_Response->Hit_Selection SAR Structure-Activity Relationship (SAR) Studies Hit_Selection->SAR ADME_Tox In Vitro ADME/Tox Profiling Hit_Selection->ADME_Tox SAR->Diversify Iterative Design Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

References

A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of 2-Chloro-7-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, quinoxaline scaffolds are of paramount importance due to their prevalence in a wide array of therapeutic agents. The targeted functionalization of these heterocycles is crucial for modulating their pharmacological profiles. Among them, 2-Chloro-7-fluoroquinoxaline stands out as a versatile building block, with the C2-chloro substituent serving as a prime handle for introducing molecular diversity through various cross-coupling reactions. The electron-withdrawing nature of the quinoxaline ring system and the fluorine atom at the 7-position enhances the reactivity of the C-Cl bond, making it amenable to a range of palladium-catalyzed transformations.

This guide provides a comprehensive, head-to-head comparison of three of the most powerful and widely used cross-coupling methods for the functionalization of this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. We will delve into the nuances of each method, providing field-proven insights, detailed experimental protocols, and comparative data to empower researchers in selecting the optimal strategy for their synthetic endeavors.

The Strategic Importance of Cross-Coupling on this compound

The ability to selectively introduce aryl, amino, and alkynyl moieties at the C2 position of the 7-fluoroquinoxaline core is a powerful tool in the design of novel bioactive molecules. These transformations allow for the systematic exploration of the chemical space around the quinoxaline scaffold, enabling the fine-tuning of properties such as target binding affinity, selectivity, and pharmacokinetic profiles. The choice of the cross-coupling method is therefore a critical decision in the synthetic workflow, with each technique offering distinct advantages and facing unique challenges.

Comparative Analysis of Cross-Coupling Methodologies

The selection of an appropriate cross-coupling reaction is dictated by the desired functionality to be introduced, the substrate scope, and the required reaction conditions. Below is a comparative overview of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions for the functionalization of this compound. While direct comparative studies on this specific substrate are limited in the literature, the following data, extrapolated from closely related chloro-heterocycles, provides a reliable benchmark for expected performance.

Table 1: Performance Comparison of Cross-Coupling Methods
Method Bond Formed Typical Coupling Partner Key Reagents Estimated Yield Range *Key Advantages Potential Challenges
Suzuki-Miyaura Coupling C-CAryl/Heteroaryl Boronic AcidsPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄)60-95%Wide functional group tolerance, commercially available reagents, stable boronic acids.Potential for boronic acid homo-coupling, sensitivity to reaction conditions.
Buchwald-Hartwig Amination C-NPrimary/Secondary AminesPd catalyst (e.g., XPhos Pd G3), Bulky phosphine ligand, Strong base (e.g., NaOtBu)50-90%Broad amine scope, direct C-N bond formation.Requires inert atmosphere, sensitive to air and moisture, potential for side reactions.
Sonogashira Coupling C-C (alkyne)Terminal AlkynesPd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Amine base (e.g., Et₃N)65-85%Direct introduction of an alkynyl group, mild reaction conditions.Potential for alkyne homo-coupling (Glaser coupling), requires careful control of catalyst system.

*Yields are estimated based on reactions with structurally similar chloroquinoxalines and may vary for this compound.[1][2]

Deep Dive into Each Methodology

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[3] Its robustness and broad functional group tolerance make it a favored method for introducing aryl and heteroaryl substituents.

Causality Behind Experimental Choices: The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄, is crucial for initiating the catalytic cycle through oxidative addition to the C-Cl bond.[3] The use of a base, typically an inorganic carbonate or phosphate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4] The solvent system, often a mixture of an organic solvent like dioxane or THF with water, plays a key role in solubilizing the reagents and facilitating the reaction.[3][5]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(Cl)L_n] transmetalation_complex [Ar-Pd(II)-Ar'L_n] oa_complex->transmetalation_complex Transmetalation product Ar-Ar' transmetalation_complex->product Reductive Elimination reagents Ar-Cl + Ar'-B(OH)₂ reagents->pd0 Oxidative Addition base Base Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(Cl)L_n] amido_complex [Ar-Pd(II)(NRR')L_n] oa_complex->amido_complex Amine Coordination & Deprotonation product Ar-NRR' amido_complex->product Reductive Elimination reagents Ar-Cl + HNRR' reagents->pd0 Oxidative Addition base Base Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(Cl)L_n] pd0->oa_complex Oxidative Addition (Ar-Cl) alkynyl_complex [Ar-Pd(II)(C≡CR)L_n] oa_complex->alkynyl_complex Transmetalation alkynyl_complex->pd0 Reductive Elimination product_label Product: Ar-C≡CR cu_acetylide Cu(I)-C≡CR cu_acetylide->oa_complex alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base

References

A Spectroscopic Guide to 2-Chloro-7-fluoroquinoxaline and Its Derivatives: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, quinoxaline derivatives stand out as a versatile class of heterocyclic compounds with a broad spectrum of applications, from anticancer agents to organic semiconductors. The strategic introduction of halogen substituents onto the quinoxaline core is a key approach to modulating their electronic properties and biological activities. This guide, designed for researchers, scientists, and drug development professionals, offers a detailed spectroscopic comparison of 2-Chloro-7-fluoroquinoxaline and its derivatives. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to provide a deeper understanding of their structural characteristics and the influence of substituent effects.

Introduction: The Significance of Halogenated Quinoxalines

Quinoxalines are bicyclic heteroaromatic compounds formed by the fusion of a benzene ring and a pyrazine ring. Their planar structure and electron-deficient nature make them intriguing scaffolds for functionalization. The incorporation of a chloro group at the 2-position and a fluoro group at the 7-position, as in this compound, creates a molecule with distinct electronic and steric properties. These substitutions can significantly impact intermolecular interactions, metabolic stability, and target binding affinity, making them valuable synthons in drug discovery and materials research. This guide will focus on a comparative analysis of the spectroscopic signatures of this compound and its derivatives, providing insights into how substituent changes are reflected in their spectral data.

Comparative Spectroscopic Analysis

A comprehensive understanding of a molecule's structure is paramount. The following sections detail the expected and observed spectroscopic data for this compound and its derivatives. Due to the limited availability of complete experimental spectra for this compound in the public domain, this guide will utilize available experimental data for closely related analogs and provide predicted data where necessary, which will be clearly indicated. For comparative purposes, we will examine 2-chloroquinoxaline and 2-chloro-7-methylquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the electronic environment of each nucleus.

The ¹H NMR spectrum of quinoxaline derivatives is characterized by signals in the aromatic region (typically 7.5-9.0 ppm). The position of these signals is highly sensitive to the nature and position of substituents on the benzene and pyrazine rings.

Table 1: Comparison of ¹H NMR Spectral Data (Predicted and Experimental)

CompoundH-3H-5H-6H-8Other ProtonsSolvent
This compound (Predicted)~8.7 ppm (s)~7.9 ppm (dd)~7.5 ppm (ddd)~7.8 ppm (dd)-CDCl₃
2-Chloroquinoxaline [1]8.75 ppm (s)8.08 ppm (dd)7.78 ppm (m)7.78 ppm (m)7.63 ppm (m)CDCl₃
2-Chloro-7-methylquinoxaline [2]-7.91 ppm (d)7.55 ppm (dd)7.89 ppm (s)2.55 ppm (s, 3H, CH₃)-

Causality Behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is common for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple solvent signal. The predicted shifts for this compound are based on established substituent effects. The electron-withdrawing nature of the fluorine atom at the 7-position is expected to deshield the adjacent protons (H-6 and H-8), leading to downfield shifts compared to the unsubstituted 2-chloroquinoxaline. The singlet for H-3 is characteristic of the isolated proton on the pyrazine ring.

¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached groups.

Table 2: Comparison of ¹³C NMR Spectral Data

CompoundC-2C-3C-5C-6C-7C-8C-4aC-8aOther CarbonsSolventReference
7-Chloro-2-fluoroquinoxaline ---------CDCl₃[3]
2-Chloroquinoxaline 145.2144.9130.5130.2129.5129.3141.9141.5-CDCl₃[4]
2,3-Dichloroquinoxaline 144.5144.5129.9129.9129.9129.9140.7140.7--[5]

Note on 7-Chloro-2-fluoroquinoxaline: A ¹³C NMR spectrum is available for a compound labeled "7-CHLORO-2-FLUOROQUINOXALINE"[3]. While the exact isomer is not definitively stated, the molecular formula C₈H₄ClFN₂ is consistent with this compound. The fluorine atom's strong electron-withdrawing effect will cause a significant downfield shift for the carbon it is attached to (C-7) and will also introduce C-F coupling, which can be observed in the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key FT-IR Absorption Bands for Halogenated Quinoxalines

Vibrational ModeThis compound (Expected)General Quinoxaline Derivatives
Aromatic C-H Stretch 3100-3000 cm⁻¹3100-3000 cm⁻¹[6]
C=N Stretch (pyrazine ring) ~1620-1580 cm⁻¹~1620-1550 cm⁻¹[5]
Aromatic C=C Stretch ~1600-1450 cm⁻¹~1600-1450 cm⁻¹[6]
C-Cl Stretch ~800-600 cm⁻¹~850-550 cm⁻¹[2]
C-F Stretch ~1250-1000 cm⁻¹~1400-1000 cm⁻¹[2]

Expertise & Experience: The C-Cl and C-F stretching vibrations are particularly diagnostic for halogenated compounds. The C-F stretch typically appears at a higher wavenumber than the C-Cl stretch due to the stronger bond and the lower mass of fluorine. The exact positions of these bands can be influenced by the overall electronic structure of the quinoxaline ring system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through fragmentation patterns.

For this compound (C₈H₄ClFN₂), the expected molecular weight is approximately 182.58 g/mol . A key feature in the mass spectrum of a compound containing one chlorine atom is the presence of an M+2 peak, which is an isotopic peak two mass units higher than the molecular ion peak (M+). This arises from the natural abundance of the ³⁷Cl isotope (approximately 24.23%) relative to the ³⁵Cl isotope (approximately 75.77%). The intensity of the M+2 peak will be about one-third of the intensity of the M+ peak[7][8]. Fluorine, in contrast, is monoisotopic (¹⁹F), so it does not contribute to isotopic peak patterns.

Expected Fragmentation Pattern: The fragmentation of quinoxaline derivatives in the mass spectrometer often involves the loss of small molecules or radicals. For this compound, potential fragmentation pathways could include the loss of a chlorine radical (Cl•), followed by the loss of HCN from the pyrazine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoxaline and its derivatives typically exhibit multiple absorption bands in the UV region.[9][10]

Table 4: Expected UV-Vis Absorption Maxima for Quinoxaline Derivatives

Compoundλ_max (nm)Electronic Transition
Quinoxaline ~233, ~315π → π
This compound Expected to be similar to quinoxaline with potential shiftsπ → π

Authoritative Grounding: The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. Halogen substituents generally have a modest effect on the UV-Vis spectra of aromatic compounds. The overall spectral profile is expected to be similar to that of the parent quinoxaline, characterized by π → π* transitions.[11]

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol

Caption: General workflow for acquiring NMR spectra of quinoxaline derivatives.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

Caption: Standard procedure for preparing a KBr pellet for FT-IR analysis.[3][9]

Mass Spectrometry Protocol (Direct Infusion ESI-MS)

Caption: A typical workflow for direct infusion ESI-mass spectrometry.

UV-Vis Spectroscopy Protocol

References

The Fluorine Advantage: A Comparative Guide to Assessing the Metabolic Stability of 7-Fluoroquinoxaline-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide with Supporting Experimental Data

In the landscape of modern drug discovery, the quinoxaline scaffold is a privileged heterocycle, forming the core of numerous therapeutic agents.[1][2] A key challenge in the development of quinoxaline-based drug candidates, however, is ensuring adequate metabolic stability to achieve a desirable pharmacokinetic profile. Rapid metabolism can lead to low bioavailability and a short duration of action, hindering therapeutic efficacy.[3] A widely employed strategy to mitigate these metabolic liabilities is the introduction of fluorine atoms into the molecular structure.[4][5] This guide provides a comprehensive comparison of the metabolic stability of 7-fluoroquinoxaline-containing compounds against their non-fluorinated counterparts, grounded in experimental data and established scientific principles.

As a Senior Application Scientist, this guide is designed to provide not just protocols, but a deeper understanding of the rationale behind the experimental design and data interpretation, empowering researchers to make informed decisions in their drug discovery programs.

The Strategic Rationale for Fluorination in Quinoxaline Scaffolds

The introduction of a fluorine atom, particularly at the 7-position of the quinoxaline ring, is a deliberate medicinal chemistry strategy aimed at enhancing drug-like properties. The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism.[4] By replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with fluorine, chemists can effectively "block" or slow down metabolic degradation, leading to a longer half-life and improved bioavailability.[4][6]

Furthermore, the high electronegativity of fluorine can alter the electronic properties of the quinoxaline ring system, potentially influencing its interaction with metabolizing enzymes and therapeutic targets.[7] However, the effects of fluorination are not always predictable and are highly dependent on the specific molecular context, making empirical assessment of metabolic stability an indispensable step in drug development.[5]

Comparative Analysis of Metabolic Stability: 7-Fluoroquinoxaline vs. Quinoxaline

A study on the in-vitro metabolism of GW420867X revealed that the compound was largely stable when incubated with a panel of human cytochrome P450 isoforms, with one notable exception: CYP1A2.[8][9] In the presence of CYP1A2, a single metabolite was formed, which was identified as the 7-hydroxy analog, resulting from the replacement of the fluorine atom with a hydroxyl group.[8] This specific defluorination reaction highlights a potential metabolic liability of the 7-fluoroquinoxaline scaffold, mediated by a specific CYP isozyme.[8]

While this case study demonstrates a specific metabolic pathway for a 7-fluoroquinoxaline derivative, the general principle of fluorine enhancing metabolic stability often holds true for many heterocyclic compounds. The following table provides illustrative data from various studies comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
Indoles UT-155Non-fluorinated indole12.35-Mouse[4]
32a4-Fluoro-indole analog>60-Mouse[4]
Pyrroloquinolinones 3N-ethyl-7-PPyQNon-fluorinated--Human[10][11]
Fluorinated analogsMonofluorination of the 7-phenyl ringNo improvement in metabolic stability observed-Human[10][11]
Quinoxaline Antiviral GW420867X7-Fluoro-quinoxalineStable to most CYPs, metabolized by CYP1A2-Human[8][9]

Note: The data for pyrroloquinolinones indicates that fluorination does not universally guarantee improved metabolic stability, underscoring the importance of empirical testing.

Experimental Workflows for Assessing Metabolic Stability

To empirically determine the metabolic stability of 7-fluoroquinoxaline-containing compounds, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay. These assays provide critical data on a compound's intrinsic clearance, which can be used to predict its in vivo hepatic clearance and oral bioavailability.

In Vitro Metabolic Stability Assessment Workflow

The following diagram illustrates the general workflow for assessing and comparing the metabolic stability of a non-fluorinated quinoxaline and its 7-fluoro-substituted analog.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Test_Compounds Test Compounds: - Quinoxaline Analog - 7-Fluoroquinoxaline Analog Incubate_M Incubate Compounds with Microsomes + Cofactors (e.g., 37°C for 0-60 min) Test_Compounds->Incubate_M Incubate_H Incubate Compounds with Hepatocytes (e.g., 37°C for 0-120 min) Test_Compounds->Incubate_H Microsomes Liver Microsomes (Human, Rat, etc.) Microsomes->Incubate_M Hepatocytes Cryopreserved Hepatocytes (Human, Rat, etc.) Hepatocytes->Incubate_H Cofactors Cofactor Solution (e.g., NADPH for Microsomes) Cofactors->Incubate_M Sample Sample at Time Points & Quench Reaction Incubate_M->Sample Incubate_H->Sample LCMS LC-MS/MS Analysis (Quantify Parent Compound) Sample->LCMS Calc Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) LCMS->Calc Compare Compare Stability: 7-Fluoroquinoxaline vs. Quinoxaline Calc->Compare

Caption: A generalized workflow for the comparative in vitro metabolic stability assessment.

Experimental Protocol 1: Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, which is largely mediated by CYP450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compounds (7-fluoroquinoxaline and non-fluorinated analog)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., verapamil for high clearance, diazepam for low clearance)

  • Internal standard for LC-MS/MS analysis

  • Acetonitrile (ice-cold) for reaction termination

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).

    • Thaw pooled liver microsomes on ice.

    • Prepare a microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Add the microsomal suspension to the wells of a 96-well plate.

    • Add the test compounds and positive controls to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile containing the internal standard). The 0-minute time point represents the initial compound concentration.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Experimental Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes, as well as cellular uptake and transport processes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of cryopreserved hepatocytes.

Materials:

  • Test compounds (7-fluoroquinoxaline and non-fluorinated analog)

  • Cryopreserved hepatocytes (e.g., human, rat)

  • Hepatocyte culture medium (e.g., Williams' Medium E supplemented with appropriate factors)

  • Positive control compounds (e.g., 7-hydroxycoumarin for Phase II metabolism)

  • Internal standard for LC-MS/MS analysis

  • Acetonitrile (ice-cold) for reaction termination

  • 96-well plates, incubator with CO2 supply, centrifuge, and LC-MS/MS system

Procedure:

  • Cell Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed culture medium.

    • Determine cell viability and concentration using a method like the trypan blue exclusion assay.

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to the wells of a 96-well plate.

    • Add the test compounds and positive controls to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard to the respective wells.

  • Sample Processing and Analysis:

    • Process and analyze the samples as described in the microsomal stability assay protocol.

  • Data Analysis:

    • Calculate t½ and CLint as described in the microsomal stability assay protocol, normalizing the intrinsic clearance to the number of hepatocytes per well.

Mechanistic Insights: The Role of CYP450 and the Impact of Fluorine

The metabolism of quinoxaline and its derivatives is primarily mediated by the CYP450 superfamily of enzymes.[12] Studies on related heterocyclic compounds have shown that specific isoforms such as CYP1A2, CYP2E1, and CYP3A4 are often involved in their oxidation.[12] As demonstrated in the case of GW420867X, CYP1A2 can catalyze the defluorination of the 7-fluoroquinoxaline scaffold.[8]

The introduction of a fluorine atom can influence metabolic pathways in several ways:

  • Blocking Metabolic "Soft Spots": By replacing a hydrogen atom at a site susceptible to oxidation, fluorine can prevent or slow down metabolic attack.[4]

  • Altering Enzyme-Substrate Interactions: The high electronegativity of fluorine can change the electron distribution in the quinoxaline ring, which may alter its binding affinity and orientation within the active site of a CYP450 enzyme.[7] This can lead to a change in the rate of metabolism or even a shift in the metabolic pathway to a different site on the molecule.

  • Inhibition of CYP450 Enzymes: In some cases, fluorinated compounds can act as inhibitors of specific CYP450 isoforms, which can have implications for drug-drug interactions.

The following diagram illustrates the concept of fluorine blocking a metabolic soft spot on a quinoxaline ring.

cluster_nonfluoro Non-Fluorinated Quinoxaline cluster_fluoro 7-Fluoroquinoxaline Quinoxaline Quinoxaline (Metabolically Labile Site at C7) CYP450_1 CYP450 Enzyme Quinoxaline->CYP450_1 Metabolic Attack Metabolite_1 Hydroxylated Metabolite (Rapid Formation) CYP450_1->Metabolite_1 Fluoroquinoxaline 7-Fluoroquinoxaline (Metabolic Site Blocked) CYP450_2 CYP450 Enzyme Fluoroquinoxaline->CYP450_2 Metabolic Attack Blocked No_Metabolism Reduced or No Metabolism (Increased Stability) CYP450_2->No_Metabolism

Caption: Fluorination at a metabolic hot spot can prevent oxidative metabolism.

Conclusion and Future Perspectives

The strategic incorporation of a fluorine atom at the 7-position of a quinoxaline scaffold is a powerful tool for enhancing metabolic stability, a critical parameter in drug discovery.[4] This guide has provided a framework for objectively comparing the metabolic stability of 7-fluoroquinoxaline-containing compounds with their non-fluorinated analogs, supported by detailed experimental protocols and mechanistic insights.

While fluorination often leads to improved pharmacokinetic properties, it is not a panacea, and its effects must be empirically validated. The case study of GW420867X serves as a reminder that specific CYP450 isoforms can mediate unique metabolic pathways, such as defluorination, which must be considered during lead optimization.[8][9]

Future advancements in in silico predictive models and high-resolution mass spectrometry will continue to refine our ability to anticipate and characterize the metabolic fate of novel drug candidates. By integrating these technologies with robust in vitro assays, researchers can more effectively design and develop 7-fluoroquinoxaline-containing compounds with optimized metabolic profiles, ultimately increasing the probability of success in bringing new and effective medicines to patients.

References

A Technical Guide to Benchmarking 2-Chloro-7-fluoroquinoxaline-Based Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Halogenated Quinoxalines in Organic Electronics

In the relentless pursuit of high-performance organic electronic devices, the molecular architecture of active materials remains the cornerstone of innovation. Among the myriad of heterocyclic building blocks, quinoxaline derivatives have emerged as a particularly promising class of electron-deficient moieties. Their inherent planarity, high electron affinity, and thermal stability make them ideal candidates for constructing donor-acceptor (D-A) type materials, which are the bedrock of modern organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

The strategic introduction of halogen atoms, specifically fluorine and chlorine, onto the quinoxaline core, further refines the optoelectronic properties of the resulting materials. This guide provides a comprehensive technical benchmark of materials derived from the 2-Chloro-7-fluoroquinoxaline scaffold and its close analogs. We will delve into the nuanced effects of this specific halogenation pattern on device performance, offering a comparative analysis against established benchmarks in the field. This document is intended for researchers and professionals in materials science and drug development, providing both a high-level overview and granular experimental details to inform future research and development.

The this compound Motif: A Gateway to Enhanced Performance

The this compound unit is a versatile building block for advanced organic electronic materials. The presence of both chlorine and fluorine atoms on the quinoxaline core offers a unique synergy:

  • Fluorine Substitution: The high electronegativity of fluorine atoms deepens the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can lead to higher open-circuit voltages (Voc) in organic solar cells and improved air stability of the materials.

  • Chlorine Substitution: Chlorine, being larger and more polarizable than fluorine, can enhance intermolecular interactions and promote favorable molecular packing, which is crucial for efficient charge transport.

This dual-halogenation strategy allows for fine-tuning of the material's electronic structure, morphology, and, consequently, the performance of the final device.

Performance Benchmark in Organic Photovoltaics (OPVs)

The most significant impact of this compound-based materials has been demonstrated in the realm of organic solar cells, particularly as components of non-fullerene acceptors (NFAs) and donor polymers.

Comparative Analysis of Halogenated Quinoxaline-Based Polymers in Ternary Solar Cells

A recent study explored the use of polymers derived from fluorinated (P1) and chlorinated (P2) quinoxaline units in ternary blend organic solar cells with the well-known non-fullerene acceptor Y6.[1] While the exact "this compound" precursor was not specified, the comparison between fluorinated and chlorinated quinoxaline polymers provides invaluable insight.

Device ConfigurationVOC (V)JSC (mA/cm²)FF (%)PCE (%)
P1:Y6 (binary)-16.96-5.94
P2:Y6 (binary)---1.62
P1:P2:Y6 (ternary)0.8319.1445.027.11
Benchmark: PM6:Y6 ~0.83~25.5~75.5~15.55

Table 1: Performance of fluorinated (P1) and chlorinated (P2) quinoxaline-based polymers in organic solar cells.[1] Benchmark data for the high-performance PM6:Y6 system is included for comparison.

The ternary blend device, incorporating both fluorinated and chlorinated quinoxaline polymers, exhibited a notable enhancement in power conversion efficiency (PCE) compared to the binary devices.[1] This suggests that a combination of fluorinated and chlorinated quinoxaline units can optimize the morphology and energy level alignment of the active layer, leading to improved charge transport and overall device performance.[1]

Asymmetric Non-Fullerene Acceptors with Halogenated Quinoxaline Cores

Another compelling demonstration of the power of halogenated quinoxalines is in the design of asymmetric non-fullerene acceptors. A study on two such acceptors, L36 (fluorinated) and L37 (chlorinated), built on a monophenyl derivative-substituted quinoxaline core, showcased impressive efficiencies.[2]

AcceptorDevice TypeVOC (V)JSC (mA/cm²)FF (%)PCE (%)
L36 (Fluorinated)Binary---17.74
L36 (Fluorinated)Ternary---18.94
L37 (Chlorinated)Binary----

Table 2: Performance of asymmetric non-fullerene acceptors with a fluorinated quinoxaline core.[2]

The fluorinated acceptor, L36, exhibited broader absorption and more favorable molecular packing, leading to a high PCE of 17.74% in a binary device, which was further boosted to an impressive 18.94% in a ternary configuration.[2] This performance is highly competitive with state-of-the-art non-fullerene acceptors.

Applications in Organic Light-Emitting Diodes (OLEDs)

While specific performance data for this compound-based materials in OLEDs is less prevalent in the literature, the inherent properties of halogenated quinoxalines make them excellent candidates for host materials and emitters, particularly for Thermally Activated Delayed Fluorescence (TADF).

The electron-deficient nature of the quinoxaline core is beneficial for electron transport, a key requirement for efficient OLEDs. The introduction of fluorine and chlorine can further tune the triplet energy levels, which is critical for designing efficient host materials for phosphorescent and TADF emitters.

Benchmark Host Materials for TADF OLEDs

To provide a context for future research, the table below lists some common, high-performing host materials for TADF OLEDs.

Host MaterialTriplet Energy (eV)Application
CBP2.56Blue Phosphorescent/TADF Host
mCP2.91Blue Phosphorescent/TADF Host
T2T2.74Green/Red Phosphorescent Host

Table 3: Common benchmark host materials for TADF OLEDs.

Future work should focus on synthesizing this compound-based host materials and evaluating their performance against these established benchmarks.

Potential in Organic Field-Effect Transistors (OFETs)

The rigid, planar structure of the quinoxaline moiety is conducive to strong π-π stacking, which is essential for high charge carrier mobility in OFETs. The electron-withdrawing nature of the this compound unit makes it a promising building block for n-type semiconductor materials.

Benchmark High-Mobility Polymers for OFETs

The development of high-mobility n-type polymers has lagged behind their p-type counterparts. The table below presents some benchmark high-mobility polymers for both p-type and n-type OFETs.

PolymerTypeMobility (cm²/Vs)
P3HTp-type0.1 - 1.0
PDPP-2S-Sep-typeup to 0.59[2]
P(NDI2OD-T2)n-typeup to 0.85

Table 4: Benchmark polymer semiconductors for OFETs.

The design and synthesis of novel polymers incorporating the this compound unit could lead to the development of new high-performance n-type materials for OFETs, addressing a key challenge in the field of organic electronics.

Experimental Protocols

To facilitate further research in this area, we provide a generalized, step-by-step methodology for the synthesis of a quinoxaline-based polymer and the fabrication of a bulk-heterojunction organic solar cell.

Synthesis of a Halogenated Quinoxaline-Based Polymer (Generalized Suzuki Coupling)

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product A Halogenated Quinoxaline Monomer F Inert Atmosphere (N2 or Ar) A->F B Co-monomer (e.g., Benzodithiophene) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) G Reflux (e.g., 90-110 °C) C->G D Base (e.g., K2CO3) D->G E Solvent (e.g., Toluene) E->G F->G Reaction Mixture H Halogenated Quinoxaline-Based Polymer G->H Polymerization

Caption: Generalized workflow for the synthesis of a halogenated quinoxaline-based polymer via Suzuki coupling.

  • Monomer Preparation: Synthesize the desired di-bromo or di-boronic ester functionalized halogenated quinoxaline monomer and the corresponding co-monomer.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve the quinoxaline monomer, the co-monomer, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in an appropriate solvent (e.g., toluene).

  • Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 24-48 hours.

  • Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Filter the precipitate and purify it further by Soxhlet extraction to remove catalyst residues and oligomers.

  • Characterization: Characterize the final polymer for its molecular weight (GPC), thermal stability (TGA), and optoelectronic properties (UV-Vis spectroscopy, Cyclic Voltammetry).

Fabrication of a Bulk-Heterojunction Organic Solar Cell

G cluster_substrate Substrate Preparation cluster_layers Layer Deposition (Spin Coating) cluster_electrode Electrode Deposition cluster_characterization Device Characterization A ITO-coated Glass Substrate B Cleaning (Detergent, DI Water, Acetone, IPA) A->B C UV-Ozone Treatment B->C D Hole Transport Layer (e.g., PEDOT:PSS) C->D Deposition E Active Layer (Quinoxaline Polymer:Acceptor Blend) D->E Deposition F Electron Transport Layer (e.g., PFN-Br) E->F Deposition G Thermal Evaporation of Cathode (e.g., Ca/Al) F->G Deposition H J-V Measurement (Solar Simulator) G->H Testing I EQE Measurement H->I Analysis

Caption: Workflow for the fabrication and characterization of a bulk-heterojunction organic solar cell.

  • Substrate Cleaning: Clean the patterned Indium Tin Oxide (ITO) coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 150 °C for 15 minutes in air.

  • Active Layer Deposition: Prepare a solution of the quinoxaline-based polymer (donor) and a non-fullerene acceptor (e.g., Y6) in a suitable solvent like chloroform or chlorobenzene. Spin-coat the active layer blend onto the HTL in a nitrogen-filled glovebox. Anneal the film at an optimized temperature.

  • Electron Transport Layer (ETL) Deposition: Spin-coat a thin layer of an electron transport material (e.g., PFN-Br) on top of the active layer.

  • Cathode Deposition: Transfer the substrates into a thermal evaporator and deposit the cathode, typically a bilayer of a low work function metal (e.g., Ca or Ba) followed by a thicker layer of a more stable metal (e.g., Al).

  • Device Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the PCE, VOC, JSC, and FF. Measure the External Quantum Efficiency (EQE) to confirm the JSC.

Conclusion and Future Outlook

Materials based on the this compound scaffold and its halogenated analogs represent a promising frontier in organic electronics. The available data, particularly in the field of organic photovoltaics, strongly suggests that the strategic use of chlorine and fluorine substitution on the quinoxaline core is a powerful tool for enhancing device performance. Power conversion efficiencies approaching 19% have been demonstrated, placing these materials among the top-performing organic semiconductors.

While the potential in OLEDs and OFETs is significant, there is a clear need for more targeted research to synthesize and characterize materials for these applications. The development of novel n-type semiconductors for OFETs and high-triplet-energy host materials for TADF OLEDs are particularly exciting avenues for future exploration.

The experimental protocols and benchmark data provided in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of this versatile class of materials. As our understanding of the intricate interplay between molecular structure, morphology, and device physics continues to grow, we can expect to see this compound-based materials play an increasingly important role in the future of organic electronics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-7-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 2-Chloro-7-fluoroquinoxaline. However, responsible lifecycle management, culminating in safe and compliant disposal, is a non-negotiable aspect of our work. This guide provides a procedural framework grounded in established safety protocols for halogenated organic compounds, ensuring the protection of personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound is not always available, a robust disposal plan can be formulated by examining its structural class—a halogenated quinoxaline—and adhering to best practices for chemical waste management.

Part 1: Hazard Assessment and Proactive Risk Mitigation

Understanding the potential hazards is the first step in establishing a safe disposal workflow. Based on data from structurally analogous compounds, this compound should be handled as a hazardous substance.

Anticipated Hazard Profile

The chemical structure suggests potential for toxicity and irritation. Halogenated aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause serious irritation to the eyes and respiratory system.[1][2][3][4]

Hazard CategoryPotential HazardRecommended Action
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][2]Always handle in a certified chemical fume hood. Wear appropriate PPE.
Skin Corrosion/Irritation May cause skin irritation.[2][3]Avoid contact with skin. Wash hands thoroughly after handling.
Eye Damage/Irritation May cause serious eye irritation or damage.[1][2][3]Wear safety goggles with side shields or a face shield.
Respiratory Irritation Inhalation of dust or vapors may cause respiratory irritation.[2][3]All handling must be performed in a well-ventilated chemical fume hood.[5][6]
Chemical Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[1][6][7]Segregate from incompatible materials during storage and in waste streams.
Hazardous Decomposition Thermal decomposition can release toxic and corrosive gases.Products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[1][8]
Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure during handling and disposal preparation.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant gloves.Double-gloving with nitrile or neoprene gloves is recommended. Inspect for perforations before use and change immediately if contaminated.[5]
Eyes Safety glasses with side shields or chemical splash goggles.Must meet ANSI Z87.1 standards. A face shield should be worn over goggles for tasks with a high splash risk.[5][6]
Body Laboratory coat.A flame-resistant lab coat, fully buttoned, provides maximum coverage.[5]
Respiratory Certified Chemical Fume Hood.All weighing, transferring, and solution preparation must be conducted within a fume hood to contain dust and vapors.[6][9]

Part 2: Systematic Disposal Protocol

The cardinal rule for disposing of this compound is that it must be managed as a hazardous waste. Under no circumstances should it be disposed of down the drain or in standard trash.[1][5] The cornerstone of proper disposal is meticulous segregation. As a halogenated organic compound, it must be kept separate from non-halogenated waste streams to ensure it is routed to the correct high-temperature incineration facility capable of handling chlorinated waste.[5][7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for segregating and disposing of waste generated from work with this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Final Disposition Waste Waste Containing This compound Solid Solid Waste (Gloves, Paper, Tips) Waste->Solid Identify Waste Type Liquid Liquid Waste (Solutions, Solvents) Waste->Liquid Identify Waste Type Sharps Sharps Waste (Needles, Glassware) Waste->Sharps Identify Waste Type Solid_Container Solid Waste Container 'Halogenated Organic Solid Waste' Solid->Solid_Container Liquid_Container Liquid Waste Container 'Halogenated Organic Liquid Waste' Liquid->Liquid_Container Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container EHS Store in Satellite Accumulation Area Solid_Container->EHS Securely Closed Liquid_Container->EHS Securely Closed Sharps_Container->EHS Securely Closed Disposal Arrange Pickup by Licensed Hazardous Waste Facility EHS->Disposal Follow Institutional Protocol

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Methodologies

Step 1: Waste Collection and Segregation

Immediately upon generation, segregate all waste materials contaminated with this compound.

  • Solid Waste : Collect all contaminated solid consumables, such as weighing paper, gloves, pipette tips, and disposable labware, in a dedicated, clearly labeled hazardous waste container.[1][5]

  • Liquid Waste : Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with non-halogenated or other incompatible waste streams.[1][5][7]

  • Sharps Waste : Any contaminated needles, syringes, or broken glassware must be placed directly into a designated, puncture-proof sharps container.[5]

Step 2: Container Management and Labeling

Proper containerization and labeling are critical for safety and regulatory compliance.

  • Containers : Use only chemically resistant containers that can be securely sealed. Keep containers closed at all times except when adding waste.[5][10]

  • Labeling : All waste containers must be clearly and accurately labeled. The label must include, at a minimum:

    • The words "Hazardous Waste"[1]

    • The full chemical name: "this compound"[1][5]

    • An indication of the hazards (e.g., "Toxic," "Irritant")

Step 3: Spill and Decontamination Procedures

In the event of a spill, prompt and correct action is necessary.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's Environmental Health and Safety (EHS) office.

  • Containment : For minor spills within a fume hood, contain the spill using an inert absorbent material like vermiculite or sand.[6][9]

  • Cleanup : Carefully sweep or scoop up the absorbed material and place it into your "Halogenated Organic Solid Waste" container.

  • Decontamination : Decontaminate all surfaces and equipment that came into contact with the chemical. This can be done by scrubbing with an appropriate solvent, such as isopropanol or ethanol, followed by a soap and water wash.[5][11] Dispose of all cleaning materials as hazardous solid waste.

Step 4: Storage and Final Disposal

  • Interim Storage : Store sealed and labeled waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[1]

  • Final Disposal : Arrange for the disposal of all this compound waste through your institution's EHS office or a licensed hazardous waste disposal company.[4][5] High-temperature incineration at an approved facility is the standard and required method for this class of chemical.[1]

By adhering to this structured protocol, you can ensure that the disposal of this compound is conducted with the highest regard for safety, scientific integrity, and environmental responsibility.

References

Mastering Safety: A Researcher's Guide to Handling 2-Chloro-7-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the novel compounds we synthesize and handle are the keys to unlocking future therapies. Yet, with great potential comes the great responsibility of ensuring safety. 2-Chloro-7-fluoroquinoxaline, a halogenated quinoxaline derivative, is one such compound that demands our utmost respect and adherence to rigorous safety protocols. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for its safe handling, ensuring that your focus remains on discovery, not on incident recovery.

The Foundation of Safety: Engineering Controls

Before a single gram of this compound is handled, the primary line of defense must be established: robust engineering controls. All manipulations of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood contains potentially harmful dust and vapors, preventing their inhalation and minimizing exposure to the operator.[3] Ensure that the fume hood has been recently certified and that the sash is kept at the lowest practical height during all operations. An emergency eyewash station and safety shower must be readily accessible and tested regularly.[3][5]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are designed to contain the hazard, PPE is your personal barrier against accidental exposure. The selection of appropriate PPE is a critical decision that should be guided by a thorough risk assessment of the planned procedure.

Core PPE Requirements

The following table summarizes the essential PPE for handling this compound, drawing upon safety recommendations for analogous compounds.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesDouble-gloving with nitrile or neoprene gloves is strongly recommended to provide an extra layer of protection against tears and permeation.[3] Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination is suspected.[3]
Eyes Safety glasses with side shields or chemical splash gogglesEye protection must meet ANSI Z87.1 standards.[3] For procedures with a heightened risk of splashing, such as when transferring solutions, a face shield worn in conjunction with goggles is mandatory.[4]
Body Laboratory coatA flame-resistant lab coat that is fully buttoned provides a crucial barrier against spills and contamination of personal clothing.[3]
Respiratory Use within a certified chemical fume hoodAll handling of solid or solutions of the compound must be performed in a well-ventilated chemical fume hood to prevent the inhalation of dust or vapors.[3][4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required, but this should be a last resort and subject to a formal risk assessment.[4]
Feet Closed-toe shoesSturdy, closed-toe shoes are required to protect against spills and falling objects.

Procedural Discipline: Donning and Doffing of PPE

The order in which you put on and take off your PPE is as important as the equipment itself in preventing cross-contamination.

Donning Procedure:
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Goggles/Face Shield: Don your eye and face protection.

  • Gloves: Put on your first pair of gloves, ensuring they are pulled over the cuffs of your lab coat. If double-gloving, put on the second pair over the first.

Doffing Procedure (to be performed in a designated area):
  • Outer Gloves (if double-gloving): Carefully remove the outer pair of gloves, avoiding contact with the outer surface.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contaminants.

  • Inner Gloves: Remove the inner pair of gloves.

  • Goggles/Face Shield: Remove your eye and face protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[6][7]

Visualizing the PPE Selection Process

The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Final Check Start Start: Plan to Handle This compound AssessTask Assess the Task: - Weighing solid? - Preparing solution? - Running reaction? Start->AssessTask Weighing Weighing Solid: - Lab Coat - Goggles - Double Nitrile Gloves AssessTask->Weighing Weighing Solution Preparing Solution: - Lab Coat - Goggles & Face Shield - Double Nitrile Gloves AssessTask->Solution Solution Prep Reaction Running Reaction: - Lab Coat - Goggles - Double Nitrile Gloves AssessTask->Reaction Reaction FinalCheck Final Check: - All PPE inspected? - Working in fume hood? Weighing->FinalCheck Solution->FinalCheck Reaction->FinalCheck Proceed Proceed with Task FinalCheck->Proceed Yes

Caption: PPE selection workflow for handling this compound.

Spill Management and Waste Disposal: A Critical Responsibility

Accidents can happen, and a well-defined plan for spill management and waste disposal is a critical component of laboratory safety.

Spill Response:
  • Evacuate and Alert: Immediately evacuate the area and alert your colleagues and the laboratory supervisor.

  • Don Full PPE: Before attempting any cleanup, don full PPE, including respiratory protection if the spill is large or generates dust.[2]

  • Contain the Spill: For solid spills, carefully sweep up the material, avoiding the generation of dust, and place it in a sealed container for disposal.[1][6] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and collect it in a sealed container.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by a thorough cleaning with soap and water.

  • Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[2]

Waste Disposal:

All waste containing this compound, including contaminated labware, gloves, and spill cleanup materials, must be treated as hazardous waste.[3][8]

  • Solid Waste: Collect in a dedicated, clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and specify "this compound" as a constituent.[3]

  • Liquid Waste: Collect in a separate, labeled "Halogenated Organic Liquid Waste" container.[8] Do not mix with non-halogenated waste streams.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[3]

Under no circumstances should this chemical or its waste be disposed of down the drain.[3][8] All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[3]

By integrating these principles of engineering controls, meticulous PPE selection and use, and responsible waste management into your daily laboratory practice, you can confidently and safely unlock the scientific potential of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7-fluoroquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Chloro-7-fluoroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.